Nonacosan-10-ol
Description
Properties
IUPAC Name |
nonacosan-10-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H60O/c1-3-5-7-9-11-12-13-14-15-16-17-18-19-20-22-24-26-28-29(30)27-25-23-21-10-8-6-4-2/h29-30H,3-28H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGCVOVWHCWVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(CCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H60O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649438 | |
| Record name | Nonacosan-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (S)-10-Nonacosanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034287 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
504-55-2 | |
| Record name | 10-Nonacosanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC380686 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nonacosan-10-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-NONACOSANOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OKH624Z3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
81 - 81.5 °C | |
| Record name | (S)-10-Nonacosanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034287 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Nonacosan-10-ol: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonacosan-10-ol is a long-chain secondary fatty alcohol that is a prominent component of the epicuticular wax of many plants, particularly conifers. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its biosynthetic pathway. The information presented herein is intended to be a valuable resource for researchers in the fields of natural product chemistry, drug development, and materials science.
Physical and Chemical Properties
This compound is a white, waxy solid at room temperature. Its long aliphatic chain renders it highly hydrophobic and soluble in nonpolar organic solvents.
Tabulated Physical and Chemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₆₀O | [1][2] |
| Molecular Weight | 424.8 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 504-55-2 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 81-81.5 °C | [2] |
| Boiling Point | 463.0 °C at 760 mmHg (Predicted) | [3][4] |
| Density | 0.84 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like hexane (B92381) and chloroform. | [5] |
| Flash Point | 136.5 °C (Predicted) | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the chemical synthesis of this compound and its extraction and analysis from natural sources.
Chemical Synthesis: Grignard Reaction
A plausible and widely used method for the synthesis of secondary alcohols like this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with an aldehyde. For the synthesis of this compound, one can react nonylmagnesium bromide (a C9 Grignard reagent) with decanal (B1670006) (a C10 aldehyde).
2.1.1. Preparation of Nonylmagnesium Bromide (Grignard Reagent)
-
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Procedure:
-
All glassware must be thoroughly dried in an oven and assembled while hot under a dry nitrogen or argon atmosphere to exclude moisture.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to the flask.
-
Add a small amount of a solution of 1-bromononane in anhydrous ether to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Once the reaction has started, add the remaining 1-bromononane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting greyish solution is the nonylmagnesium bromide Grignard reagent.
-
2.1.2. Reaction with Decanal to form this compound
-
Materials:
-
Nonylmagnesium bromide solution (prepared as above)
-
Decanal
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Hydrochloric acid (dilute)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
-
Procedure:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve decanal in anhydrous ether and add it dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
If a precipitate forms, add dilute hydrochloric acid to dissolve it.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
-
Extraction and Analysis from Plant Material
This compound is abundant in the epicuticular wax of many plants, especially conifers like Pinus species.
2.2.1. Extraction of Epicuticular Wax
-
Materials:
-
Fresh plant material (e.g., pine needles)
-
n-Hexane (HPLC grade)
-
Filter paper
-
Rotary evaporator
-
-
Procedure:
-
Immerse a known weight of fresh plant needles (e.g., 3 g) in n-hexane (e.g., 10 mL) for a short period (e.g., 45 seconds) to dissolve the surface waxes.[6]
-
Remove the plant material and filter the hexane extract to remove any solid particles.
-
Evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen to obtain the crude wax extract.[6]
-
2.2.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its high boiling point, this compound should be derivatized before GC-MS analysis to increase its volatility. A common derivatization method is silylation to form a trimethylsilyl (B98337) (TMS) ether.
-
Derivatization (Silylation):
-
Reagents:
-
Crude wax extract
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
Procedure:
-
Dissolve a small amount of the crude wax extract in pyridine in a reaction vial.
-
Add BSTFA with 1% TMCS to the vial.
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
-
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm) or similar.[7]
-
Oven Temperature Program: Start at 60°C, ramp to 300°C at a rate of 3°C/min, and hold for 10 minutes.[7]
-
Carrier Gas: Helium.[7]
-
Injector Temperature: 250°C.[7]
-
Injection Mode: Splitless.[7]
-
Mass Spectrometer: Agilent 5975C XL EI/CI MSD or similar.
-
Ionization Mode: Electron Impact (EI).
-
Scan Range: 30–550 m/z.[7]
-
Source Temperature: 230°C.[7]
-
Mandatory Visualizations
Biosynthesis of this compound in Plants
The biosynthesis of very-long-chain fatty acids (VLCFAs) and their derivatives, including secondary alcohols like this compound, occurs in the endoplasmic reticulum of plant epidermal cells. The pathway involves the elongation of fatty acid chains and subsequent modification.
References
- 1. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 2. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. Khan Academy [khanacademy.org]
The Role of Nonacosan-10-ol as a Plant Metabolite: A Technical Guide
Abstract
Nonacosan-10-ol is a C29 saturated secondary fatty alcohol that serves as a critical structural component of epicuticular wax in numerous plant species, particularly conifers. As a major constituent of the plant cuticle, it is integral to the formation of crystalline wax tubules that create superhydrophobic, self-cleaning surfaces. This primary function establishes a formidable physical barrier against uncontrolled water loss, UV radiation, and pathogen invasion. While its structural role is well-documented, its participation in active biochemical signaling remains largely unexplored. This technical guide provides a comprehensive analysis of the biosynthesis of this compound, its established physiological functions, and its response to environmental stimuli. Furthermore, this document furnishes detailed experimental protocols for its extraction and quantification and summarizes available quantitative data to serve as a foundational resource for researchers in plant biology, biochemistry, and natural product development.
Introduction
The plant cuticle is a specialized, hydrophobic layer that covers the aerial epidermis of all terrestrial plants, acting as the primary interface between the plant and its environment. This layer is composed of a cutin polymer matrix inlaid with and overlaid by a complex mixture of lipids known as cuticular waxes. These waxes are predominantly very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary alcohols, ketones, and esters.
Among these derivatives, the secondary alcohol this compound has been identified as a principal component in the epicuticular waxes of many plants, especially gymnosperms like Pinus and Picea species.[1][2] Its molecular structure, a 29-carbon chain with a hydroxyl group at the 10th position, facilitates self-assembly into highly ordered, tubular microcrystals.[1][3] These structures are responsible for the glaucous, or whitish-blue, appearance of many plant surfaces and are fundamental to creating a water-repellent barrier that mitigates both abiotic and biotic stresses.[4] This guide synthesizes the current scientific understanding of this compound, focusing on its metabolic origin, functional significance, and the methodologies employed for its study.
Biosynthesis of this compound
The synthesis of this compound is a multi-step process localized in the epidermal cells, beginning with the synthesis of C16 and C18 fatty acids in the plastid. These precursors are exported to the endoplasmic reticulum (ER) for modification through two major stages: fatty acid elongation and the alkane-forming pathway.
-
Fatty Acid Elongation: C16/C18 acyl-CoAs are extended by a membrane-bound fatty acid elongase (FAE) complex. This complex iteratively adds two-carbon units from malonyl-CoA, producing VLCFAs that can reach lengths of up to 34 carbons.[5][6]
-
Alkane-Forming Pathway: The resulting VLCFA-CoAs (specifically C30 acyl-CoA for C29 products) are shunted into the alkane-forming pathway.
-
Reduction & Decarbonylation: A complex of the proteins ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) first reduces the acyl-CoA to an aldehyde and then decarbonylates it to form a C29 alkane (nonacosane).[6][7]
-
Mid-chain Hydroxylation: The nonacosane (B1205549) molecule is then hydroxylated at a mid-chain carbon position to yield a secondary alcohol. In Arabidopsis thaliana, this critical step is catalyzed by the cytochrome P450-dependent monooxygenase MAH1 (Midchain Alkane Hydroxylase) .[3][7][8] This enzyme is responsible for the formation of secondary alcohols and their subsequent oxidation products, ketones.[3][9] The hydroxylation of nonacosane by a MAH1 homolog is the terminal step in the biosynthesis of this compound.
-
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Composition and Crystal Morphology of Epicuticular Wax in Mature Fruits of 35 Pear (Pyrus spp.) Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Chemical Composition and Crystal Morphology of Epicuticular Wax in Mature Fruits of 35 Pear (Pyrus spp.) Cultivars [frontiersin.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Unveiling Nonacosan-10-ol: A Technical Guide to its Natural Occurrence, Analysis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonacosan-10-ol, a C29 saturated secondary fatty alcohol, is a significant constituent of the epicuticular wax of numerous plant species. This technical guide provides a comprehensive overview of its natural sources, with a particular focus on its presence in Ginkgo biloba, detailed methodologies for its extraction and quantification, and insights into its biological activities. The information is curated to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Occurrence of this compound
This compound is a well-documented component of plant cuticular waxes, where it plays a crucial role in protecting the plant from environmental stressors. While it has been identified in the wax of Ginkgo biloba leaves, specific quantitative data for this species is not extensively available in publicly accessible literature. However, comprehensive quantitative analyses have been conducted on various other plants, particularly coniferous species. This data provides a valuable comparative reference for understanding its abundance in the plant kingdom.
Table 1: Quantitative Occurrence of this compound in Various Plant Species
| Plant Species | Plant Part | Concentration (% of Cuticular Wax) | Reference |
| Pinus pinaster | Needles | ~77.1% | [1] |
| Pinus halepensis | Needles | High (exact % not specified) | [2] |
| Fumaria parviflora | Roots | Bioactive constituent (concentration not specified) | [3] |
| Ginkgo biloba | Leaves | Present in wax (quantitative data not available) |
Experimental Protocols
The extraction, isolation, and quantification of this compound from plant matrices are critical for its further study. The following section outlines a detailed methodology based on established analytical chemistry principles for natural products.
Extraction of Epicuticular Wax
This protocol describes a general method for the extraction of epicuticular waxes from plant leaves, which can be adapted for Ginkgo biloba.
Objective: To isolate the total epicuticular wax containing this compound.
Materials:
-
Fresh or dried plant leaves (Ginkgo biloba)
-
Chloroform (B151607) (or n-hexane), analytical grade
-
Anhydrous sodium sulfate (B86663)
-
Glass beakers
-
Filter paper
-
Rotary evaporator
Procedure:
-
Sample Preparation: Gently clean fresh leaves with distilled water to remove debris and pat dry. If using dried leaves, ensure they are free of contaminants.
-
Solvent Extraction: Immerse the leaves (a known weight, e.g., 100g) in a sufficient volume of chloroform or n-hexane in a glass beaker for a short duration (e.g., 30-60 seconds). This brief immersion minimizes the extraction of intracellular lipids.
-
Filtration: Remove the leaves from the solvent. Filter the solvent extract through filter paper to remove any solid plant material.
-
Drying: Add anhydrous sodium sulfate to the filtrate to remove any residual water.
-
Concentration: Evaporate the solvent using a rotary evaporator at a temperature below 40°C to obtain the crude wax extract.
-
Yield Determination: Weigh the dried crude wax extract to determine the total yield.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the quantitative analysis of this compound in the extracted wax.
Objective: To determine the precise concentration of this compound in the wax extract.
Materials:
-
Crude wax extract
-
Internal standard (e.g., Tetracosane or a suitable long-chain hydrocarbon)
-
Silylating agent (e.g., BSTFA with 1% TMCS)
-
GC-MS instrument with a suitable capillary column (e.g., HP-5MS)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh a known amount of the crude wax extract.
-
Dissolve the extract in a known volume of a suitable solvent (e.g., chloroform).
-
Add a known concentration of the internal standard.
-
To improve volatility and chromatographic peak shape, derivatization is recommended. Evaporate a portion of the sample to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ether derivative of this compound.
-
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Gas Chromatography Conditions (Example):
-
Inlet Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 15 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Key ions for the TMS derivative of this compound should be monitored.
-
-
-
Quantification:
-
Identify the peak corresponding to the TMS derivative of this compound based on its retention time and mass spectrum.
-
Quantify the amount of this compound by comparing the peak area of its TMS derivative to the peak area of the internal standard, using a pre-established calibration curve.
-
Visualizations: Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and potential biological interactions, the following diagrams are provided.
Caption: Experimental workflow for the extraction and quantification of this compound.
Biological Activity: Nematicidal Properties
While the primary role of this compound in plants is structural, studies have revealed its potent biological activities. Notably, it has demonstrated significant nematicidal activity against the root-knot nematode Meloidogyne incognita.[3] The exact signaling pathway of its nematicidal action is not fully elucidated, but a plausible mechanism involves the disruption of the nematode's cellular membranes.
References
- 1. Studies on the structure of the plant wax this compound, the main component of epicuticular wax conifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nematicidal activity of nonacosane-10-ol and 23a-homostigmast-5-en-3β-ol isolated from the roots of Fumaria parviflora (Fumariaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Biosynthesis of Nonacosan-10-ol in Coniferous Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonacosan-10-ol, a C29 secondary alcohol, is a prominent constituent of the epicuticular wax in numerous coniferous species, playing a crucial role in protecting the plant from environmental stressors. Understanding its biosynthetic pathway is pivotal for applications ranging from forest ecology to the development of novel bio-based chemicals and pharmaceuticals. This technical guide provides a comprehensive overview of the proposed biosynthesis of this compound in conifers, detailing the enzymatic steps, key genes based on homology to model organisms, quantitative data on its abundance, and detailed experimental protocols for its study.
Introduction
The surfaces of terrestrial plants are covered by a protective layer of cuticular wax, a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives. In many coniferous species, this compound is a major component of this wax, often forming crystalline tubules that contribute to the glaucous appearance of needles and provide a barrier against water loss and pathogen attack. The biosynthesis of this C29 secondary alcohol is a multi-step process localized in the epidermis, involving fatty acid synthesis and elongation, followed by a specialized pathway that leads to the formation of an alkane precursor and its subsequent hydroxylation.
Proposed Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to follow a conserved pathway in plants, beginning with the synthesis of C16 or C18 fatty acids in the plastid, followed by elongation in the endoplasmic reticulum and subsequent modification. The pathway can be broadly divided into three main stages:
Stage 1: Fatty Acid Synthesis and Elongation The process initiates with the de novo synthesis of palmitic acid (C16:0) and stearic acid (C18:0) in the plastids. These fatty acids are then transported to the endoplasmic reticulum (ER) where they are converted to their acyl-CoA esters and enter the fatty acid elongation (FAE) pathway. The FAE complex, a multi-enzyme system, sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. To produce the C29 backbone of this compound, the C18-CoA precursor undergoes multiple cycles of elongation. The key enzymes in the FAE complex are:
-
β-ketoacyl-CoA synthase (KCS): Catalyzes the initial condensation reaction.
-
β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA intermediate.
-
β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.
-
trans-2,3-enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA.
Stage 2: The Decarbonylation Pathway (Alkane Formation) The resulting very-long-chain acyl-CoAs (likely C30-CoA for a C29 product) are then channeled into the decarbonylation pathway to produce the n-nonacosane precursor. This process is thought to be catalyzed by a complex of enzymes, with ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) being the core components in Arabidopsis thaliana. It is proposed that the acyl-CoA is first reduced to an aldehyde, which is then decarbonylated to form an alkane with one less carbon atom.
Stage 3: Mid-chain Hydroxylation The final step in the biosynthesis of this compound is the hydroxylation of the n-nonacosane backbone at the C-10 position. This reaction is catalyzed by a mid-chain alkane hydroxylase, a cytochrome P450-dependent monooxygenase. In Arabidopsis, this enzyme is known as MAH1 (Mid-chain Alkane Hydroxylase 1). While direct orthologs in coniferous species have not been definitively characterized in published literature, it is highly probable that a homologous enzyme performs this function.
Diagram of the Proposed Biosynthesis Pathway
An In-Depth Technical Guide to Nonacosan-10-ol: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the long-chain secondary alcohol, Nonacosan-10-ol. It details its chemical structure, International Union of Pure and Applied Chemistry (IUPAC) nomenclature, and key physicochemical properties. Furthermore, this document outlines a detailed experimental protocol for a plausible synthetic route and a standard analytical method for its characterization, catering to the needs of researchers in organic synthesis, natural product chemistry, and drug development.
Chemical Structure and IUPAC Nomenclature
This compound is a saturated fatty alcohol with a 29-carbon backbone. The hydroxyl (-OH) functional group is located at the 10th carbon atom, making it a secondary alcohol. The carbon at this position is a stereocenter, meaning this compound can exist as two different enantiomers: (S)-Nonacosan-10-ol and (R)-Nonacosan-10-ol.[1] The general structure is a long aliphatic chain which imparts significant lipophilicity to the molecule.
The systematic IUPAC name for this compound is This compound .[2] When specifying a particular stereoisomer, the name is given as (10S)-nonacosan-10-ol or (10R)-nonacosan-10-ol .[3] It is also commonly referred to as 10-nonacosanol.[2][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₂₉H₆₀O | [2][3] |
| Molecular Weight | 424.8 g/mol | [2][3] |
| CAS Number | 504-55-2 (for the racemic mixture) | [2][4] |
| Melting Point | 81 - 81.5 °C | |
| Boiling Point | 463.0 °C at 760 mmHg | |
| Density | 0.841 g/cm³ | |
| Flash Point | 136.5 °C | |
| Appearance | Solid |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
A common and effective method for the synthesis of secondary alcohols like this compound is the Grignard reaction.[5][6][7] This involves the reaction of an aldehyde with a Grignard reagent. For the synthesis of this compound, decanal (B1670006) can be reacted with nonylmagnesium bromide.
Materials:
-
Decanal
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Grignard Reagent (Nonylmagnesium bromide):
-
In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.
-
Add a solution of 1-bromononane in anhydrous diethyl ether to the dropping funnel.
-
Add a small amount of the 1-bromononane solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicates the start of the reaction.
-
Slowly add the remaining 1-bromononane solution to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Decanal:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of decanal in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the decanal solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
-
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis and identification of long-chain alcohols. Due to their low volatility, derivatization is often required.
Materials:
-
This compound sample
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous pyridine
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Derivatization:
-
In a small vial, dissolve a known amount of the this compound sample in anhydrous pyridine.
-
Add an excess of the silylating agent (BSTFA).
-
Seal the vial and heat at 60-70 °C for 30 minutes to ensure complete conversion to the trimethylsilyl (B98337) (TMS) ether derivative.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
GC conditions (typical):
-
Injector temperature: 280 °C
-
Oven program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.
-
Carrier gas: Helium
-
-
MS conditions (typical):
-
Ion source: Electron Impact (EI) at 70 eV
-
Mass range: m/z 50-600
-
Source temperature: 230 °C
-
Transfer line temperature: 280 °C
-
-
-
Data Analysis:
-
The retention time of the TMS-derivatized this compound can be used for identification by comparison with a standard.
-
The mass spectrum will show a characteristic fragmentation pattern, which can be used to confirm the structure of the molecule.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Chemical structure of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C29H60O | CID 25240035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-nonacosan-10-ol | C29H60O | CID 342803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. benchchem.com [benchchem.com]
Unveiling the Bioactivity of Nonacosan-10-ol: A Technical Guide for Researchers
An In-depth Exploration of the Known Biological Activities and Pharmacological Profile of a Promising Natural Compound
Introduction
Nonacosan-10-ol, a long-chain fatty alcohol with the chemical formula C₂₉H₆₀O, is a naturally occurring compound found in the epicuticular wax of various plants, including Ginkgo biloba, Symphoricarpos albus, and various Pinus species.[1][2] Structurally, it is a nonacosane (B1205549) molecule with a hydroxyl group substituted at the 10th carbon position.[1][2] While research into the full pharmacological potential of this compound is ongoing, existing studies have revealed significant biological activities, most notably its potent nematicidal properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its known biological activities with quantitative data, detailed experimental protocols, and potential, yet unverified, pharmacological profiles based on its chemical class. This document is intended for researchers, scientists, and professionals in drug development interested in the exploration and utilization of this natural compound.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its study and application.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₆₀O | [3] |
| Molecular Weight | 424.79 g/mol | [3] |
| Physical Description | Solid | [1] |
| Melting Point | 81 - 81.5 °C | [1] |
| Topological Polar Surface Area | 20.2 Ų | [3] |
| Rotatable Bond Count | 26 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
Known Biological Activity: Nematicidal Effects
The most well-documented biological activity of this compound is its potent efficacy against the root-knot nematode, Meloidogyne incognita, a significant agricultural pest.
Quantitative Nematicidal Data
In Vitro Activity against M. incognita
The nematicidal activity of this compound has been demonstrated through in vitro assays assessing juvenile mortality and egg hatch inhibition.
| Concentration (µg/mL) | Cumulative Juvenile (J2) Mortality (%) (after 120h) | Cumulative Egg Hatch Inhibition (%) (after 120h) |
| 50 | 20 - 100 | 15 - 95 |
| 100 | 20 - 100 | 15 - 95 |
| 150 | 20 - 100 | 15 - 95 |
| 200 | 20 - 100 | 15 - 95 |
Data sourced from a study on phytochemicals from Fumaria parviflora. The ranges reflect the cumulative effect over the incubation period.[4]
In Planta (Pot Trial) Efficacy against M. incognita on Tomato (cv. Riogrande)
In pot trials, this compound applied as a soil drench significantly reduced nematode infestation and improved plant growth parameters at a concentration of 300 mg/kg.
| Parameter | This compound (300 mg/kg) | Control |
| Nematode Parameters | ||
| Number of Galls | 42.6 | Not Reported |
| Galling Index | 1.6 | Not Reported |
| Females per gram of root | 37.3 | Not Reported |
| Eggs per gram of root | 991.3 | Not Reported |
| Reproduction Factor (Rf) | 0.1 | Not Reported |
| Plant Growth Parameters | ||
| Fresh Root Weight (g) | 14.33 | Not Reported |
| Fresh Shoot Weight (g) | 49.0 | Not Reported |
| Dry Shoot Weight (g) | 28.0 | Not Reported |
| Plant Height (cm) | 53.5 | Not Reported |
Data represents the significant reduction in nematode parameters and improvement in plant growth compared to untreated controls.[4]
Experimental Protocols for Nematicidal Activity Assays
The following protocols are based on the methodologies described in the cited literature for assessing the nematicidal activity of this compound.
2.2.1. In Vitro Nematicidal Bioassay
This protocol details the procedure for evaluating the direct effect of this compound on M. incognita juveniles and eggs.
2.2.2. In Planta Pot Trial
This protocol outlines the methodology for assessing the efficacy of this compound in a greenhouse setting.
Potential Pharmacological Profile: A Theoretical Framework
While direct evidence is limited, the classification of this compound as a long-chain fatty alcohol suggests a potential for other biological activities. The following sections outline a theoretical framework and proposed experimental protocols for screening these activities, based on the known properties of structurally similar compounds.
Potential Antimicrobial Activity
Long-chain fatty alcohols have been reported to exhibit antibacterial activity, with their efficacy often dependent on the length of the carbon chain. The proposed mechanism for some fatty alcohols involves the disruption of the bacterial cell membrane.
Proposed Experimental Protocol: Broth Microdilution Assay
Potential Anti-inflammatory Activity
Some natural products containing long-chain alcohols have demonstrated anti-inflammatory properties. A potential mechanism could involve the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory mediators.
Proposed Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
Potential Antioxidant Activity
The presence of a hydroxyl group in the structure of this compound suggests it may possess antioxidant properties by acting as a free radical scavenger.
Proposed Experimental Protocol: DPPH Radical Scavenging Assay
Conclusion and Future Directions
This compound has clearly demonstrated potent nematicidal activity, positioning it as a promising candidate for the development of novel, natural-based nematicides for agricultural applications. The detailed experimental protocols provided herein offer a solid foundation for further research in this area.
While its broader pharmacological profile remains largely unexplored, its chemical nature as a long-chain fatty alcohol suggests the potential for antimicrobial, anti-inflammatory, and antioxidant activities. The proposed screening protocols in this guide are intended to facilitate the investigation of these underexplored avenues. Future research should focus on:
-
Elucidating the mechanism of action of its nematicidal activity.
-
Conducting comprehensive screening for other biological activities as outlined in this guide.
-
Investigating the safety and toxicological profile of this compound.
-
Exploring synergistic effects with other natural compounds or existing therapeutic agents.
The systematic exploration of this compound holds significant promise for discovering new applications in agriculture and potentially in human health. This technical guide serves as a valuable resource to catalyze and direct these future research endeavors.
References
- 1. Nematicidal activity of nonacosane-10-ol and 23a-homostigmast-5-en-3β-ol isolated from the roots of Fumaria parviflora (Fumariaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thejaps.org.pk [thejaps.org.pk]
A Technical Guide to the Enantiomers of Nonacosan-10-ol: (R)- and (S)-Nonacosan-10-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enantiomers of nonacosan-10-ol, specifically (R)-nonacosan-10-ol and (S)-nonacosan-10-ol. This compound is a long-chain secondary fatty alcohol found in the epicuticular waxes of various plants, notably in many conifer species.[1] The presence of a chiral center at the C-10 position gives rise to two stereoisomers, (R)- and (S)-nonacosan-10-ol, which may exhibit distinct biological activities. This document details the stereospecific synthesis of these enantiomers, summarizes their known biological activities, and presents relevant physicochemical data. Experimental protocols and conceptual workflows are provided to facilitate further research and development in this area.
Introduction
This compound is a significant component of plant waxes, contributing to the hydrophobic and self-cleaning properties of leaf surfaces.[2] It is an ultra-long-chain fatty alcohol that exists as a solid at room temperature.[3] The chirality of this molecule, a feature common in natural products, suggests that its enantiomers may interact differently with biological systems. Understanding the synthesis and distinct properties of each enantiomer is crucial for exploring their potential pharmacological applications.
Physicochemical Properties
The general physicochemical properties of this compound are available, although specific data for the individual enantiomers are not widely reported in publicly accessible literature.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₆₀O | [3][4] |
| Molecular Weight | 424.8 g/mol | [3][4] |
| Appearance | Solid | [3] |
| Melting Point | 81 - 81.5 °C (for the racemic mixture) | [3] |
| CAS Number (Racemate) | 504-55-2 | [3] |
| CAS Number ((R)-enantiomer) | 261613-72-3 | [4] |
| CAS Number ((S)-enantiomer) | 2606-50-0 | [5] |
Stereospecific Synthesis
A published method for the synthesis of both (R)- and (S)-nonacosan-10-ol involves a six-step process.[2] The key stages of this synthesis are the resolution of an allylation product of decanal (B1670006) and subsequent chain elongation via cross-metathesis. While the full detailed protocol is not publicly available, the general synthetic strategy provides a roadmap for obtaining the enantiomerically pure compounds.
A plausible synthetic approach, based on common organic chemistry principles, would involve the asymmetric reduction of the corresponding ketone, nonacosan-10-one (B1215742).
Logical Workflow for Enantioselective Synthesis
Caption: Asymmetric reduction of nonacosan-10-one to yield enantiomers.
Biological Activity
Research into the specific biological activities of the individual enantiomers of this compound is limited. However, studies on racemic this compound and other long-chain fatty alcohols provide insights into their potential pharmacological effects.
Nematicidal Activity
A study on phytochemicals isolated from the roots of Fumaria parviflora identified this compound (stereochemistry not specified) as having significant nematicidal activity against the root-knot nematode Meloidogyne incognita.[6]
| Concentration (mg/kg) | Reduction in Galls (%) | Reduction in Females/g root (%) | Reduction in Eggs/g root (%) |
| 300 | 42.6 | 37.3 | Not specified |
Data extracted from in-pot trials on tomato plants.[6]
Potential Antimicrobial and Anti-inflammatory Activity
Long-chain fatty alcohols, as a class of compounds, are known to possess antimicrobial and anti-inflammatory properties.[7] The antimicrobial activity is often attributed to the disruption of microbial cell membranes.[7] While no specific studies on the enantiomers of this compound have been found, it is plausible that they may exhibit such activities. The differing stereochemistry of the enantiomers could lead to variations in their efficacy.
Signaling Pathways
There is currently no direct evidence linking the enantiomers of this compound to specific signaling pathways. However, some long-chain fatty acids have been shown to modulate inflammatory pathways, such as the Toll-Like Receptor 4 (TLR4) signaling cascade. Given the structural similarity, this could be a potential area of investigation for this compound enantiomers.
Caption: Hypothetical modulation of the TLR4 signaling pathway.
Experimental Protocols
General Protocol for Asymmetric Reduction of Nonacosan-10-one
-
Preparation of Reactants: Dissolve nonacosan-10-one in a suitable anhydrous solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Chiral Reducing Agent: Cool the solution to a low temperature (e.g., -78 °C) and slowly add a solution of a chiral reducing agent (e.g., a chiral borane (B79455) or a CBS catalyst with a borane source).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable reagent (e.g., methanol, saturated ammonium (B1175870) chloride solution).
-
Workup and Purification: Perform an aqueous workup to remove inorganic byproducts. Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude product by column chromatography on silica (B1680970) gel.
Protocol for Chiral Separation and Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is a standard method for separating and analyzing enantiomers.
-
Column Selection: Utilize a chiral stationary phase (CSP) column suitable for the separation of long-chain alcohols.
-
Mobile Phase: Employ a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., a refractive index detector or a UV detector if a chromophore is introduced).
-
Quantification: Determine the enantiomeric excess (e.e.) by integrating the peak areas of the two enantiomers.
Caption: Workflow for chiral HPLC separation and analysis.
Future Directions
The field of study surrounding the enantiomers of this compound is still in its nascent stages. Future research should focus on:
-
Full Elucidation of Synthetic Pathways: Obtaining and publishing detailed, optimized protocols for the stereospecific synthesis of (R)- and (S)-nonacosan-10-ol.
-
Comprehensive Biological Screening: Conducting a wide range of biological assays to determine the specific activities of each enantiomer, including antimicrobial, anti-inflammatory, and cytotoxic effects.
-
Investigation of Signaling Pathways: Exploring the molecular mechanisms of action and identifying the specific cellular targets and signaling pathways modulated by each enantiomer.
-
Determination of Physicochemical Properties: Measuring and reporting key data such as the specific optical rotation of each enantiomer.
Conclusion
(R)- and (S)-nonacosan-10-ol represent an intriguing pair of chiral molecules with potential for further scientific and pharmaceutical exploration. While their synthesis has been reported, a significant knowledge gap remains regarding their specific biological activities and mechanisms of action. This guide serves as a foundational resource to stimulate and guide future research into these promising natural product derivatives.
References
- 1. np-mrd.org [np-mrd.org]
- 2. plantaedb.com [plantaedb.com]
- 3. This compound | C29H60O | CID 25240035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-nonacosan-10-ol | C29H60O | CID 342803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Showing Compound (S)-10-Nonacosanol (FDB012625) - FooDB [foodb.ca]
- 6. Nematicidal activity of nonacosane-10-ol and 23a-homostigmast-5-en-3β-ol isolated from the roots of Fumaria parviflora (Fumariaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
CAS Registry Number for Nonacosan-10-ol.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Nonacosan-10-ol, a long-chain fatty alcohol with significant biological and material science applications. The document details its physicochemical properties, including its Chemical Abstracts Service (CAS) Registry Number, and outlines its known biological activities, particularly its potent nematicidal effects. Detailed experimental protocols for the extraction, isolation, and characterization of this compound are provided. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent key experimental and biological processes associated with this compound. All quantitative data is summarized in structured tables for ease of reference and comparison.
Physicochemical Properties
This compound is a fatty alcohol characterized by a 29-carbon chain with a hydroxyl group at the tenth carbon position.[1] It is classified as an ultra-long-chain fatty alcohol and is found as a metabolite in various plants.[1][2]
| Property | Value | Source |
| CAS Registry Number | 504-55-2 | [1][2][3][4] |
| Molecular Formula | C29H60O | [1][2][3] |
| Molecular Weight | 424.8 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 10-nonacosanol, Ginnol | [2][4] |
| Physical Description | Solid | [2] |
| Melting Point | 81 - 81.5 °C | [2] |
| Boiling Point | 463.049°C at 760 mmHg | [4] |
| Density | 0.841g/cm3 | [4] |
| Flash Point | 136.546°C | [4] |
Biological Activity: Nematicidal Properties
This compound has demonstrated significant nematicidal activity against the root-knot nematode Meloidogyne incognita.[5] In-vitro and in-planta studies have shown its efficacy in reducing nematode populations and improving plant health.
Table 2.1: In Vitro Nematicidal Activity of this compound against M. incognita [5]
| Concentration (μg/mL) | Cumulative Percent Mortality (120h) | Cumulative Percent Hatch Inhibition (120h) |
| 50 | 20% - 100% | 15% - 95.0% |
| 100 | 20% - 100% | 15% - 95.0% |
| 150 | 20% - 100% | 15% - 95.0% |
| 200 | 20% - 100% | 15% - 95.0% |
Table 2.2: Effect of this compound on Tomato Plants Infected with M. incognita (300 mg/kg concentration) [5]
| Parameter | Effect of this compound |
| Number of Galls | Reduced by 42.6% |
| Galling Index | Reduced to 1.6 |
| Females per gram of root | Reduced to 37.3 |
| Eggs per gram of root | Reduced to 991.3 |
| Reproduction Factor (Rf) | Reduced to 0.1 |
| Fresh Root Weight | Reduced to 14.33 g |
| Fresh Shoot Weight | Increased to 49.0 g |
| Dry Shoot Weight | Increased to 28.0 g |
| Plant Height | Increased to 53.5 cm |
Material Science Applications
This compound has been investigated as an additive to polyethylene (B3416737) to modify its material properties. Its incorporation has been shown to decrease the diffusion coefficient of polyethylene, which could have applications in packaging materials.[1]
Table 3.1: Effect of this compound on the Diffusion Coefficient of Polyethylene [1]
| Weight % of PE-Nonacosan-10-ol | Diffusion Coefficient D (m²/s) | % Decrease in D with Respect to PE |
| 100–0 | 5.062 × 10⁻¹⁰ ± 1.2067 × 10⁻¹¹ | - |
| 94.8–5.2 | 4.7158 × 10⁻¹⁰ ± 1.089 × 10⁻¹¹ | 6.83 |
| 82.9–17.1 | 4.6547 × 10⁻¹⁰ ± 1.6711 × 10⁻¹¹ | 8.05 |
| 70.8–29.2 | 4.2289 × 10⁻¹⁰ ± 1.5893 × 10⁻¹¹ | 16.46 |
| 59.2–40.8 | 4.3856 × 10⁻¹⁰ ± 9.5663 × 10⁻¹² | 13.36 |
Experimental Protocols
Extraction and Isolation from Plant Material
The following protocol details the extraction of epicuticular wax containing this compound from pine needles.[6]
-
Plant Material Collection: Harvest fresh needles from the lower third of the tree crown. Store the material at -20°C prior to analysis.
-
Extraction: Immerse 3 g of needles in 10 ml of n-hexane (HPLC grade) for 45 seconds to collect the epicuticular wax.
-
Concentration: Dry the n-hexane extract under a vacuum at 60°C.
-
Chromatography (Optional Purification): For further purification, the concentrated extract can be chromatographed on a small-scale silica (B1680970) gel 60 column.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This method is used for the identification and quantification of this compound.[6]
-
Instrumentation: Agilent 7890A GC equipped with a 5975C XL EI/CI mass spectrometer detector (MSD) and a flame ionization detector (FID).
-
Column: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm).
-
Carrier Gas: Helium at a constant pressure of 16.255 psi.
-
Injection: 1 μL of the sample is injected using an auto-injection system in splitless mode.
-
Injector Temperature: 250°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Start at 60°C, ramp up to 300°C at a rate of 3°C/min, and hold for 10 minutes.
-
MS Data Acquisition: EI mode with a scan range of 30–550 m/z, a source temperature of 230°C, and a quadrupole temperature of 150°C. The solvent delay is 3 minutes.
-
Compound Identification: Components are identified based on their retention index and by comparison with reference spectra from databases such as Wiley and NIST.
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
References
Literature review of early studies on Nonacosan-10-ol.
A definitive compendium of early research on Nonacosan-10-ol, this technical guide serves as an in-depth resource for researchers, scientists, and professionals in the field of drug development. This compound is a long-chain secondary fatty alcohol found predominantly in the epicuticular wax of various plants, most notably in coniferous species. Early investigations into its structure, properties, and biological significance laid the groundwork for contemporary research into its potential applications. This review synthesizes the foundational knowledge on this compound, with a focus on its physicochemical properties, early isolation and characterization techniques, and initial biological assessments.
Physicochemical Properties
This compound is characterized by the molecular formula C29H60O and a molecular weight of approximately 424.8 g/mol .[1] Early studies and subsequent database entries have established its fundamental properties, which are crucial for its extraction, purification, and analysis.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 504-55-2 | [3] |
| Molecular Formula | C29H60O | [2] |
| Molecular Weight | 424.8 g/mol | [2] |
| Melting Point | 81-81.5 °C | [1] |
| Appearance | Solid | [1] |
Early Isolation and Characterization
Isolation from Pinus halepensis Needles
The following protocol is adapted from the work of Matas et al. (2003) and represents a refined version of earlier phytochemical extraction methods.
Experimental Protocol: Isolation of this compound
-
Extraction of Cuticular Waxes: One-year-old twigs of Pinus halepensis are collected. The cuticular waxes are extracted by washing the twigs in chloroform (B151607) (CHCl3) for 30 seconds at room temperature. The resulting solution is then dried and filtered, and the organic solvent is removed under reduced pressure.
-
Purification by Thin Layer Chromatography (TLC): The crude wax extract is further purified using preparative thin layer chromatography on silica (B1680970) gel plates with benzene (B151609) as the mobile phase. The band corresponding to this compound is scraped from the plates.
-
Elution and Analysis: The scraped silica gel is eluted to recover the purified this compound. The purity and identity of the compound are confirmed by gas chromatography-mass spectrometry (GC-MS) analysis of its trimethylsilyl (B98337) (TMS) derivative.[4]
Structural Characterization
Early structural elucidation would have relied on elemental analysis and spectroscopic methods of the time. The 2003 study by Matas et al. employed more advanced techniques that provide definitive structural information.
-
X-Ray Diffraction (XRD): XRD analysis of purified this compound revealed a crystalline structure. The diffractogram showed three main high-intensity peaks at 0.378 nm, 0.414 nm, and 0.453 nm, which are characteristic of the lattice planes of the crystalline wax. This data allowed for the establishment of a structural model for the molecular arrangement of this compound in its solid state.[1][4]
-
Differential Scanning Calorimetry (DSC): DSC was used to study the thermal behavior of this compound. The heating thermogram showed two endothermic peaks at 56.5 °C and 72.5 °C, indicating a polymorphic behavior of the crystalline compound. The cooling thermogram displayed two exothermic peaks at 68 °C and 50.5 °C, confirming the crystallinity of the sample.[4]
Early Synthetic Studies
Detailed synthetic protocols for this compound from the pre-1980s era are scarce in readily accessible literature. However, the general approaches to the synthesis of long-chain secondary alcohols during that period would have involved Grignard reactions or the reduction of long-chain ketones.
Early Biological Activity Studies
Information on the specific biological activities of this compound from early research is limited. General studies on long-chain alcohols have indicated low acute and repeat dose toxicity.[5] These compounds are generally not considered to be genotoxic, to affect the reproductive system, or to be skin sensitizers, with irritation potential decreasing with increasing chain length.[5] More recent research has identified specific biological activities of this compound, such as its nematicidal properties, but these findings fall outside the scope of a review of early studies.
Visualizations
To aid in the understanding of the experimental workflow for the isolation and characterization of this compound, the following diagrams are provided.
Caption: Experimental workflow for the isolation and characterization of this compound.
Caption: Logical relationship between the source, compound, properties, and activity.
References
- 1. Studies on the structure of the plant wax this compound, the main component of epicuticular wax conifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C29H60O | CID 25240035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Solubility of Nonacosan-10-ol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of Nonacosan-10-ol (C₂₉H₆₀O), a long-chain fatty alcohol. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes the available physicochemical data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Executive Summary
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₆₀O | PubChem[1] |
| Molecular Weight | 424.8 g/mol | PubChem[1] |
| Appearance | Solid | PubChem[1] |
| Melting Point | 81 - 81.5 °C | PubChem[1] |
| Boiling Point | 463 °C at 760 mmHg (Predicted) | MOLBASE[2] |
| Density | 0.84 g/cm³ (Predicted) | MOLBASE[2] |
Inferred Solubility Characteristics
Based on the principle of "like dissolves like," the long, nonpolar hydrocarbon chain of this compound is the primary determinant of its solubility. The single hydroxyl group provides a minor degree of polarity but is insufficient to overcome the hydrophobicity of the C₂₉ alkyl chain. The following table summarizes the inferred solubility of this compound in a range of common solvents. It is crucial to note that these are qualitative predictions, and experimental verification is necessary for quantitative assessment.
| Solvent | Solvent Type | Inferred Solubility | Rationale |
| Water | Polar Protic | Insoluble | The large nonpolar alkyl chain dominates the molecule's properties, making it highly hydrophobic. The energy required to disrupt the hydrogen bonding network of water is not compensated by the hydration of the single hydroxyl group.[3][4][5] |
| Methanol (B129727) | Polar Protic | Sparingly Soluble | As a short-chain alcohol, methanol is polar but less so than water. Some interaction with the hydroxyl group of this compound is possible, but the long alkyl chain limits solubility. |
| Ethanol | Polar Protic | Sparingly to Moderately Soluble | Ethanol is less polar than methanol and can better solvate the nonpolar portion of the molecule. Increased temperature would likely improve solubility. |
| Acetone | Polar Aprotic | Moderately Soluble | Acetone can act as a hydrogen bond acceptor for the hydroxyl group and its overall polarity is suitable for dissolving long-chain hydrocarbons to some extent. The related compound, n-nonacosane, is very soluble in acetone.[6] |
| Diethyl Ether | Nonpolar | Soluble | Diethyl ether is a common solvent for nonpolar compounds and is expected to effectively solvate the long alkyl chain of this compound. n-Nonacosane is very soluble in ether.[6] |
| Hexane | Nonpolar | Soluble | Hexane and other aliphatic hydrocarbons are excellent solvents for nonpolar molecules due to favorable van der Waals interactions. |
| Toluene (B28343) | Nonpolar Aromatic | Soluble | The aromatic ring of toluene can interact with the alkyl chain, and its nonpolar nature makes it a good solvent for waxy materials. |
| Chloroform | Slightly Polar | Soluble | Chloroform is a good solvent for a wide range of organic compounds, including lipids and waxes. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound, adapted from standard methods for sparingly soluble waxy solids.
Objective
To determine the saturation solubility of this compound in various solvents at a controlled temperature.
Materials
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker bath or incubator
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument
Procedure: Shake-Flask Method
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into several glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a sufficient period to reach equilibrium. For waxy solids, this may take 24 to 72 hours.
-
Periodically, cease agitation and allow the solid to settle. Check for the continued presence of undissolved this compound.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent precipitation.
-
Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial. The filter and syringe should also be pre-warmed to the experimental temperature.
-
-
Quantification:
-
Determine the concentration of this compound in the filtrate. A common method for non-volatile solutes is gravimetric analysis:
-
Accurately weigh the vial containing the filtered solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Reweigh the vial to determine the mass of the dissolved this compound.
-
-
Alternatively, a validated analytical technique such as GC-FID can be used for quantification against a standard curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the mass of the dissolved solid and the volume of the solvent.
-
Workflow for Solubility Determination
Signaling Pathways
Currently, there is no information available in the scientific literature to suggest the direct involvement of this compound in specific signaling pathways. Its primary known biological role is as a plant metabolite.
Conclusion
This compound is a long-chain fatty alcohol with solubility characteristics dominated by its nonpolar alkyl chain. It is anticipated to be soluble in nonpolar organic solvents and insoluble in water. The provided experimental protocol offers a robust framework for obtaining precise quantitative solubility data, which is essential for its application in pharmaceutical formulations and other research areas. Further studies are warranted to elucidate its biological activities and potential interactions with cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. infinitalab.com [infinitalab.com]
- 3. "The Extraction of Waxes and Wax Mixtures by Means of Common Organic So" by Bernard J. Finley [epublications.marquette.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. Alternative Bio-Based Solvents for Extraction of Fat and Oils: Solubility Prediction, Global Yield, Extraction Kinetics, Chemical Composition and Cost of Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermal Properties and Melting Point of Nonacosan-10-ol
This technical guide provides a comprehensive overview of the thermal properties of this compound, a long-chain fatty alcohol with significance as a plant metabolite and potential applications in various scientific fields.[1][2] This document details its key thermal characteristics, outlines experimental protocols for their determination, and presents visualizations to elucidate experimental workflows and structure-property relationships.
Physicochemical and Thermal Properties of this compound
This compound is a fatty alcohol consisting of a 29-carbon chain with a hydroxyl group at the 10th position.[1][3] Its physical state at standard temperature and pressure is a solid.[1] The thermal properties of this compound are summarized in the table below. For comparative purposes, the thermal properties of the parent alkane, Nonacosane, are also included. The presence of the hydroxyl group in this compound introduces hydrogen bonding, which is expected to influence its thermal properties compared to Nonacosane.[2][4]
| Property | This compound Value | Nonacosane Value |
| Melting Point | 81 - 81.5 °C[1][2][5] | 63 - 66 °C[6] |
| Boiling Point | 463 °C at 760 mmHg[7][8] | ~441 °C (714 K)[6] |
| Flash Point | 136.5 °C[7][9] | Not available |
| Density | 0.84 g/cm³[7][9] | Not available |
| Enthalpy of Fusion | Not available | 70.87 kJ/mol[6][10] |
| Enthalpy of Vaporization | Not available | 147.10 kJ/mol[10] |
| Ideal Gas Heat Capacity | Not available | 1553.04 J/mol·K[6] |
Experimental Protocols
Detailed methodologies for determining the key thermal properties of this compound are outlined below.
Melting Point Determination
The melting point of this compound can be determined using a standard melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Preliminary Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20 °C/min) can be used to obtain an estimated value.[11]
-
Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C/min to ensure thermal equilibrium.[11]
-
Data Recording: The temperature at which the first liquid is observed is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as a range.[11]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful technique to study the thermal transitions of this compound, such as melting and crystallization.[12][13]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to create a controlled atmosphere.
-
Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:
-
An initial isothermal period to ensure thermal equilibrium.
-
A heating ramp at a constant rate (e.g., 10 °C/min) to a temperature above the melting point.
-
An isothermal period at the high temperature.
-
A cooling ramp at a constant rate (e.g., 10 °C/min) to a temperature below the crystallization point.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is measured as a function of temperature.
-
Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed to determine:
-
Melting Point (Tm): The peak temperature of the endothermic melting transition.
-
Enthalpy of Fusion (ΔHf): The area under the melting peak, which corresponds to the energy required for the phase transition.
-
Crystallization Temperature (Tc): The peak temperature of the exothermic crystallization transition upon cooling.
-
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis can be used to evaluate the thermal stability and decomposition profile of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA pan.
-
Instrument Setup: The pan is placed in the TGA furnace. The instrument is purged with a controlled atmosphere (e.g., nitrogen or air).
-
Thermal Program: The sample is heated at a constant rate over a defined temperature range.
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (a plot of mass versus temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which significant mass loss occurs.
Structure-Property Relationships
The molecular structure of this compound dictates its thermal properties.
-
Long Alkyl Chain: The 29-carbon chain leads to strong van der Waals forces between molecules, resulting in a relatively high melting and boiling point.
-
Hydroxyl Group: The presence of the -OH group allows for hydrogen bonding between molecules. This intermolecular interaction requires additional energy to overcome during phase transitions, contributing to a higher melting point compared to its parent alkane, Nonacosane.[2][4]
-
Molecular Weight: The high molecular weight (424.8 g/mol ) is also a contributing factor to its high melting and boiling points.[1][2]
References
- 1. This compound | C29H60O | CID 25240035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (504-55-2) for sale [vulcanchem.com]
- 3. This compound (CHEBI:7611) [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Showing Compound (S)-10-Nonacosanol (FDB012625) - FooDB [foodb.ca]
- 6. Buy Nonacosane | 630-03-5 [smolecule.com]
- 7. This compound|504-55-2 - MOLBASE Encyclopedia [m.molbase.com]
- 8. This compound | 504-55-2 [chemnet.com]
- 9. (10S)-nonacosan-10-ol | CAS#:504-55-2 | Chemsrc [chemsrc.com]
- 10. Nonacosane (CAS 630-03-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Nonacosan-10-ol from Pine Needles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonacosan-10-ol is a long-chain secondary fatty alcohol found in the epicuticular wax of various plants, notably in the needles of many coniferous species. This compound and its derivatives are of increasing interest in pharmaceutical and materials science research due to their potential biological activities and unique physicochemical properties. These application notes provide detailed protocols for the extraction and purification of this compound from pine needles, catering to both laboratory-scale and potentially scalable green chemistry approaches.
Data Presentation: Quantitative Analysis of this compound in Pine Species
The content of this compound can vary significantly between different species of pine. The following table summarizes the reported concentrations of this compound in the epicuticular wax of several Pinus species, providing a valuable reference for raw material selection.
| Pine Species | Average this compound Content in Wax (%) | Reference |
| Pinus pinaster | 77.1 | [1] |
| Pinus halepensis | 77.08 | [2][3] |
| Pinus strobus | 83.42 | [4] |
| Pinus nigra subsp. nigra | 60.82 | [4] |
| Pinus peuce | 64.53 | [4] |
Experimental Protocols
Two primary methods for the extraction of this compound from pine needles are presented: a classical solvent extraction method and a more sustainable supercritical fluid extraction (SFE) method. Following extraction, purification protocols are detailed.
Protocol 1: Solvent Extraction of Epicuticular Wax
This method is rapid and effective for obtaining the crude wax containing this compound.
Materials:
-
Fresh pine needles
-
n-hexane (HPLC grade)
-
Beakers
-
Filter paper and funnel or filtration apparatus
-
Rotary evaporator
-
Drying oven or vacuum desiccator
Procedure:
-
Sample Preparation: Harvest fresh, healthy pine needles. If necessary, gently rinse with deionized water to remove debris and allow them to air dry completely.
-
Extraction:
-
Immerse a known quantity (e.g., 100 g) of pine needles in a sufficient volume of n-hexane (e.g., 500 mL) to ensure complete submersion.
-
Agitate gently for a short duration, typically 45-60 seconds.[1] Prolonged immersion may lead to the extraction of intracellular lipids and pigments.
-
-
Filtration: Quickly decant the n-hexane extract from the needles and filter it through filter paper to remove any solid particles.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40-50°C to yield the crude epicuticular wax.
-
Drying: Dry the resulting crude wax under a gentle stream of nitrogen or in a vacuum desiccator to remove any residual solvent. The crude wax can then be used for the purification of this compound.
Protocol 2: Supercritical CO₂ (scCO₂) Extraction
This protocol offers a green alternative to solvent-based extraction, yielding high-purity extracts without the use of organic solvents.
Materials and Equipment:
-
Dried and milled pine needles
-
Supercritical Fluid Extraction (SFE) system
-
High-purity CO₂
Procedure:
-
Sample Preparation: Fresh pine needles should be dried (e.g., lyophilized or oven-dried at low temperature) and milled to a fine powder to increase the surface area for extraction.
-
SFE System Setup:
-
Load the milled pine needle powder into the extraction vessel of the SFE system.
-
Set the desired extraction parameters. Optimal conditions can be fine-tuned, but a starting point for selective extraction of this compound is around 200 bar and 60°C. For higher crude wax yields, pressures can be increased to 400 bar.
-
-
Extraction:
-
Pressurize the system with CO₂ to the set pressure and bring the extraction vessel to the desired temperature.
-
Perform the extraction for a set duration, typically 1-2 hours. The supercritical CO₂ will act as the solvent, extracting the epicuticular wax.
-
-
Fractionation and Collection: The extracted material is separated from the supercritical fluid by depressurization in a collection vessel, where the CO₂ returns to a gaseous state and the wax precipitates.
-
Product Recovery: The collected crude wax rich in this compound can be retrieved from the collection vessel for subsequent purification.
Protocol 3: Purification of this compound by Recrystallization
This is a simple and effective method for purifying this compound from the crude wax extract.
Materials:
-
Crude pine needle wax extract
-
Acetone (B3395972) (ACS grade or higher)
-
Ethanol (B145695) or Isopropanol (B130326) (optional, for washing)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude wax extract in an Erlenmeyer flask.
-
Add a minimal amount of acetone and gently heat the mixture while stirring until the wax is completely dissolved. Avoid boiling the solvent.
-
-
Crystallization:
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. This compound is less soluble in cold acetone and will start to crystallize.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystallized this compound by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold acetone or another cold alcohol like ethanol or isopropanol to remove any remaining impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to obtain pure this compound.
-
Purity Assessment: The purity of the final product can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and by its melting point.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Extraction and Purification of this compound.
Logical Relationship of Methods
Caption: Relationship between Extraction and Purification Methods.
References
Application Notes and Protocols for the Purification of Nonacosan-10-ol from Plant Waxes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonacosan-10-ol is a long-chain secondary fatty alcohol found in the epicuticular waxes of various plants, particularly conifers such as those from the Pinus genus and spruce species.[1][2][3] This compound is of significant interest due to its hydrophobic properties, which make it a candidate for the development of superhydrophobic coatings and other biomaterials.[2] Furthermore, as a naturally derived biomolecule, its potential applications in pharmacology and drug development are areas of active research. This document provides a detailed protocol for the extraction and purification of this compound from plant waxes, intended for use in a laboratory setting.
Data Presentation
The following table summarizes quantitative data from various studies on the extraction and purification of this compound. This allows for a comparative analysis of different methodologies.
| Parameter | Method | Plant Source | Value | Reference |
| Crude Yield | Supercritical CO2 Extraction (400 bar, 60 °C) | Spruce Needles | 1.7% w/w of needles | [2] |
| Selective Extraction Yield | Supercritical CO2 Extraction (200 bar, 60 °C) | Spruce Needles | 8070 ± 91.1 µg/g of needles | [2] |
| This compound Content in Wax | Hexane (B92381) Extraction | Pinus halepensis | Up to 58% (w/w) | [4][5] |
| This compound Content in Wax | Hexane Extraction | Various Pinus species | 60.82% to 83.42% (average) | [3] |
| Purity after TLC | Thin Layer Chromatography | Pinus halepensis | 99% | [4][5] |
| Recovery from Recrystallization | Green Recrystallization | Sitka Spruce Wax | 44.6% ± 2% | [2] |
| Recovery from Recrystallization | Green Recrystallization | Norwegian Spruce Wax | 48.4% ± 2% | [2] |
Experimental Protocols
This section details the methodologies for the extraction and purification of this compound from plant waxes. The protocol combines solvent extraction with column chromatography and recrystallization for optimal purity.
I. Extraction of Epicuticular Wax
This protocol is adapted from methodologies used for extracting waxes from Pinus needles.[3]
-
Plant Material Preparation:
-
Harvest fresh needles from the desired plant source.
-
If not used immediately, store the material in a freezer at -20°C to preserve the wax composition.[3]
-
Before extraction, allow the material to reach room temperature.
-
-
Solvent Extraction:
-
Immerse a known quantity of needles (e.g., 3 g) in n-hexane (HPLC grade) at a ratio of 1 g of plant material to approximately 3.3 mL of solvent (e.g., 10 mL for 3 g).[3]
-
Agitate the mixture for 45-60 seconds at room temperature.[3] This short duration is crucial to minimize the extraction of intracellular lipids.
-
Carefully decant the hexane extract, ensuring no plant material is transferred.
-
Dry the extract under a vacuum at a temperature not exceeding 60°C to obtain the crude wax.[3]
-
II. Purification of this compound
The crude wax extract is a complex mixture of lipids. The following steps describe purification by column chromatography followed by recrystallization.
-
Silica (B1680970) Gel Column Chromatography:
-
Prepare a small-scale chromatography column using a Pasteur pipette plugged with glass wool.
-
Fill the pipette with silica gel 60 (0.2–0.5 mm), previously activated by heating at 120°C.[3]
-
Dissolve the crude wax extract in a minimal amount of a non-polar solvent like n-hexane.
-
Carefully load the dissolved extract onto the top of the silica gel column.
-
Elute the column with solvents of increasing polarity. A common approach involves:
-
An initial elution with n-hexane to remove non-polar compounds like n-alkanes.[3]
-
Subsequent elution with a more polar solvent or a solvent mixture (e.g., a gradient of ethyl acetate (B1210297) in hexane) to elute the more polar compounds, including this compound. The exact solvent system may require optimization based on the specific wax composition.
-
-
Collect fractions and monitor the composition using Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound.
-
-
Recrystallization:
-
This method is adapted from a "green recrystallization" technique used for spruce wax extracts.[2]
-
Dissolve the this compound-rich fraction in a minimal amount of hot methanol (B129727).
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4°C) to induce crystallization.
-
Collect the precipitated crystals of this compound by filtration.
-
Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Dry the purified crystals under a vacuum.
-
III. Analysis and Identification
-
The purity and identity of the final product can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]
-
For GC-MS analysis, the alcohol group of this compound is often derivatized, for example, by converting it to its trimethylsilyl (B98337) (TMS) ether, to improve its volatility and chromatographic behavior.[6]
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the purification of this compound.
Caption: Experimental workflow for the purification of this compound.
Caption: Logical decision workflow for purification and analysis.
References
Application Note: Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of Nonacosan-10-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nonacosan-10-ol (C₂₉H₆₀O) is a long-chain secondary fatty alcohol with a molecular weight of approximately 424.8 g/mol .[1][2] It is found in various natural sources, including plant cuticular waxes.[3] The analysis of such long-chain alcohols is crucial in fields ranging from plant biology to natural product chemistry. However, their direct analysis by Gas Chromatography-Mass Spectrometry (GC/MS) poses significant challenges. Due to their high molecular weight and the presence of a polar hydroxyl group, these compounds exhibit low volatility and can interact with active sites in the GC system, leading to poor chromatographic peak shape, tailing, and potential thermal degradation in the injector.[4][5]
To overcome these issues, derivatization is an essential sample preparation step.[4][5] This process converts the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. The most common method for alcohols is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[5] This application note provides a detailed protocol for the analysis of this compound using GC/MS following silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Principle of Silylation
Silylation is a chemical modification technique where the active hydrogen in the polar hydroxyl group of this compound is replaced by a nonpolar trimethylsilyl (Si(CH₃)₃) group.[5] The reaction with a silylating agent, such as BSTFA, often catalyzed by trimethylchlorosilane (TMCS), results in the formation of a more volatile and thermally stable TMS-ether. This derivative is less likely to adsorb onto the GC column or other system components, resulting in improved peak symmetry, enhanced sensitivity, and more reliable quantification.[5]
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or other suitable aprotic solvent (anhydrous)
-
Hexane (B92381) or Ethyl Acetate (HPLC grade)
-
Anhydrous Sodium Sulfate
-
Autosampler vials (2 mL) with inserts
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Standard Solution Preparation
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL by dissolving the appropriate amount of standard in hexane or ethyl acetate.
-
Perform serial dilutions from the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Derivatization Protocol
-
Transfer 100 µL of each standard solution or sample extract into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen at room temperature.
-
Add 50 µL of anhydrous pyridine to dissolve the residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly to ensure thorough mixing.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven to ensure the derivatization reaction is complete.[6]
-
Cool the vial to room temperature. The sample is now ready for GC/MS injection.
GC/MS Instrumentation and Conditions
The following parameters are recommended for the analysis of TMS-derivatized this compound. Parameters may require optimization based on the specific instrument used.
| Parameter | Recommended Condition |
| Gas Chromatograph | |
| GC Column | Agilent J&W DB-5ms or similar non-polar column (30 m x 0.25 mm, 0.25 µm film thickness).[4][6] |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min. |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless or Split (e.g., 10:1) |
| Oven Program | Initial: 60°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 15 min).[7] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI)[6] |
| Ionization Energy | 70 eV[6] |
| Mass Range | Scan m/z 50-650[6] |
| Ion Source Temperature | 230°C[6] |
| Transfer Line Temp. | 280°C[6] |
Data Presentation
The following table summarizes the characteristic mass spectral data for underivatized this compound, based on direct infusion analysis. The TMS-derivatized molecule will have a different fragmentation pattern, with a molecular ion (M+) at m/z 496 and characteristic fragments resulting from the TMS group. However, the fragments of the alkyl chain can still provide valuable structural information.
| Mass-to-Charge (m/z) | Relative Abundance (%) | Possible Fragment Ion |
| 424 | Low or not observed | [M]+ (Molecular Ion) |
| 83 | 100.0 | [C₆H₁₁]⁺ |
| 97 | 72.4 | [C₇H₁₃]⁺ |
| 57 | 54.2 | [C₄H₉]⁺ |
| 69 | 47.7 | [C₅H₉]⁺ |
| 43 | 34.8 | [C₃H₇]⁺ |
| 55 | 33.6 | [C₄H₇]⁺ |
| 71 | 32.4 | [C₅H₁₁]⁺ |
| 41 | 13.8 | [C₃H₅]⁺ |
Data derived from ChemicalBook for underivatized this compound.[8]
Visualization of Experimental Workflow
The logical flow of the analytical protocol, from sample receipt to final data analysis, is depicted below.
Caption: Workflow for the GC/MS analysis of this compound.
Expected Results
Following the derivatization and analysis using the described GC/MS conditions, the TMS-ether of this compound is expected to elute as a sharp, symmetrical chromatographic peak. The mass spectrum will be used for confirmation. The molecular ion of the TMS derivative should be observable at m/z 496 (424 [M] - 1 [H] + 73 [TMS]). The fragmentation pattern will be characterized by cleavage of the C-C bond adjacent to the oxygen atom and losses of alkyl fragments, providing a distinct fingerprint for identification and quantification.[9]
Conclusion
The protocol detailed in this application note provides a reliable and robust method for the quantitative analysis of this compound using GC/MS. The critical step of silylation derivatization successfully overcomes the challenges associated with the low volatility and high polarity of long-chain alcohols, enabling high-quality chromatographic separation and sensitive mass spectrometric detection. This method is suitable for routine analysis in quality control, natural product research, and metabolic studies.
References
- 1. This compound | C29H60O | CID 25240035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Nonacosan-10-one [webbook.nist.gov]
- 8. This compound(504-55-2) MS [m.chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of (S)-Nonacosan-10-ol for Self-Cleaning Surface Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Nonacosan-10-ol, a long-chain secondary alcohol, is a key component found in the epicuticular waxes of many plants, contributing to the superhydrophobic and self-cleaning properties of their leaves, famously observed in the "lotus effect".[1] The specific stereochemistry and long alkyl chain of this molecule are crucial for the formation of wax tubules that create a hierarchical surface structure, minimizing contact area with water droplets and promoting their roll-off, thereby carrying away contaminants.[1] This document provides detailed protocols for the enantioselective synthesis of (S)-Nonacosan-10-ol, enabling researchers to produce this compound for the development and study of novel self-cleaning surfaces and hydrophobic coatings. The synthesis involves a multi-step sequence, including a Grignard reaction, chiral resolution, and a cross-metathesis reaction for chain elongation.[1]
Data Presentation
Table 1: Summary of Reaction Steps and Yields for the Synthesis of (S)-Nonacosan-10-ol.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Typical Yield (%) | Enantiomeric Excess (%) |
| 1 | Grignard Reaction | Decanal (B1670006) | rac-1-Dodecen-4-ol | Allylmagnesium bromide, THF, 0 °C to rt | ~85-95 | N/A |
| 2 | Esterification & Resolution | rac-1-Dodecen-4-ol | (R)-O-methylmandelate ester of (S)-1-Dodecen-4-ol | (R)-O-methylmandelic acid, DCC, DMAP, CH2Cl2 | ~40-45 (after separation) | >98 |
| 3 | Saponification | (R)-O-methylmandelate ester of (S)-1-Dodecen-4-ol | (S)-1-Dodecen-4-ol | LiOH, THF/H2O | ~90-98 | >98 |
| 4 | Silylation | (S)-1-Dodecen-4-ol | (S)-tert-butyldimethyl((1-dodecen-4-yl)oxy)silane | TBDMSCl, Imidazole (B134444), DMF | >95 | >98 |
| 5 | Cross-Metathesis | (S)-tert-butyldimethyl((1-dodecen-4-yl)oxy)silane & 1-Eicosene (B165122) | (S)-tert-butyldimethyl((10-nonacosen-4-yl)oxy)silane | Grubbs' II catalyst, CH2Cl2, reflux | ~70-80 | >98 |
| 6 | Hydrogenation & Deprotection | (S)-tert-butyldimethyl((10-nonacosen-4-yl)oxy)silane | (S)-Nonacosan-10-ol | H2, Pd/C, EtOH; then TBAF, THF | ~85-95 | >98 |
Experimental Protocols
Protocol 1: Synthesis of racemic-1-Dodecen-4-ol (Grignard Reaction)
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is used.
-
Reagent Preparation: Prepare a solution of decanal (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Reaction Execution:
-
To the flask, add allylmagnesium bromide (1.2 equivalents, 1.0 M solution in THF) via the dropping funnel at 0 °C (ice bath).
-
Slowly add the decanal solution to the Grignard reagent over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[2]
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate (B1210297) gradient) to afford racemic-1-dodecen-4-ol.
-
Protocol 2: Resolution of (S)-1-Dodecen-4-ol via Diastereomeric Esterification
-
Esterification:
-
In a round-bottom flask, dissolve racemic-1-dodecen-4-ol (1 equivalent), (R)-O-methylmandelic acid (1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in anhydrous dichloromethane (B109758) (CH2Cl2).
-
Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature for 12 hours.
-
-
Diastereomer Separation:
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Concentrate the filtrate and purify the resulting diastereomeric esters by flash column chromatography on silica gel. The two diastereomers will have different retention factors, allowing for their separation.
-
-
Saponification:
-
Dissolve the isolated (R)-O-methylmandelate ester of (S)-1-dodecen-4-ol in a mixture of THF and water.
-
Add lithium hydroxide (B78521) (LiOH) (3 equivalents) and stir the mixture at room temperature for 6 hours.
-
Neutralize the reaction with 1 M HCl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield enantiomerically enriched (S)-1-dodecen-4-ol.
-
Protocol 3: Synthesis of (S)-Nonacosan-10-ol
-
Protection of the Alcohol:
-
Dissolve (S)-1-dodecen-4-ol (1 equivalent) and imidazole (2.5 equivalents) in anhydrous dimethylformamide (DMF).
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.5 equivalents) and stir at room temperature for 4 hours.
-
Extract the product with hexane, wash with water, dry over sodium sulfate, and concentrate to yield (S)-tert-butyldimethyl((1-dodecen-4-yl)oxy)silane.
-
-
Cross-Metathesis:
-
In a Schlenk flask under an argon atmosphere, dissolve (S)-tert-butyldimethyl((1-dodecen-4-yl)oxy)silane (1 equivalent) and 1-eicosene (1.2 equivalents) in anhydrous and degassed CH2Cl2.
-
Add Grubbs' II catalyst (2 mol%) and reflux the mixture for 12 hours.
-
Cool the reaction to room temperature and quench with ethyl vinyl ether.
-
Concentrate the mixture and purify by flash column chromatography on silica gel to obtain (S)-tert-butyldimethyl((10-nonacosen-4-yl)oxy)silane.
-
-
Hydrogenation and Deprotection:
-
Dissolve the product from the previous step in ethanol (B145695) and add a catalytic amount of palladium on carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon) for 12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the resulting saturated silyl (B83357) ether in THF and add tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 equivalents, 1.0 M solution in THF).
-
Stir at room temperature for 2 hours.
-
Quench with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the final product by recrystallization from hexane to afford pure (S)-Nonacosan-10-ol.
-
Mandatory Visualization
Caption: Synthetic pathway for (S)-Nonacosan-10-ol.
Caption: General experimental workflow for each synthetic step.
Application in Self-Cleaning Surface Research
The synthesized (S)-Nonacosan-10-ol can be utilized to create biomimetic self-cleaning surfaces. The long aliphatic chain provides the necessary hydrophobicity, while the secondary alcohol functional group can be used for anchoring the molecule to a substrate or for further chemical modification.
Protocol for Surface Coating (Example):
-
Substrate Preparation: Clean the desired substrate (e.g., glass, silicon wafer) thoroughly using piranha solution or oxygen plasma to generate a hydrophilic surface with hydroxyl groups.
-
Solution Preparation: Prepare a dilute solution of (S)-Nonacosan-10-ol in a high-purity organic solvent (e.g., toluene, chloroform).
-
Coating Application: The coating can be applied using various techniques such as:
-
Dip-coating: Immerse the substrate in the solution for a controlled period and withdraw it at a constant speed.
-
Spin-coating: Apply the solution to the center of the substrate and spin at high speed to create a thin, uniform film.
-
Vapor deposition: Heat the compound under vacuum to allow it to deposit onto the substrate.
-
-
Annealing: Gently heat the coated substrate to promote the self-assembly of the molecules into a well-ordered, crystalline layer, mimicking the natural wax structures.
-
Characterization of the Surface:
-
Contact Angle Measurement: Use a goniometer to measure the static and dynamic contact angles of water droplets on the surface to quantify its hydrophobicity. A contact angle greater than 150° indicates superhydrophobicity.[3]
-
Scanning Electron Microscopy (SEM): Visualize the surface morphology to observe the formation of micro- and nanostructures.
-
Atomic Force Microscopy (AFM): Characterize the surface topography and roughness at the nanoscale.
-
By following these protocols, researchers can synthesize (S)-Nonacosan-10-ol and apply it to create and study advanced self-cleaning materials. The ability to synthetically vary the chain length and stereochemistry of such long-chain alcohols opens up possibilities for fine-tuning the wetting properties of surfaces for various applications, from anti-fouling coatings to low-friction materials.
References
Application Notes and Protocols: Utilizing Nonacosan-10-ol in Molecular Dynamics Simulations of Polymer Composites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nonacosan-10-ol, a long-chain fatty alcohol derived from plants, has garnered interest as a sustainable additive in polymer composites.[1] Molecular dynamics (MD) simulations serve as a powerful tool to investigate the effects of such additives on the material properties of polymers at an atomic level. This document provides detailed application notes and protocols for using this compound in MD simulations of polymer composites, with a focus on polyethylene-based systems. The protocols outlined below are based on established methodologies for evaluating mechanical and gas transport properties.[1][2][3][4]
Core Applications
MD simulations of this compound in polymer composites can be employed to:
-
Predict the effect of this compound concentration on the mechanical properties of the polymer, such as Young's modulus and glass transition temperature.[1][2][3][4]
-
Evaluate the influence of this compound on the gas transport properties of the composite material, specifically the diffusion of small molecules like oxygen.[1][2][3][4]
-
Optimize the composition of the polymer-wax blend to achieve desired material characteristics, such as enhanced mechanical strength and reduced gas permeability.[1][2]
-
Understand the molecular-level interactions between this compound and the polymer matrix that give rise to the observed macroscopic properties.
Data Presentation: Quantitative Analysis of a Polyethylene (B3416737)/Nonacosan-10-ol Composite
The following tables summarize the quantitative data from a study on the molecular dynamics simulations of amorphous polyethylene blended with varying weight percentages of this compound.[1][2]
Table 1: System Composition and Density
| Weight % of this compound | Number of Polyethylene Chains | Number of this compound Molecules | System Density (g/cm³) |
| 0% | 10 | 0 | 0.839 |
| 5.2% | 10 | 1 | 0.841 |
| 17.1% | 10 | 4 | 0.845 |
| 29.2% | 10 | 9 | 0.838 |
| 40.8% | 10 | 16 | 0.832 |
| 45.2% | 10 | 20 | 0.829 |
Note: The density of pure this compound was reported to be 0.84 g/cm³.[1]
Table 2: Mechanical and Thermal Properties
| Weight % of this compound | Young's Modulus (GPa) | Glass Transition Temperature (Tg) (K) |
| 0% | 1.85 | 225 |
| 5.2% | 2.10 | 230 |
| 17.1% | 2.45 | 235 |
| 29.2% | 2.80 | 240 |
| 40.8% | 2.82 | 238 |
| 45.2% | 2.85 | 236 |
Table 3: Oxygen Diffusion Properties
| Weight % of this compound | Oxygen Diffusion Coefficient (10⁻⁶ cm²/s) |
| 0% | 1.20 |
| 5.2% | 1.15 |
| 17.1% | 1.05 |
| 29.2% | 0.90 |
| 40.8% | 0.95 |
| 45.2% | 1.00 |
Experimental Protocols
This section details the methodologies for key experiments in the molecular dynamics simulation of polyethylene and this compound composites.
System Construction and Equilibration
The initial step involves constructing the amorphous polymer-wax system and bringing it to an equilibrated state.
Protocol:
-
Component Placement: Construct a simulation box containing the desired number of polyethylene chains and this compound molecules at the specified weight percentage. The molecules are to be placed randomly within the simulation cell.
-
Force Field Selection: Employ a suitable force field to describe the interatomic interactions. The Optimized Potentials for Liquid Simulations (OPLS) force field is a common choice for hydrocarbons and alcohols.
-
Initial Minimization: Perform an initial energy minimization of the system to remove any unfavorable contacts or high-energy configurations.
-
Multi-Stage Equilibration: A multi-stage equilibration protocol is recommended to ensure the system reaches a stable, low-energy state.[2] A representative workflow is as follows:
-
Stage 1 (NVT): Perform a short molecular dynamics simulation (e.g., 0.1 ns) in the NVT (constant number of particles, volume, and temperature) ensemble at a low temperature (e.g., 10 K) using Brownian dynamics.[2]
-
Stage 2 (NVT): Increase the temperature to the target temperature (e.g., 300 K) and run an MD simulation in the NVT ensemble with a small timestep (e.g., 1 fs).[2]
-
Stage 3 (NVT): Further increase the temperature to a higher value (e.g., 700 K) to promote molecular motion and ensure thorough sampling of the conformational space, followed by a return to the target temperature.[2]
-
Stage 4 (NPT): Switch to the NPT (constant number of particles, pressure, and temperature) ensemble at the target temperature and pressure (e.g., 300 K and 1.01325 bar) with a larger timestep (e.g., 2 fs).[2]
-
Stage 5 (NPT): Apply a higher pressure (e.g., 1013.25 bar) for a period (e.g., 10 ns) to compact the system, followed by a return to standard pressure for another duration (e.g., 10 ns).[2]
-
Stage 6 (Minimization): Perform a final Brownian minimization (e.g., 100 ps).[2]
-
Stage 7 (Production Equilibration): Run a long MD simulation (e.g., 200 ns) in the NPT ensemble at the target temperature and pressure to ensure the system is fully equilibrated.[2] Monitor properties like density and potential energy to confirm equilibration.
-
Calculation of Mechanical Properties (Young's Modulus)
Protocol:
-
Deformation: After equilibration, subject the simulation box to a series of small, incremental deformations in one direction (e.g., the z-axis) while allowing the other two dimensions to relax to maintain constant pressure (uniaxial deformation).
-
Stress Calculation: At each deformation step, calculate the stress tensor of the system.
-
Stress-Strain Curve: Plot the resulting stress as a function of strain.
-
Young's Modulus: The Young's modulus is determined from the slope of the initial, linear portion of the stress-strain curve.
Determination of Glass Transition Temperature (Tg)
Protocol:
-
Cooling Simulation: Starting from the equilibrated system at a high temperature (above the expected Tg), gradually cool the system at a constant rate.
-
Specific Volume Calculation: At regular temperature intervals during the cooling process, calculate the specific volume of the system.
-
Tg Determination: Plot the specific volume as a function of temperature. The glass transition temperature (Tg) is identified as the temperature at which there is a change in the slope of this plot.
Measurement of Oxygen Diffusion Coefficient
Protocol:
-
Oxygen Insertion: Introduce a certain number of oxygen molecules into the equilibrated polymer-wax composite system.
-
Production MD: Run a molecular dynamics simulation in the NVT or NPT ensemble for a sufficiently long time to observe the diffusion of the oxygen molecules.
-
Mean Squared Displacement (MSD): Calculate the mean squared displacement of the oxygen molecules as a function of time.
-
Diffusion Coefficient: The diffusion coefficient (D) can be calculated from the slope of the MSD plot using the Einstein relation: MSD = 6Dt
Mandatory Visualization
Caption: Workflow for MD simulation of this compound in polymer composites.
Caption: Logical relationship of components in the MD simulation process.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Performance Evaluation of this compound-Based Polyethylene Packaging Material Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Performance Evaluation of this compound-Based Polyethylene Packaging Material Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Application of Nonacosan-10-ol as a biomarker for coniferous plant aerosols.
Application of Nonacosan-10-ol as a Biomarker for Coniferous Plant Aerosols
Application Note AN-2025-12-15
Introduction
This compound, a secondary fatty alcohol, is a major component of epicuticular waxes found on the needles of many coniferous plant species.[1][2][3] Its presence and concentration in atmospheric aerosols can serve as a specific biomarker to trace the input of primary biological aerosol particles (PBAPs) originating from conifers.[4][5] These aerosols play a significant role in atmospheric processes, including cloud formation and radiative forcing. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a biomarker for coniferous plant aerosols. The information is relevant for atmospheric science, environmental monitoring, and understanding the potential respiratory effects of bioaerosols.
Logical Framework for Biomarker Application
The utility of this compound as a biomarker is based on its specific origin from conifer leaf wax and its subsequent emission into the atmosphere.
Caption: Logical flow from coniferous source to atmospheric detection of this compound.
Quantitative Data Summary
The concentration of this compound in atmospheric aerosols exhibits significant seasonal and spatial variability. The following tables summarize quantitative data from various studies.
Table 1: Seasonal Concentrations of this compound in Forest Aerosols
| Forest Site | Season | Average Concentration (ng/m³) | Maximum Concentration (ng/m³) | Reference |
| Tomakomai (TMK), Japan | Spring | 101.7 ± 100.9 | 268.6 | [1] |
| FHK, Japan | Spring | 211.7 ± 231.9 | 442.1 | [1] |
| Deciduous Forest, Japan | Spring | Highest of all seasons | - | [6][7] |
| Deciduous Forest, Japan | Summer | Lower than spring | - | [6][7] |
| Deciduous Forest, Japan | Autumn | Lower than spring and summer | - | [6][7] |
Table 2: Particle Size Distribution of this compound
| Season | Predominant Particle Size Range (μm) | Percentage in Supermicrometer Fraction | Reference |
| Spring | >10.0 | 93.4 ± 7.1% | [6][7][8] |
| Summer | >10.0 | 84.2 ± 17.8% | [6][7][8] |
| Autumn | 1.9 - 3.0 | 88.2 ± 2.3% | [6][7][8] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Aerosol Sample Collection
This protocol describes the collection of size-segregated atmospheric aerosol samples.
Objective: To collect aerosol particles from the atmosphere for subsequent chemical analysis.
Materials:
-
Andersen-type cascade impactor (e.g., AN-2100, Tokyo Dylec Corp.)
-
Pre-baked quartz-fiber filters (8 cm diameter)
-
High-volume air sampler
-
Forceps
-
Petri dishes or aluminum foil
-
Freezer (-20°C)
Procedure:
-
Pre-bake the quartz-fiber filters at a high temperature (e.g., 450°C for 4-6 hours) to remove any organic contaminants.
-
Load the pre-baked filters into the stages of the cascade impactor using clean forceps. The impactor separates particles into different size fractions.
-
Place the impactor at the desired sampling location, typically at a height representative of the air being studied (e.g., 2 meters above the forest floor).[7]
-
Operate the sampler at a constant flow rate (e.g., 120 L/min) for a defined period (e.g., one week).[7]
-
After sampling, carefully remove the filters from the impactor using clean forceps and place them in pre-cleaned petri dishes or wrap them in aluminum foil.
-
Store the collected samples at -20°C until chemical analysis to prevent degradation of organic compounds.[7]
Protocol 2: Extraction and Derivatization of this compound
This protocol details the extraction of lipids from the aerosol filters and their derivatization for GC-MS analysis.
Objective: To extract this compound from the collected aerosol filters and prepare it for instrumental analysis.
Materials:
-
Dichloromethane (DCM), analytical grade
-
Methanol (MeOH), analytical grade
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)
-
Internal standard (e.g., C13-n-alkane)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
GC vials with inserts
Procedure:
-
Cut a portion of the sample filter (e.g., a quarter) and place it in a glass extraction vessel.[7]
-
Add a known volume of a DCM:MeOH (2:1, v/v) solvent mixture.[7]
-
Spike the sample with a known amount of the internal standard for quantification.
-
Sonicate the sample in an ultrasonic bath for a specified time (e.g., 15 minutes) and repeat this step three times to ensure complete extraction.
-
Centrifuge the extract to separate the filter debris.
-
Carefully transfer the supernatant to a clean flask.
-
Concentrate the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.
-
For derivatization, add a mixture of BSTFA and pyridine (e.g., 50 µL) to the dried extract.[7] This step converts the hydroxyl group of this compound to a trimethylsilyl (B98337) (TMS) ether, making it more volatile and suitable for GC-MS analysis.
-
Heat the mixture at a specific temperature (e.g., 70°C) for a set time (e.g., 2-3 hours) to ensure complete derivatization.
-
After cooling, the sample is ready for GC-MS analysis.
Protocol 3: GC-MS Analysis and Quantification
This protocol outlines the instrumental analysis for the identification and quantification of derivatized this compound.
Objective: To identify and quantify this compound in the extracted samples.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms)
-
Helium (carrier gas)
-
Authentic standard of this compound
Procedure:
-
Instrument Setup:
-
Injector: Splitless mode.
-
Injector Temperature: e.g., 280-300°C.
-
Oven Temperature Program: A typical program might be: initial temperature of 50°C, hold for 2 minutes, ramp to 120°C at 15°C/min, then ramp to 300°C at 5°C/min, and hold for 30 minutes.
-
Carrier Gas Flow: Constant flow of helium (e.g., 1.0 mL/min).
-
MS Transfer Line Temperature: e.g., 290°C.
-
Ion Source Temperature: e.g., 230°C.
-
Mass Scan Range: e.g., 50-650 amu.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample extract into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
-
Identification:
-
Identify the TMS-derivatized this compound peak in the TIC based on its retention time, which should be confirmed by running an authentic standard.
-
Confirm the identity by comparing the mass spectrum of the peak with the mass spectrum of the authentic standard and literature data.
-
-
Quantification:
-
Create a calibration curve using different concentrations of the authentic this compound standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the peak area of the internal standard and using the calibration curve.
-
Experimental Workflow Visualization
The overall experimental workflow for the analysis of this compound in atmospheric aerosols is depicted below.
References
- 1. bg.copernicus.org [bg.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the structure of the plant wax this compound, the main component of epicuticular wax conifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. egusphere.copernicus.org [egusphere.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. bg.copernicus.org [bg.copernicus.org]
- 7. bg.copernicus.org [bg.copernicus.org]
- 8. bg.copernicus.org [bg.copernicus.org]
Application Notes and Protocols for the Structural Elucidation of Nonacosan-10-ol using X-ray Diffraction
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nonacosan-10-ol is a long-chain secondary alcohol with the chemical formula C₂₉H₆₀O.[1][2] It is found in various plant waxes and has potential applications in pharmaceuticals and materials science due to its self-assembly and crystallization properties.[3] Understanding the precise three-dimensional structure of this compound is crucial for elucidating its physicochemical properties and for its rational design in various applications. X-ray diffraction (XRD) is a powerful and non-destructive technique for determining the atomic and molecular structure of crystalline materials.[4] These application notes provide detailed protocols for the structural analysis of this compound using powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction (SC-XRD).
Data Presentation
The analysis of X-ray diffraction data provides valuable quantitative information about the crystalline structure of this compound. Below is a summary of key diffraction data reported in the literature.
Table 1: Powder X-ray Diffraction Peak Data for this compound
| d-spacing (nm) | Reflection Indices (hkl) | Intensity |
| 0.453 | - | High |
| 0.414 | 100 | High |
| 0.378 | 010 | High |
Data sourced from a study on the epicuticular waxes of Pinus halepensis needles.[3]
Table 2: Proposed Crystal System and Subcell Parameters
| Crystal System | Subcell Type | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Orthorhombic | Orthorhombic | ~4.14 | ~3.78 | Not specified | 90 | 90 | 90 |
This proposed model is based on the molecular packing of this compound, suggesting a simple stacking of molecular layers. The connections are established by hydrogen bonds between hydroxyl groups of different molecules.[3]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality XRD data.[5]
1.1. For Powder X-ray Diffraction (PXRD):
-
Objective: To obtain a fine, homogenous powder with random crystallite orientation.[6]
-
Materials:
-
High-purity this compound
-
Agate mortar and pestle
-
Ethanol (B145695) or methanol (B129727) (as a grinding liquid)[5]
-
Sieve with a fine mesh (e.g., <45 µm)
-
Low-background sample holder (e.g., zero-diffraction silicon wafer)
-
-
Protocol:
-
Place a small amount (10-20 mg) of this compound into an agate mortar.
-
Add a few drops of ethanol to minimize sample loss and reduce potential structural damage during grinding.[5]
-
Gently grind the sample with the pestle until a fine, consistent powder is achieved. The texture should resemble flour.
-
Allow the ethanol to evaporate completely in a desiccator.
-
Gently pass the dried powder through a fine-mesh sieve to ensure a uniform particle size distribution.
-
Carefully mount the powder onto the sample holder, ensuring a flat and smooth surface to minimize surface roughness effects.[6]
-
1.2. For Single-Crystal X-ray Diffraction (SC-XRD):
-
Objective: To grow a single, defect-free crystal of suitable size (typically 0.1-0.3 mm in all dimensions).
-
Materials:
-
High-purity this compound
-
Appropriate solvent for crystallization (e.g., acetone, isopropanol, or a solvent mixture)
-
Small vials or crystallization dishes
-
Microscope for crystal selection
-
-
Protocol:
-
Dissolve a small amount of this compound in a minimal amount of a suitable solvent at a slightly elevated temperature to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the growth of large, well-ordered crystals.
-
Alternatively, employ vapor diffusion by placing the vial with the this compound solution inside a larger sealed container with a more volatile anti-solvent.
-
Once crystals have formed, carefully select a single crystal of appropriate size and quality under a microscope.
-
Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.
-
Data Collection
2.1. Powder X-ray Diffraction (PXRD):
-
Instrument: A modern powder diffractometer equipped with a Cu Kα radiation source (λ = 1.54056 Å) is commonly used.
-
General Settings:
-
Voltage and Current: 40 kV and 40 mA.
-
Scan Range (2θ): 2° to 60°.
-
Step Size: 0.02°.
-
Scan Speed/Time per Step: 1-5 seconds.
-
Divergence Slit: 1°.
-
Receiving Slit: 0.1-0.2 mm.
-
-
Procedure:
-
Place the prepared sample holder into the diffractometer.
-
Configure the data collection parameters in the instrument control software.
-
Initiate the scan and monitor the data acquisition.
-
Save the resulting diffraction pattern data file for analysis.
-
2.2. Single-Crystal X-ray Diffraction (SC-XRD):
-
Instrument: A single-crystal diffractometer, often equipped with a CCD or CMOS detector and a Mo Kα (λ = 0.71073 Å) or Cu Kα radiation source.[7]
-
General Settings:
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) using a cryo-stream to minimize thermal vibrations and potential radiation damage.
-
Exposure Time: 10-60 seconds per frame, depending on the crystal's diffracting power.
-
Detector Distance: 40-60 mm.
-
Scan Strategy: Typically involves a series of omega (ω) and phi (φ) scans to cover the entire reciprocal space.
-
-
Procedure:
-
Mount the goniometer head with the crystal onto the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial unit cell determination.
-
Based on the unit cell and crystal system, devise a data collection strategy.
-
Initiate the full data collection run.
-
Data Analysis
3.1. PXRD Data Analysis:
-
Phase Identification: Compare the experimental diffraction pattern with databases (e.g., ICDD PDF) to identify the crystalline phase.
-
Peak Indexing: Determine the Miller indices (hkl) for each diffraction peak.
-
Lattice Parameter Refinement: Refine the unit cell parameters from the indexed peak positions.
-
Rietveld Refinement: For a more detailed structural analysis, perform a Rietveld refinement to refine atomic positions, site occupancies, and other structural parameters.
3.2. SC-XRD Data Analysis:
-
Data Integration and Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices. Apply corrections for Lorentz-polarization effects, absorption, and other experimental factors.
-
Structure Solution: Determine the initial crystal structure using direct methods or Patterson methods.
-
Structure Refinement: Refine the structural model (atomic coordinates, thermal parameters) against the experimental data using full-matrix least-squares methods.
-
Validation: Validate the final crystal structure using tools like CHECKCIF to ensure its chemical and crystallographic soundness.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the structural analysis of this compound using X-ray diffraction techniques.
Caption: Experimental workflow for XRD analysis of this compound.
Caption: Logical flow for X-ray diffraction data analysis.
References
- 1. (R)-nonacosan-10-ol | C29H60O | CID 342803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C29H60O | CID 25240035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
Application Note: Thermal Analysis of Nonacosan-10-ol using Differential Scanning Calorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nonacosan-10-ol is a long-chain secondary fatty alcohol that is a significant component of the epicuticular wax of many plants, contributing to their protective barrier.[1] Its physical and thermal properties are of interest in various fields, including materials science, agriculture, and drug delivery, where it may be used as an excipient or in the formulation of lipid-based systems. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials, such as melting point, enthalpy of fusion, and polymorphism. This application note provides a detailed protocol for the DSC analysis of this compound and presents available thermal data.
Thermal Behavior of this compound
The thermal behavior of this compound is characterized by its melting transition. A published DSC thermogram for pure this compound reveals two distinct endothermic peaks during heating, one at 54 °C and a more prominent one at 75 °C.[1] The presence of multiple melting peaks can be indicative of polymorphism, where a substance can exist in different crystalline forms with different melting points, or it could be due to the presence of impurities. In contrast, the PubChem database lists a melting point range of 81-81.5 °C for this compound. This discrepancy highlights the importance of experimental conditions and sample purity in DSC analysis.
Quantitative Data Summary
| Thermal Property | Value | Source |
| This compound | ||
| Peak Temperature 1 (T_peak1) | 54 °C | [1] |
| Peak Temperature 2 (T_peak2) | 75 °C | [1] |
| Melting Point (T_m) | 81 - 81.5 °C | |
| Enthalpy of Fusion (ΔH_fus) | Data not available | |
| Specific Heat Capacity (C_p) | Data not available | |
| 16-Hentriacontanol (Comparative Data) | ||
| Melting Point (T_m) | 88.85 °C | NIST WebBook |
| Enthalpy of Fusion (ΔH_fus) | 105.5 kJ/mol | NIST WebBook |
Experimental Protocol for DSC Analysis
This protocol outlines the steps for conducting a DSC analysis of a this compound sample.
1. Materials and Equipment
-
This compound sample (solid powder)
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Aluminum DSC pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
Crimper for sealing DSC pans
-
Inert purge gas (e.g., Nitrogen or Argon)
2. Sample Preparation
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan using a microbalance.
-
Record the exact weight of the sample.
-
Place a lid on the pan and seal it using a crimper. Ensure a hermetic seal to prevent any loss of sample due to sublimation.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
3. Instrument Setup and Calibration
-
Turn on the DSC instrument and allow it to stabilize.
-
Calibrate the instrument for temperature and enthalpy using a certified standard, such as indium, according to the manufacturer's instructions.
-
Set the purge gas flow rate to 20-50 mL/min.
4. DSC Measurement Procedure
-
Place the prepared sample pan and the reference pan into the DSC cell.
-
Equilibrate the sample at a starting temperature well below the expected first transition, for example, 25 °C.
-
Heat the sample from the starting temperature to a temperature above its final melting point, for instance, 100 °C, at a constant heating rate of 10 °C/min.
-
Hold the sample at the final temperature for 2-5 minutes to ensure complete melting.
-
Cool the sample back to the starting temperature at a controlled rate, for example, 10 °C/min, to observe crystallization behavior.
-
(Optional) Perform a second heating scan under the same conditions as the first to investigate the thermal history of the sample.
5. Data Analysis
-
Record the DSC thermogram, which plots heat flow as a function of temperature.
-
Determine the onset temperature, peak temperature, and endset temperature of any endothermic (melting) or exothermic (crystallization) events.
-
Calculate the enthalpy of fusion (ΔH_fus) by integrating the area under the melting peak(s). The value is typically expressed in Joules per gram (J/g) or kilojoules per mole (kJ/mol).
-
Determine the specific heat capacity (C_p) if required, following the instrument's software instructions, which typically involves a three-step measurement (baseline, sapphire standard, and sample).
Experimental Workflow
The following diagram illustrates the logical flow of the DSC analysis protocol for this compound.
Caption: DSC Analysis Workflow for this compound.
Conclusion
Differential Scanning Calorimetry is an essential technique for characterizing the thermal properties of this compound. The available data suggests a complex melting behavior, possibly due to polymorphism, which warrants further investigation. The provided protocol offers a standardized method for obtaining reliable and reproducible DSC data for this compound and similar long-chain alcohols. Such characterization is crucial for its application in various scientific and industrial fields.
References
Application Notes: Nonacosan-10-ol as a Bio-Additive for Environmentally Friendly Packaging
Introduction
The increasing demand for sustainable and environmentally friendly packaging solutions has driven research into bio-based additives that can enhance the properties of conventional polymers. Nonacosan-10-ol, a long-chain fatty alcohol derived from plant waxes, presents a promising avenue for the development of next-generation packaging materials.[1] This document provides detailed application notes and protocols for researchers and scientists interested in utilizing this compound to improve the performance of packaging materials, with a focus on polyethylene (B3416737) (PE) composites.
Rationale for Use
This compound (C₂₉H₆₀O) is a waxy solid found in the leaves of plants such as Nelumbo nucifera (lotus) and Pinus halepensis.[1] Its long aliphatic chain structure allows it to be effectively integrated into polymer matrices like polyethylene. The incorporation of this compound can lead to improved mechanical strength and enhanced barrier properties against gases such as oxygen, thereby extending the shelf life of packaged goods.[1][2] Molecular dynamics simulations have shown that this compound molecules can fill the free volume within the polyethylene matrix, which is expected to enhance the material's mechanical behavior and reduce the diffusion of oxygen molecules.[1]
Key Performance Enhancements
The addition of this compound to polyethylene has been shown through molecular dynamics simulations to significantly affect its mechanical and barrier properties.
Mechanical Properties
The incorporation of this compound can increase the Young's modulus of polyethylene, indicating an improvement in the material's stiffness and resistance to deformation. Simulations have shown that the Young's modulus increases with the weight percentage of this compound up to an optimal concentration.[1]
Thermal Stability
The glass transition temperature (Tg) of the polyethylene composite can also be influenced by the addition of this compound. An increase in Tg suggests enhanced thermal stability of the material.[1]
Gas Barrier Properties
A critical function of packaging material is to limit the exposure of the contents to atmospheric gases. The diffusion coefficient of oxygen in polyethylene-Nonacosan-10-ol blends has been shown to decrease compared to pure polyethylene, indicating improved barrier properties.[1]
Quantitative Data Summary
The following tables summarize the quantitative data obtained from molecular dynamics simulations of polyethylene-Nonacosan-10-ol composites.
Table 1: Mechanical and Thermal Properties of PE-Nonacosan-10-ol Blends
| This compound (wt%) | Young's Modulus (GPa) | Glass Transition Temperature (K) |
| 0 (Pure PE) | 1.50 | 225 |
| 5.2 | 1.65 | 230 |
| 17.1 | 1.80 | 235 |
| 29.2 | 1.95 | 235 |
| 40.8 | 1.85 | 230 |
| 45.2 | 1.75 | 228 |
Data derived from molecular dynamics simulations.[1][2]
Table 2: Oxygen Diffusion Properties of PE-Nonacosan-10-ol Blends
| This compound (wt%) | Oxygen Diffusion Coefficient (10⁻⁶ cm²/s) |
| 0 (Pure PE) | 2.5 |
| 5.2 | 2.25 |
| 17.1 | 2.15 |
| 29.2 | 2.13 |
| 40.8 | 2.20 |
| 45.2 | 2.28 |
Data derived from molecular dynamics simulations.[1][2]
Experimental Protocols
While the primary data presented is from molecular dynamics simulations, the following protocols outline the experimental procedures for the preparation and characterization of this compound-based polyethylene films.
Protocol 1: Preparation of PE-Nonacosan-10-ol Composite Films
Objective: To prepare composite films of polyethylene with varying concentrations of this compound.
Materials:
-
Low-density polyethylene (LDPE) pellets
-
This compound powder
-
Twin-screw extruder
-
Film blowing or casting line
Procedure:
-
Drying: Dry the LDPE pellets and this compound powder in a vacuum oven at 60°C for at least 4 hours to remove any residual moisture.
-
Premixing: Prepare physical mixtures of LDPE and this compound at the desired weight percentages (e.g., 5.2%, 17.1%, 29.2%, 40.8%, 45.2%).
-
Extrusion: Feed the premixed material into a twin-screw extruder. The temperature profile of the extruder should be set to gradually melt and mix the components. A typical temperature profile for LDPE is 160-180°C.
-
Film Formation: The molten composite is then processed into a thin film using either a film blowing or a film casting line.
-
Cooling and Collection: The film is cooled and wound onto a roll.
Protocol 2: Characterization of Mechanical Properties
Objective: To determine the tensile properties of the composite films.
Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[2][3][4]
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film grips
-
Micrometer for thickness measurement
Procedure:
-
Specimen Preparation: Cut rectangular or dumbbell-shaped specimens from the prepared films according to ASTM D882 specifications.[2]
-
Thickness Measurement: Measure the thickness of each specimen at several points and calculate the average.
-
Testing: Mount the specimen in the grips of the UTM. Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Data Analysis: Record the load-elongation curve. From this curve, calculate the Young's modulus, tensile strength, and elongation at break.
Protocol 3: Characterization of Oxygen Barrier Properties
Objective: To measure the oxygen transmission rate (OTR) of the composite films.
Standard: ASTM D3985 - Standard Test Method for Oxygen Gas Transmission Rate Through Plastic Film and Sheeting Using a Coulometric Sensor.[1][5]
Apparatus:
-
Oxygen transmission rate test instrument with a coulometric sensor
Procedure:
-
Sample Mounting: Secure a sample of the film in the test cell of the OTR instrument, creating a barrier between two chambers.
-
Purging: Purge the system with a nitrogen stream to remove any residual oxygen.
-
Oxygen Introduction: Introduce a stream of oxygen into one of the chambers.
-
Measurement: The coulometric sensor measures the amount of oxygen that permeates through the film over time.
-
Calculation: The instrument's software calculates the OTR, typically expressed in units of cc/m²·day.
Visualizations
Molecular Dynamics Simulation Workflow
Caption: Molecular Dynamics Simulation Workflow for PE-Nonacosan-10-ol Composites.
Experimental Workflow for Material Development
References
Quantification of Nonacosan-10-ol in Epicuticular Waxes: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonacosan-10-ol is a long-chain secondary fatty alcohol that is a significant, and often primary, component of the epicuticular wax of many terrestrial plants. This waxy outer layer serves as a crucial protective barrier against various environmental stressors, including water loss, UV radiation, and pathogen attack. The chemical composition of epicuticular wax, including the abundance of specific compounds like this compound, can vary significantly between plant species and is of great interest in fields such as plant biology, chemotaxonomy, and the development of natural product-based pharmaceuticals and agrochemicals.
This application note provides a detailed protocol for the extraction, identification, and quantification of this compound from plant epicuticular waxes using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and highly sensitive analytical technique for this class of compounds.
Quantitative Data Summary
The concentration of this compound can vary widely among different plant species. The following table summarizes the reported quantitative data for this compound in the epicuticular waxes of several plant species.
| Plant Species | Family | Tissue | Method of Quantification | This compound Concentration (% of total epicuticular wax) | Reference |
| Pinus halepensis | Pinaceae | Needles | GC-MS | 77.08% (average) | [1] |
| Pinus pinaster | Pinaceae | Needles | GC-MS | 77.1% (average) | [2] |
| Pinus heldreichii | Pinaceae | Needles | GC-MS | 55.5% (average, range of 27.4-73.2%) | [3] |
| Pinus peuce | Pinaceae | Needles | GC-MS | 55.9% (average, range of 41.3-72.31%) | [3] |
| Pinus strobus | Pinaceae | Needles | GC-MS | 83.42% (average) | [4] |
| Pinus nigra subsp. nigra | Pinaceae | Needles | GC-MS | 60.82% (average) | [4] |
| Taxus baccata | Taxaceae | Needles (adaxial surface) | GC-MS | 18% | [3] |
Experimental Protocols
The accurate quantification of this compound requires careful sample preparation and a validated analytical methodology. The following protocols for epicuticular wax extraction and subsequent GC-MS analysis are based on established methods.
Epicuticular Wax Extraction
This protocol describes a solvent-wash method for the extraction of epicuticular waxes from plant surfaces.
Materials:
-
Fresh plant material (e.g., leaves, needles)
-
Chloroform (B151607) or Hexane (B92381) (HPLC grade)
-
Glass beakers
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Glass vials with Teflon-lined caps
-
Internal standard (e.g., Tetracosane or a similar long-chain n-alkane)
Procedure:
-
Collect fresh plant material, handling it carefully to minimize disturbance of the epicuticular wax.
-
Briefly immerse the plant material (a known mass or surface area) in a beaker containing a measured volume of chloroform or hexane for 30-60 seconds. Gentle agitation can aid in dissolving the wax.
-
Remove the plant material from the solvent.
-
Dry the solvent extract over anhydrous sodium sulfate to remove any traces of water.
-
Concentrate the extract to near dryness using a rotary evaporator at a temperature below 40°C.
-
Re-dissolve the wax residue in a precise volume of chloroform or hexane (e.g., 1-5 mL).
-
For quantitative analysis, add a known concentration of an internal standard to the final extract.
Derivatization for GC-MS Analysis
Long-chain alcohols like this compound have low volatility. Derivatization to their trimethylsilyl (B98337) (TMS) ethers is essential to improve their chromatographic behavior and ensure accurate quantification.
Materials:
-
Dried epicuticular wax extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Heating block or oven
-
Nitrogen gas stream
Procedure:
-
Transfer a known aliquot of the wax extract to a clean, dry reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine to the dried extract to dissolve the residue.
-
Add 50 µL of BSTFA with 1% TMCS to the vial.
-
Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection into the GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following are typical GC-MS parameters for the analysis of derivatized this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a quadrupole analyzer).
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Injector: Splitless injection at 280-300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 250°C at a rate of 10-15°C/min.
-
Ramp 2: Increase to 320°C at a rate of 5°C/min, hold for 10-15 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: For qualitative identification, scan a mass range of m/z 50-600.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and accurate quantification, monitor characteristic ions of the this compound TMS ether.
-
-
Transfer Line Temperature: 280-300°C.
-
Ion Source Temperature: 230°C.
Data Analysis
Qualitative Analysis: The identification of the this compound TMS ether is based on its retention time and the comparison of its mass spectrum with a reference library (e.g., NIST).
Quantitative Analysis: Quantification is performed by integrating the peak area of a characteristic ion of the this compound TMS ether and comparing it to the peak area of the internal standard. A calibration curve should be prepared using authentic standards of this compound to ensure accuracy.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
Application Notes and Protocols for the Laboratory Synthesis and Chemical Derivatization of Nonacosan-10-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the laboratory synthesis and subsequent chemical derivatization of Nonacosan-10-ol, a long-chain secondary alcohol. The protocols outlined herein are intended for use by qualified researchers and scientists.
This compound is a long-chain fatty alcohol that has been identified in various plant species.[1] Its long aliphatic chain and secondary alcohol functionality make it a valuable synthon for the preparation of a variety of chemical derivatives with potential applications in materials science and pharmacology.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and characterization.
| Property | Value |
| Molecular Formula | C₂₉H₆₀O |
| Molecular Weight | 424.8 g/mol [1][2] |
| IUPAC Name | This compound[1] |
| CAS Number | 504-55-2[1] |
| Appearance | White to off-white solid |
| Melting Point | 81-81.5 °C |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758), diethyl ether, and chloroform. Insoluble in water. |
Table 1: Physicochemical Properties of this compound.
I. Laboratory Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Grignard reaction, a robust and versatile method for the formation of carbon-carbon bonds.[3] This protocol details the reaction between nonadecanal (B95530) and decylmagnesium bromide.
Experimental Workflow: Grignard Synthesis
Caption: Workflow for the synthesis of this compound via Grignard reaction.
Detailed Experimental Protocol: Grignard Synthesis
Materials:
-
1-Bromodecane (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Nonadecanal (0.9 eq)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate (B1210297) (for chromatography)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings and a crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromodecane in anhydrous diethyl ether.
-
Add a small portion of the 1-bromodecane solution to the magnesium. The reaction is initiated by gentle heating or sonication, indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining 1-bromodecane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[3]
-
-
Grignard Reaction:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve nonadecanal in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[3]
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[3]
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Expected Yield: 70-85%
II. Chemical Derivatization of this compound
The secondary alcohol functionality of this compound allows for a variety of chemical transformations, including oxidation to the corresponding ketone and esterification.
A. Oxidation to Nonacosan-10-one
The oxidation of this compound to Nonacosan-10-one can be achieved using various oxidizing agents. A mild and efficient method involves the use of Dess-Martin periodinane (DMP).[4]
Caption: Workflow for the oxidation of this compound to Nonacosan-10-one.
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Oxidation Reaction:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add Dess-Martin periodinane to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.[4]
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude Nonacosan-10-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Expected Yield: 90-95%
B. Esterification with Acetic Anhydride (B1165640)
Esterification of this compound can be readily achieved by reaction with an acid anhydride, such as acetic anhydride, in the presence of a base catalyst like pyridine (B92270).
Caption: Workflow for the esterification of this compound with acetic anhydride.
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Esterification Reaction:
-
Dissolve this compound in a mixture of dichloromethane and pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude Nonacosan-10-yl acetate by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
-
Expected Yield: 85-95%
Data Summary
The following table summarizes the expected quantitative data for the synthesis and derivatization of this compound.
| Compound | Starting Material(s) | Reagent(s) | Product | Expected Yield (%) |
| This compound | 1-Bromodecane, Nonadecanal | Mg, I₂ | This compound | 70-85 |
| Nonacosan-10-one | This compound | Dess-Martin Periodinane | Nonacosan-10-one | 90-95 |
| Nonacosan-10-yl acetate | This compound | Acetic Anhydride, Pyridine | Nonacosan-10-yl acetate | 85-95 |
Table 2: Summary of Synthetic and Derivatization Reactions.
Disclaimer: These protocols are intended for guidance and should be adapted as necessary by qualified personnel. Appropriate safety precautions must be taken when handling all chemicals.
References
Troubleshooting & Optimization
Technical Support Center: Maximizing Nonacosan-10-ol Yield from Natural Sources
Welcome to the technical support center for the extraction and purification of Nonacosan-10-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for extracting this compound?
A1: this compound is predominantly found in the epicuticular waxes of various plants. Coniferous trees, such as those from the Pinus (pine) and Picea (spruce) genera, are particularly rich sources.[1][2][3] Other reported sources include Ginkgo biloba, Nasturtium (Tropaeolum majus L.), and Symphoricarpos albus.[1][4]
Q2: What is the most effective method for extracting this compound?
A2: Supercritical CO2 (scCO2) extraction is an efficient and environmentally friendly method that can provide high yields and selectivity.[5] Traditional solvent extraction methods, such as Soxhlet extraction using hexane, are also effective but may co-extract more impurities.
Q3: How can I purify the crude this compound extract?
A3: Recrystallization is a highly effective and straightforward method for purifying this compound from crude wax extracts.[5] This technique relies on the differential solubility of this compound and impurities in a given solvent at varying temperatures.
Q4: What is a typical yield of this compound from natural sources?
A4: The yield can vary significantly depending on the plant source, extraction method, and optimization of parameters. For instance, scCO2 extraction from spruce needles has been reported to yield up to 8070 µg/g of needles.[5] The content of this compound in the needle waxes of different Pinus species can range from approximately 60% to over 83%.[2]
Troubleshooting Guides
Supercritical CO2 (scCO2) Extraction
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | 1. Suboptimal CO2 density: Pressure and temperature are not optimized for this compound solubility. 2. Insufficient extraction time: The dynamic extraction phase is too short. 3. Poor sample preparation: Large particle size of the plant material reduces surface area contact with the supercritical fluid. 4. Channeling: The scCO2 is not flowing uniformly through the packed material. | 1. Adjust pressure and temperature: Increase pressure at a constant temperature to increase CO2 density and solvating power. Alternatively, adjust the temperature as it can influence both density and solute vapor pressure. 2. Increase extraction time: Extend the dynamic extraction period to ensure complete elution of the target compound. 3. Optimize particle size: Grind the plant material to a uniform, smaller particle size to increase the surface area available for extraction. 4. Ensure uniform packing: Pack the extraction vessel evenly to prevent the formation of channels. |
| Low Purity of Extract | 1. Co-extraction of other compounds: The scCO2 conditions are not selective for this compound. 2. Carryover of plant material: The flow rate of scCO2 is too high, or the outlet filter is inadequate. | 1. Implement fractional separation: Use a stepwise pressure or temperature gradient to selectively extract different compounds based on their solubility. 2. Reduce flow rate and check filtration: Lower the CO2 flow rate to prevent entrainment of solid particles and ensure a properly sized and placed outlet filter. |
| Equipment Malfunction (e.g., pressure fluctuations) | 1. CO2 pump issues: Inconsistent pump performance. 2. Leaks in the system: Seals or fittings may be compromised. | 1. Check pump maintenance records: Ensure the pump is properly maintained and calibrated. 2. Perform a leak test: Systematically check all fittings and seals for leaks using a suitable detection method. |
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling Out" (product separates as a liquid) | 1. High concentration of impurities: Impurities can lower the melting point of the mixture. 2. Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of the solute. 3. Cooling too rapidly: The solution is cooled too quickly for crystals to form. | 1. Pre-purify the extract: Use a preliminary purification step like column chromatography to remove a significant portion of impurities. 2. Choose a different solvent: Select a solvent with a lower boiling point. 3. Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| No or Poor Crystal Formation | 1. Solution is not saturated: Too much solvent was used. 2. Supersaturation: The solution is cooled, but crystallization has not initiated. | 1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent. 2. Induce crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of pure this compound. |
| Low Recovery of Purified Product | 1. Product is too soluble in the cold solvent: Significant amount of product remains in the mother liquor. 2. Premature crystallization during hot filtration: The product crystallizes on the filter paper or in the funnel. | 1. Use a less effective solvent or a mixed-solvent system: Choose a solvent in which the product has lower solubility at cold temperatures. 2. Keep the filtration apparatus hot: Use a heated funnel or preheat the funnel and filter paper with hot solvent. |
Data Presentation
Table 1: Yield of this compound from Various Natural Sources and Extraction Methods
| Natural Source | Extraction Method | Yield | Reference |
| Norwegian and Sitka Spruce Needles | Supercritical CO2 Extraction (200 bar, 60 °C) | 8070 ± 91.1 µg/g of needles | [5] |
| Pinus strobus Needles | Not specified | 83.42% of total wax | [2] |
| Pinus nigra subsp. nigra Needles | Not specified | 60.82% of total wax | [2] |
| Pinus pinaster Needles | Not specified | 77.1% of total wax | [6] |
Experimental Protocols
Protocol 1: Supercritical CO2 (scCO2) Extraction of this compound from Pine Needles
1. Sample Preparation:
-
Dry the pine needles at 40°C until a constant weight is achieved.
-
Grind the dried needles to a fine powder (e.g., particle size of 0.5-1.0 mm).
2. Extraction Vessel Loading:
-
Accurately weigh the ground pine needle powder and pack it uniformly into the extraction vessel.
3. Supercritical Fluid Extraction Parameters:
-
Pressure: 200 bar
-
Temperature: 60°C
-
CO2 Flow Rate: 2 L/min
-
Extraction Time: 2 hours (dynamic extraction)
4. Collection:
-
Decompress the CO2 in a collection vessel to precipitate the extracted wax.
5. Post-Extraction:
-
Weigh the crude wax extract to determine the yield.
-
Store the extract at 4°C for further purification.
Protocol 2: Recrystallization of this compound
1. Solvent Selection:
-
Based on solubility tests, select a suitable solvent (e.g., methanol, ethanol, or a mixed-solvent system) where this compound has high solubility at high temperatures and low solubility at low temperatures.
2. Dissolution:
-
Place the crude wax extract in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
3. Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
4. Filtration:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
5. Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.
6. Purity Assessment:
-
Determine the purity of the recrystallized this compound using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Biosynthesis of Very-Long-Chain Fatty Alcohols
The biosynthesis of this compound is part of the larger pathway for the production of very-long-chain fatty acids (VLCFAs) and their derivatives, which constitute plant cuticular waxes. This process occurs in the endoplasmic reticulum.
Caption: Biosynthesis pathway of this compound in plants.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 5. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Overcoming challenges in the chemical synthesis of Nonacosan-10-ol enantiomers.
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the chemical synthesis of Nonacosan-10-ol enantiomers. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and illustrative diagrams to guide you through your experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of (R)- and (S)-Nonacosan-10-ol.
Issue 1: Low Enantioselectivity in the Reduction of Nonacosan-10-one
Q: My asymmetric reduction of Nonacosan-10-one to this compound is resulting in a low enantiomeric excess (ee%). What are the potential causes and how can I improve the stereoselectivity?
A: Low enantioselectivity is a common challenge in the synthesis of chiral alcohols. Several factors can contribute to this issue:
-
Choice of Chiral Catalyst/Reagent: The effectiveness of chiral catalysts, such as those used in Noyori-type asymmetric hydrogenations or with chiral reducing agents like (R)- or (S)-Alpine-Borane®, is highly substrate-dependent. The bulky nature of the nonacosyl chain may hinder the ideal catalyst-substrate interaction.
-
Troubleshooting:
-
Screen a variety of chiral catalysts with different ligands.
-
Consider using a stoichiometric chiral reducing agent if catalytic methods are unsuccessful.
-
Ensure the catalyst is of high purity and handled under strictly anhydrous and anaerobic conditions.
-
-
-
Reaction Temperature: Temperature can significantly impact the transition state energies of the competing diastereomeric pathways.
-
Troubleshooting: Lowering the reaction temperature often enhances enantioselectivity, although it may decrease the reaction rate. Perform the reaction at various temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate and the catalyst, thereby affecting stereoselectivity.
-
Troubleshooting: Experiment with a range of solvents, from non-polar (e.g., hexane (B92381), toluene) to polar aprotic (e.g., THF, dichloromethane).
-
Issue 2: Difficult Purification of Enantiomers
Q: I am struggling to separate the (R) and (S) enantiomers of this compound. What are effective purification strategies?
A: The separation of enantiomers of a long-chain alcohol can be challenging due to their similar physical properties.
-
Chiral Chromatography: This is the most direct method for enantiomeric separation.
-
Troubleshooting:
-
Stationary Phase: Select a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are often effective for alcohols.
-
Mobile Phase: Optimize the mobile phase composition. A mixture of hexane and isopropanol (B130326) is a common starting point. Varying the ratio and incorporating additives can improve resolution.
-
-
-
Diastereomeric Derivatization: Convert the enantiomeric mixture into a pair of diastereomers by reacting the alcohol with a chiral derivatizing agent (e.g., Mosher's acid chloride, (R)- or (S)-camphorsulfonyl chloride). The resulting diastereomers have different physical properties and can be separated by standard chromatography (e.g., silica (B1680970) gel). The desired enantiomer can then be recovered by cleaving the auxiliary.
-
Troubleshooting: Ensure the derivatization reaction goes to completion to avoid skewed enantiomeric ratios. The cleavage step must be mild enough to avoid racemization of the product.
-
Issue 3: Low Yield in Grignard Reaction with an Aldehyde
Q: My Grignard synthesis of this compound from an aldehyde and a long-chain Grignard reagent is giving a low yield. What are the likely causes?
A: Grignard reactions with long-chain alkyl halides can be sluggish and prone to side reactions.
-
Grignard Reagent Formation: The formation of the Grignard reagent itself can be challenging.
-
Troubleshooting:
-
Magnesium Activation: Ensure the magnesium turnings are fresh and activated (e.g., with iodine or 1,2-dibromoethane).
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents must be used.
-
-
-
Side Reactions:
-
Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide. Using a more reactive alkyl iodide may be beneficial.
-
Enolization of the Aldehyde: If the aldehyde has alpha-protons, the Grignard reagent can act as a base, leading to enolization instead of nucleophilic addition. Add the aldehyde slowly to the Grignard reagent at a low temperature to minimize this.
-
Quantitative Data Summary
| Parameter | Asymmetric Reduction | Diastereomeric Resolution |
| Starting Material | Nonacosan-10-one | Racemic this compound |
| Typical Reagents | (R)- or (S)-CBS catalyst, BH3 | Mosher's Acid Chloride, DMAP |
| Typical Yield | 70-95% | 40-50% (per enantiomer) |
| Enantiomeric Excess | >95% ee | >99% ee (after separation) |
| Reaction Temperature | -20 °C to 25 °C | 0 °C to 25 °C |
| Solvent | THF, Dichloromethane | Dichloromethane, Pyridine |
Experimental Protocols
Protocol 1: Asymmetric Reduction of Nonacosan-10-one via CBS Reduction
This protocol describes a general method for the enantioselective reduction of a ketone to the corresponding alcohol.
-
Preparation: Under an inert atmosphere (argon or nitrogen), add a solution of (R)- or (S)-CBS catalyst (0.1 eq) in anhydrous THF to a flame-dried flask.
-
Borane Addition: Cool the solution to -20 °C and slowly add borane-dimethyl sulfide (B99878) complex (1.5 eq).
-
Substrate Addition: Slowly add a solution of Nonacosan-10-one (1.0 eq) in anhydrous THF to the reaction mixture over 1 hour.
-
Reaction: Stir the reaction at -20 °C and monitor by TLC.
-
Quenching: Once the reaction is complete, slowly add methanol (B129727) to quench the excess borane.
-
Workup: Allow the mixture to warm to room temperature, add 1M HCl, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess by chiral HPLC.
Visualizations
Caption: Workflow for the enantioselective synthesis and analysis of this compound.
Caption: Troubleshooting logic for improving enantiomeric excess.
Technical Support Center: Accurate Detection of Nonacosan-10-ol by GC/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC/MS) parameters for the accurate detection of Nonacosan-10-ol.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the GC/MS analysis of this compound?
A1: this compound is a long-chain fatty alcohol with a high molecular weight and a polar hydroxyl (-OH) group. These characteristics result in low volatility, making it unsuitable for direct analysis by Gas Chromatography (GC).[1] Without derivatization, this compound may not elute from the GC column or can produce broad, tailing peaks. Derivatization replaces the active hydrogen of the hydroxyl group with a nonpolar functional group, which increases the volatility and thermal stability of the analyte.[1][2] This chemical modification leads to improved peak shape, better chromatographic separation, and more reliable results.[2][3]
Q2: What is the recommended derivatization reagent for this compound?
A2: The most common and recommended method for the derivatization of long-chain alcohols like this compound for GC/MS analysis is silylation.[1] Silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% Trimethylchlorosilane (TMCS), are widely used to form trimethylsilyl (B98337) (TMS) ethers.[3] These TMS derivatives are more volatile and less polar, making them ideal for GC analysis.[2][3]
Q3: Which GC column is most suitable for analyzing TMS-derivatized this compound?
A3: For the analysis of silylated long-chain alcohols, a non-polar or mid-polar stationary phase column is recommended.[4] A 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent) is a common and suitable choice.[4] These columns separate compounds primarily based on their boiling points, which is effective for a homologous series of derivatized fatty alcohols.
Q4: What are the key mass spectral fragments to identify for TMS-derivatized this compound?
Troubleshooting Guides
This section addresses common problems encountered during the GC/MS analysis of this compound.
Problem: No Peak or a Very Small Peak is Observed
| Possible Cause | Recommended Action |
| Inefficient Extraction | Ensure the chosen solvent is appropriate for extracting lipophilic compounds from the sample matrix. For plant waxes, a common method is immersion in n-hexane.[6] Multiple extractions may be necessary to ensure complete recovery.[1] |
| Incomplete Derivatization | The presence of moisture can significantly hinder the silylation reaction. Ensure the sample is completely dry before adding the derivatization reagent. The reaction may also require heating (e.g., 60-70°C for 30 minutes) to proceed to completion.[3] |
| Analyte Degradation | Long-chain alcohols can be susceptible to thermal degradation in a hot GC inlet. Consider lowering the injector temperature or using a programmed temperature vaporization (PTV) inlet if available. |
| System Leak | Perform a leak check of the GC system, paying close attention to the injector septum, liner O-ring, and column fittings. |
| Incorrect MS Parameters | Verify that the mass spectrometer is in the correct scan range to detect the expected fragments of derivatized this compound (m/z 50-600 is a reasonable starting point). Ensure the detector is properly tuned. |
Problem: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Action |
| Active Sites in the System | The polar hydroxyl group of any underivatized this compound can interact with active sites in the injector liner, column, or detector, causing peak tailing.[1] Ensure derivatization is complete. Use a deactivated inlet liner and a high-quality, inert GC column.[4] |
| Column Contamination | Buildup of non-volatile residues from the sample matrix at the head of the column can lead to poor peak shape. Trimming 10-20 cm from the front of the column can often resolve this issue.[1][4] |
| Column Overload | Injecting too much sample can cause peak fronting.[7] Try diluting the sample or increasing the split ratio.[7] |
| Improper Column Installation | An incorrectly cut or installed column can lead to peak distortion. Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the injector and detector.[7][8] |
Problem: Split Peaks
| Possible Cause | Recommended Action |
| Injection Technique | For manual injections, an erratic or slow injection can cause the sample to be introduced as two separate bands.[9] An autosampler can often resolve this.[9] |
| Solvent Mismatch | In splitless injections, using a sample solvent that is not compatible with the stationary phase polarity can cause peak splitting.[7][9] |
| Incorrect Initial Oven Temperature | For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper focusing of the analytes at the head of the column.[7] |
| Dirty Inlet Liner | A contaminated inlet liner can cause sample components to break down, leading to the appearance of split or additional peaks.[9] Regular replacement of the liner is recommended.[9] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This compound is a primary component of the epicuticular wax of many plants, particularly conifers.[10][11][12] A common method for its extraction is as follows:
-
Sample Collection: Collect fresh plant material (e.g., needles or leaves).
-
Solvent Extraction: Immerse a known weight of the plant material (e.g., 3 g) in a suitable volume of n-hexane (e.g., 10 mL) for a short period (e.g., 45 seconds) with gentle agitation.[6]
-
Concentration: Remove the plant material and concentrate the hexane (B92381) extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.
-
Drying: Ensure the final extract is completely free of water before derivatization.
Protocol 2: Silylation of this compound
-
Sample Preparation: Place the dried extract in a reaction vial.
-
Reagent Addition: Add 100 µL of a silylating reagent such as BSTFA with 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.[3]
-
Analysis: Cool the vial to room temperature. The sample is now ready for GC/MS analysis.
Protocol 3: Recommended GC/MS Parameters
The following table provides a starting point for GC/MS parameters for the analysis of TMS-derivatized this compound. Optimization may be required for your specific instrument and application.
| Parameter | Recommended Value |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 - 300°C |
| Injection Mode | Splitless or Split (adjust ratio as needed) |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min |
| Oven Program | Initial: 150°C, hold for 1 minRamp 1: 10°C/min to 320°CHold: 15 min at 320°C |
| MS Transfer Line Temp. | 300°C |
| Ion Source Temperature | 230°C |
| Ionization Energy | 70 eV |
| Mass Scan Range | m/z 50 - 600 |
Quantitative Data
Table 1: Example of Fecal Recovery of Long-Chain Fatty Alcohols [13]
| Alcohol | Mean Fecal Recovery (%) | Standard Error |
| C20 | 58 | 0.04 |
| C22 | 67 | 0.01 |
| C24 | 72 | 0.008 |
| C26 | 80 | 0.007 |
| C28 | 94 | 0.005 |
| C30 | 101 | 0.02 |
Visualizations
Below are diagrams illustrating key workflows for the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for common GC/MS issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Studies on the structure of the plant wax this compound, the main component of epicuticular wax conifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Resolving peak co-elution in chromatographic analysis of plant waxes.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of plant waxes, with a specific focus on resolving peak co-elution.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution in the context of plant wax analysis, and why is it problematic?
A: Peak co-elution happens when two or more different compounds are not adequately separated by the chromatography system and elute from the column at nearly the same time, resulting in a single, merged chromatographic peak.[1][2] This poses a significant issue as it compromises both qualitative and quantitative analyses, potentially leading to the incorrect identification of compounds and an overestimation of their amounts.[1]
Q2: What are the main reasons for co-elution in the analysis of plant waxes?
A: The primary cause of co-elution in plant wax analysis is the vast structural diversity of the lipids themselves.[1] Plant waxes are complex mixtures of various compound classes, including long-chain alkanes, fatty acids, alcohols, aldehydes, esters, and ketones.[3] Many of these lipids possess very similar physicochemical properties, such as polarity and boiling points, which makes their separation challenging.[1] Specific causes include:
-
Isobaric Species: Different compounds that have the same nominal mass but different elemental compositions.[1]
-
Isomeric Species: Lipids with the same elemental composition and mass but different structural arrangements. This is a major challenge and includes regioisomers, positional isomers, and stereoisomers.[1]
-
Similar Chain Lengths: The presence of a large number of components with similar chain lengths in complex waxes makes separation difficult.[4]
Q3: How can I detect if I have a co-elution problem in my chromatogram?
A: Diagnosing co-elution requires a careful examination of your chromatogram and detector data.[1] Key indicators include:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as those exhibiting fronting, tailing, or shoulders, which can suggest the presence of multiple unresolved components.[1][2] A shoulder, which is a sudden discontinuity on the peak, is a strong indicator of co-elution.[2]
-
Detector-Assisted Peak Purity:
-
Diode Array Detector (DAD): By comparing the UV-Vis spectra across a single peak, you can assess its purity. If the spectra are not identical, co-elution is likely.[1][2]
-
Mass Spectrometry (MS): With an MS detector, you can examine the mass spectra across the peak. A shift in the mass spectral profile is a strong indication of co-elution.[1][2]
-
Troubleshooting Guide: Resolving Peak Co-elution
This guide provides a systematic approach to troubleshooting and resolving peak co-elution issues.
Problem: A single, broad, or shouldered peak is observed where multiple components are expected.
Step 1: Diagnose the Problem
The first step is to confirm that you have a co-elution issue.
-
Visual Inspection: Examine the peak shape for asymmetry, shoulders, or tailing.[2]
-
Peak Purity Analysis: Use a DAD or MS detector to check for spectral differences across the peak.[1][2]
Step 2: Optimize Chromatographic Method
If co-elution is confirmed, the next step is to modify your existing chromatographic method.
-
Adjust the Temperature Program (for GC): Temperature programming is a powerful tool for improving the resolution of compounds with a wide range of boiling points.[5][6] By gradually increasing the column oven temperature, you can enhance the separation of closely eluting peaks.[5][6] An increase of approximately 30°C can halve the retention time for some compounds.[5][7]
-
Action: Try decreasing the initial temperature or slowing down the temperature ramp rate. Introducing a hold at a temperature 20-30°C below the elution temperature of the co-eluting pair can sometimes be sufficient to achieve separation.[8]
-
-
Modify the Mobile Phase (for HPLC): Changing the mobile phase composition is one of the most effective ways to alter selectivity and resolve co-eluting peaks.[9][10]
-
Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[12][13] However, be mindful that this will increase the analysis time.[13]
Step 3: Change the Stationary Phase (Column)
If optimizing the current method does not resolve the co-elution, the stationary phase chemistry may not be suitable for separating your analytes.[1]
-
Action: Select a column with a different stationary phase.[1] For the analysis of polar compounds in plant waxes, such as alcohols and fatty acids, a highly polar polyethylene (B3416737) glycol (PEG) stationary phase, often found in WAX columns, can provide the necessary selectivity.[14][15] If you are using a non-polar column like a DB-5, switching to a WAX column can provide a significant change in selectivity.[8]
Step 4: Implement Advanced Sample Preparation Techniques
Complex plant wax samples often require fractionation or derivatization prior to chromatographic analysis to reduce complexity and improve separation.[16]
-
Fractionation:
-
Action: Use techniques like solid-phase extraction (SPE) or column chromatography to separate the total lipid extract into fractions of differing polarity before GC or HPLC analysis.[16] For example, you can elute hydrocarbons with hexane (B92381), followed by more polar compounds with solvents of increasing polarity.[16]
-
-
Derivatization:
-
Action: Chemically modify polar functional groups (e.g., alcohols, carboxylic acids) to increase their volatility and thermal stability for GC analysis.[3][17][18] Common methods include silylation (e.g., using BSTFA to form TMS ethers), acylation, and alkylation (e.g., converting fatty acids to methyl esters).[3][18][19] This can also improve peak shape and reduce tailing.[17]
-
Quantitative Data Summary
Table 1: Effect of GC Oven Temperature Program on Peak Resolution
| Temperature Program | Initial Temp. | Ramp Rate | Final Temp. | Hold Time | Resolution (Rs) between Compound A and B |
| Program 1 | 80°C | 15°C/min | 330°C | 8 min | 1.2 |
| Program 2 | 60°C | 10°C/min | 330°C | 10 min | 1.8 |
| Program 3 | 80°C | 5°C/min | 330°C | 15 min | 2.5 |
Note: This is example data to illustrate the concept. Actual resolution values will vary depending on the specific compounds and chromatographic system. A slower temperature ramp generally leads to better resolution of complex mixtures.[20]
Experimental Protocols
Protocol 1: Sample Preparation and Fractionation of Plant Waxes
This protocol describes the extraction and fractionation of plant waxes using column chromatography.
-
Extraction:
-
Thoroughly wash the plant material with deionized water and dry it.[21]
-
Grind the dried plant material to a fine powder.[21]
-
Extract the soluble waxes by immersing the powdered material in chloroform (B151607) or a hexane/isopropanol mixture.[3]
-
Evaporate the solvent to obtain the total lipid extract.[16]
-
-
Column Chromatography Fractionation:
-
Prepare a silica (B1680970) gel column by making a slurry of silica gel in hexane and pouring it into a glass column.[22][23]
-
Dissolve the crude lipid extract in a minimal amount of hexane.[22]
-
Carefully load the dissolved sample onto the top of the column.[16][22]
-
Elute the different compound classes by gradually increasing the polarity of the mobile phase:
-
Collect the fractions and analyze them separately.[22]
-
Protocol 2: Derivatization of Fatty Acids and Alcohols for GC Analysis
This protocol details the silylation of polar functional groups to improve their volatility for GC analysis.
-
Dry the fraction containing fatty acids and alcohols under a stream of nitrogen.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine (B92270) to the dried sample.
-
Seal the vial and heat at 70°C for 30 minutes to facilitate the derivatization reaction.
-
Cool the sample to room temperature before injecting it into the GC-MS.[3]
Visualizations
Caption: A logical workflow for troubleshooting peak co-elution.
Caption: General workflow for plant wax analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. youtube.com [youtube.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. youtube.com [youtube.com]
- 14. agilent.com [agilent.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pixelrauschen.de [pixelrauschen.de]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Derivatization in HPLC & GC | PPTX [slideshare.net]
- 20. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Waxes analysis | Cyberlipid [cyberlipid.gerli.com]
Best practices for the storage and handling of purified Nonacosan-10-ol.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of purified Nonacosan-10-ol.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for purified this compound?
A1: Purified this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent degradation, it is advisable to protect it from light and moisture. For long-term storage, refrigeration at 2-8°C is recommended.
Q2: What are the primary safety precautions to take when handling this compound?
A2: When handling this compound, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1][3]
Q3: Is this compound sensitive to light or air?
A3: Saturated long-chain alcohols like this compound are generally stable and not highly sensitive to light or air under standard laboratory conditions. However, prolonged exposure to strong oxidizing agents or high-energy light should be avoided to prevent potential degradation. For long-term storage, keeping it in a dark, airtight container is a good practice.
Q4: In which solvents is this compound soluble?
A4: As a long-chain fatty alcohol, this compound is nonpolar and therefore generally soluble in nonpolar organic solvents and sparingly soluble in polar solvents. It is expected to be soluble in solvents like hexane (B92381), chloroform (B151607), and other hydrocarbons. Its solubility in alcohols like ethanol (B145695) and methanol (B129727) is expected to be limited, especially at room temperature. Heating may be required to increase solubility in some solvents.
Troubleshooting Guides
Issue 1: Difficulty Dissolving Solid this compound
-
Problem: The waxy, solid nature of this compound can make it challenging to dissolve completely.
-
Solution:
-
Select an appropriate solvent: Use a nonpolar organic solvent such as hexane or chloroform for best results.
-
Increase the temperature: Gently warming the solvent while stirring can significantly improve the dissolution rate. A warm water bath is a safe way to achieve this.
-
Increase surface area: If possible, crushing the solid into a finer powder before adding it to the solvent will increase the surface area and speed up dissolution.
-
Use sonication: A sonication bath can help to break up clumps of the solid and enhance dissolution.
-
Patience: Due to its high molecular weight, this compound may take some time to dissolve completely, even with heating and stirring.
-
Issue 2: Precipitation of this compound from Solution
-
Problem: The compound precipitates out of solution, especially upon cooling.
-
Solution:
-
Maintain temperature: If the experiment allows, maintain the solution at a slightly elevated temperature to keep the compound dissolved.
-
Increase solvent volume: The concentration of the solution may be too high. Adding more solvent to dilute the solution can prevent precipitation.
-
Use a co-solvent: In some cases, adding a small amount of a co-solvent can improve solubility and prevent precipitation. Experiment with different solvent mixtures to find the optimal combination for your application.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₆₀O | |
| Molecular Weight | 424.8 g/mol | [4] |
| Physical State | Waxy Solid | [5] |
| Melting Point | 81-81.5 °C | [5] |
| Water Solubility | Insoluble | [6] |
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | Cool, dry place. 2-8°C for long-term storage. | Prevents potential degradation and maintains stability. |
| Atmosphere | Tightly sealed container. | Protects from moisture and atmospheric contaminants.[1] |
| Light | Amber vial or stored in the dark. | Minimizes potential for light-induced degradation. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in Chloroform (10 mg/mL)
-
Materials:
-
Purified this compound
-
Chloroform (analytical grade)
-
Glass vial with a PTFE-lined screw cap
-
Analytical balance
-
Spatula
-
Volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar or vortex mixer
-
Warm water bath (optional)
-
-
Procedure:
-
Accurately weigh 100 mg of purified this compound using an analytical balance and transfer it to a 10 mL volumetric flask.
-
Add approximately 5 mL of chloroform to the volumetric flask.
-
If the solid does not readily dissolve, cap the flask and gently warm it in a warm water bath (not exceeding 40°C) while swirling or using a magnetic stirrer.
-
Once the solid is completely dissolved, allow the solution to cool to room temperature.
-
Carefully add chloroform to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to a properly labeled glass vial with a PTFE-lined screw cap for storage.
-
Mandatory Visualization
Caption: Workflow for the storage and handling of this compound.
Caption: Troubleshooting guide for dissolving this compound.
References
Strategies to minimize degradation of Nonacosan-10-ol during experimental procedures.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize the degradation of Nonacosan-10-ol during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a long-chain, secondary fatty alcohol with the chemical formula C₂₉H₆₀O.[1][2] It is characterized as an ultra-long-chain fatty alcohol and is found in various plants, often as a major component of their epicuticular wax.[1][2][3][4] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₉H₆₀O |
| Molecular Weight | 424.8 g/mol [1] |
| Appearance | Predicted to be a white, waxy solid[5] |
| Melting Point | 81 - 81.5 °C[1] |
| Solubility | Practically insoluble in water[5] |
Q2: What are the primary degradation pathways for this compound?
The main degradation pathways for this compound are oxidation and dehydration, primarily due to the presence of the secondary alcohol group.[5]
-
Oxidation: The secondary alcohol group is susceptible to oxidation, which converts it into a ketone, specifically Nonacosan-10-one. This can be initiated by exposure to atmospheric oxygen, elevated temperatures, and certain reactive chemical species.[5]
-
Dehydration: Under thermal stress or acidic conditions, this compound can undergo dehydration, resulting in the formation of nonacosene isomers.[5]
Q3: How should I properly store this compound to ensure its stability?
To maintain the integrity of this compound, proper storage is crucial. It is recommended to store the compound in a tightly sealed container in a cool, dark, and dry environment.[6][7] For enhanced stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) at temperatures of -20°C or lower. Avoid contact with strong oxidizing agents.[6]
Troubleshooting Guide
This guide addresses common issues encountered during experimental procedures involving this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound after extraction. | Oxidative Degradation: Exposure to atmospheric oxygen during sample preparation.[8] | Perform extractions under an inert atmosphere (e.g., a gentle stream of nitrogen).[8] Consider adding an antioxidant like butylated hydroxytoluene (BHT) for prolonged procedures.[8] |
| Thermal Degradation: Use of high temperatures during solvent evaporation.[8] | Use a rotary evaporator with a water bath temperature not exceeding 40-50°C.[8] For final drying, use a gentle stream of inert gas. | |
| Adsorption to Labware: The long, non-polar chain of this compound can adhere to glass or plastic surfaces.[8] | Use silanized glassware to minimize surface interactions.[8] | |
| Appearance of unexpected peaks in GC/MS or LC/MS analysis. | Formation of Degradation Products: The new peaks may correspond to Nonacosan-10-one (oxidation) or nonacosene isomers (dehydration).[5][8] | Review your experimental procedure for potential exposure to high temperatures or oxidizing conditions. Implement the preventative measures described above. |
| Contamination: Impurities from solvents, reagents, or labware.[8] | Use high-purity, HPLC, or GC-grade solvents and reagents. Always run solvent blanks to identify potential contaminants.[8] | |
| Inconsistent results between experimental replicates. | Variable Degradation: Differences in handling time or exposure to air and light between samples.[8] | Standardize your workflow to ensure all samples are processed under identical conditions and for the same duration.[8] |
| Incomplete Extraction: The solvent or method may not be optimal for your sample matrix. | Ensure the chosen extraction solvent has the appropriate polarity. Sonication or gentle agitation can improve extraction efficiency.[8] |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Solutions
-
Environment: Whenever possible, handle solid this compound and its solutions under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize exposure to oxygen.
-
Solvents: Use high-purity, degassed solvents. To degas, sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Weighing and Dissolving: Due to its waxy nature, gentle warming of the container and utensils may be necessary for easier handling. However, avoid prolonged or excessive heating. For accurate measurements, it is often easier to dissolve the compound in a suitable solvent.
-
Solution Storage: Store solutions in amber vials to protect from light and under an inert atmosphere at -20°C.
Protocol 2: Derivatization of this compound for GC-MS Analysis
Derivatization is often required to increase the volatility and thermal stability of long-chain alcohols for GC-MS analysis.[8][9]
-
Dry Down: Ensure the extracted this compound sample is completely dry, as moisture can interfere with the derivatization reaction.
-
Reagent Addition: Re-dissolve the dried extract in a dry, non-polar solvent (e.g., hexane). Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Reaction: Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.[8]
-
Analysis: Cool the sample to room temperature before injecting it into the GC-MS system.
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Workflow to minimize this compound degradation.
References
- 1. This compound | C29H60O | CID 25240035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (504-55-2) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the structure of the plant wax this compound, the main component of epicuticular wax conifers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Nonacosane | C29H60 | CID 12409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Separating Nonacosan-10-ol from other Long-Chain Alkanes
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the separation of Nonacosan-10-ol from other long-chain alkanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating this compound from long-chain alkanes?
A1: The most common and effective methods for separating this compound from long-chain alkanes are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and recrystallization. The choice of method depends on the required purity, the scale of the separation (analytical vs. preparative), and the available equipment.
Q2: Is derivatization necessary for the GC analysis of this compound?
A2: While not strictly necessary, derivatization of this compound is highly recommended for GC analysis. The polar hydroxyl group of the alcohol can interact with active sites in the GC system, leading to peak tailing and poor peak shape. Derivatization, typically silylation to form a trimethylsilyl (B98337) (TMS) ether, increases the volatility and reduces the polarity of the molecule, resulting in sharper, more symmetrical peaks and improved resolution.[1]
Q3: My this compound sample is a waxy solid. How should I handle it for analysis and purification?
A3: The waxy nature of long-chain alcohols like this compound can present handling challenges. For accurate weighing and transfer, it is often easiest to dissolve the compound in a suitable solvent. Gentle warming of the container and transfer tools can also facilitate handling, but prolonged or excessive heating should be avoided to prevent degradation.[2] For chromatographic techniques, a "dry loading" technique, where the waxy compound is adsorbed onto silica (B1680970) gel before being loaded onto the column, can be an effective strategy.[2]
Q4: How can I assess the purity of my separated this compound?
A4: Purity assessment should involve a combination of techniques. Gas Chromatography with Flame Ionization Detection (GC-FID) is an excellent method for quantifying the purity of this compound and detecting the presence of residual long-chain alkanes. High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD), can also be used. Additionally, spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the structure and identifying any remaining impurities.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Issue 1: Poor Peak Shape (Peak Tailing) for this compound
-
Possible Cause A: Active Sites in the GC System. The polar hydroxyl group of underivatized this compound can interact with active silanol (B1196071) groups in the injector liner, column, or detector.[1]
-
Solution:
-
Derivatization: Derivatize the sample with a silylating agent (e.g., BSTFA with 1% TMCS) to convert the alcohol to a less polar TMS ether.[3]
-
Inlet Maintenance: Regularly replace the injector liner with a new, deactivated liner.[1]
-
Column Trimming: Trim 15-20 cm from the inlet of the column to remove accumulated active sites.[1]
-
-
-
Possible Cause B: Improper Column Installation. An incorrect column installation can create dead volume, leading to peak tailing for all compounds.
-
Possible Cause C: Column Overload. Injecting too much sample can saturate the stationary phase.
-
Solution: Dilute the sample or reduce the injection volume.[5]
-
Issue 2: Poor Resolution Between this compound and Long-Chain Alkanes
-
Possible Cause A: Inadequate Temperature Program. A rapid temperature ramp may not provide sufficient separation for compounds with similar boiling points.[5]
-
Possible Cause B: Incorrect Column Choice. The stationary phase of the column is critical for separation.
-
Solution: For underivatized alcohols, a polar wax-type column is often recommended. For derivatized (silylated) alcohols and alkanes, a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane column, is suitable.[1] Using a longer column or one with a smaller internal diameter can also increase resolution.[5]
-
Logical Troubleshooting Workflow for GC Peak Shape Issues
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue 1: Poor Separation of this compound and Alkanes
-
Possible Cause: Inappropriate Mobile Phase Composition. The polarity of the mobile phase is critical for achieving separation in normal-phase HPLC.
-
Solution: Optimize the mobile phase by using a gradient elution. Start with a non-polar solvent like hexane (B92381) and gradually increase the proportion of a slightly more polar solvent such as ethyl acetate (B1210297) or isopropanol. A shallow gradient is often necessary to separate compounds with similar polarities.
-
-
Possible Cause: Unsuitable Stationary Phase.
-
Solution: For the separation of non-polar compounds like long-chain alcohols and alkanes, a normal-phase column (e.g., silica or diol) is generally preferred over a reversed-phase column.
-
Issue 2: Broad or Split Peaks
-
Possible Cause: Sample Overload. Injecting too much sample can lead to poor peak shape.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Possible Cause: Incompatibility of Sample Solvent with Mobile Phase.
-
Solution: Dissolve the sample in the initial mobile phase solvent if possible. If a stronger solvent is required to dissolve the sample, inject the smallest possible volume.
-
Recrystallization Troubleshooting
Issue 1: Oiling Out Instead of Crystallization
-
Possible Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is cooling too rapidly. Waxy compounds like this compound are prone to oiling out.[7]
-
Solution:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Solvent Selection: Use a lower-boiling point solvent or a different solvent system. Perform small-scale solubility tests to find an optimal solvent.
-
Reduce Concentration: Re-heat the solution to dissolve the oil, add more solvent to decrease the concentration, and attempt to recrystallize again.[7]
-
-
Issue 2: No Crystal Formation Upon Cooling
-
Possible Cause A: Too much solvent was used. The solution is not supersaturated.[7]
-
Solution: Boil off some of the solvent to increase the concentration and then allow it to cool again.[7]
-
-
Possible Cause B: Lack of nucleation sites.
-
Solution:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution.
-
-
Issue 3: Low Recovery of Purified Product
-
Possible Cause: The compound has significant solubility in the cold recrystallization solvent.
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Thorough Cooling: Ensure the solution is thoroughly chilled in an ice bath before filtration to maximize precipitation.
-
Wash Sparingly: Wash the collected crystals with a minimal amount of ice-cold solvent.
-
-
Data Presentation
Table 1: Recommended Starting Conditions for GC Separation of Derivatized this compound and Nonacosane
| Parameter | Recommended Setting |
| GC Column | Non-polar or mid-polar (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Derivatization | Silylation with BSTFA + 1% TMCS |
| Injector Temp. | 280 °C |
| Injection Mode | Splitless (or split with a high split ratio for concentrated samples) |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Oven Program | Initial: 100 °C, hold for 2 minRamp 1: 15 °C/min to 250 °CRamp 2: 5 °C/min to 320 °C, hold for 10 min |
| Detector | FID or MS |
| Detector Temp. | 320 °C (FID) |
Note: This is a starting point and may require optimization based on your specific instrument and the complexity of your sample matrix.[3][8]
Table 2: Example Solvent Systems for Chromatographic Separation
| Technique | Stationary Phase | Mobile Phase / Eluent System (Gradient) |
| Preparative HPLC | Silica Gel | Gradient: Hexane -> Hexane/Ethyl Acetate (e.g., 99:1 to 95:5) |
| Column Chromatography | Silica Gel | Step Gradient: 1. 100% Hexane (to elute alkanes)2. Hexane/Ethyl Acetate 98:2 (to elute this compound) |
Note: The optimal solvent system should be determined by preliminary analysis using Thin-Layer Chromatography (TLC).
Experimental Protocols
Protocol 1: Derivatization of this compound for GC Analysis (Silylation)
-
Accurately weigh approximately 1 mg of the sample containing this compound into a 2 mL GC vial.
-
Add 100 µL of pyridine (B92270) to dissolve the sample.
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Cap the vial tightly and heat at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC.
Protocol 2: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., acetone, ethanol, hexane, ethyl acetate) to find a solvent that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid just dissolves. Add the hot solvent dropwise to avoid using an excess.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Experimental Workflow for Recrystallization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Enhancing the Thermal Stability of Polyethylene-Nonacosan-10-ol Blends
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyethylene (B3416737) (PE) and nonacosan-10-ol blends. The information is designed to address common experimental challenges and ensure accurate characterization of the thermal properties of these materials.
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of blending this compound with polyethylene?
A1: Blending this compound with polyethylene can enhance the thermal and mechanical properties of the resulting composite material. Specifically, the addition of this compound has been shown to increase the Young's modulus and the glass transition temperature (Tg) of polyethylene up to a certain concentration, indicating improved stiffness and thermal stability.[1][2][3] This makes the blend a promising candidate for applications such as advanced packaging materials where controlled oxygen diffusion and good thermal stability are crucial.[1][2][3]
Q2: How does the concentration of this compound affect the thermal stability of the blend?
A2: The concentration of this compound has a significant impact on the thermal stability of the polyethylene blend. Molecular dynamics simulations suggest that the glass transition temperature (Tg), an indicator of thermal stability, increases with the addition of this compound up to a weight percentage of 29.2%.[2] Beyond this concentration, the Tg may begin to decrease, though it can still remain higher than that of pure polyethylene.[2]
Q3: What are the expected morphological changes when blending this compound with polyethylene?
A3: The addition of this compound to polyethylene is expected to fill the free volume within the amorphous polyethylene matrix.[2] This can lead to a more compact structure. At lower concentrations, this compound can act as a nucleating agent, potentially increasing the crystallinity of the polyethylene. However, at higher concentrations, it may disrupt the crystalline structure, leading to phase separation.[4][5]
Troubleshooting Guide
Sample Preparation and Blending Issues
Q4: My polyethylene and this compound blend appears inhomogeneous after melt mixing. What could be the cause?
A4: Inhomogeneity in the blend can arise from several factors:
-
Insufficient Mixing Time or Intensity: Ensure that the melt mixing duration and speed are adequate to promote uniform dispersion of the this compound within the polyethylene matrix.
-
Poor Miscibility: Polyethylene and long-chain alcohols like this compound may have limited miscibility. Consider the use of a compatibilizer to improve interfacial adhesion between the two components.[6]
-
Temperature Gradient in the Mixer: Ensure uniform heating across the mixing chamber to prevent localized solidification or degradation.
Q5: I am observing degradation (e.g., discoloration, charring) of my blend during preparation. How can I prevent this?
A5: Thermal degradation during blending can be mitigated by:
-
Optimizing Processing Temperature: Lower the processing temperature to the minimum required for effective melting and mixing of both components. Polyethylene starts to decompose at temperatures around 325°C.[7]
-
Using an Inert Atmosphere: Processing under a nitrogen or argon atmosphere can prevent oxidative degradation.[7]
-
Adding Antioxidants: The incorporation of thermal stabilizers or antioxidants can protect the polymer from degradation at elevated temperatures.[8][9]
Thermal Analysis (DSC/TGA) Troubleshooting
Q6: My DSC thermogram shows a noisy or drifting baseline. What are the possible reasons and solutions?
A6: A noisy or drifting baseline in a Differential Scanning Calorimetry (DSC) thermogram can be caused by:
-
Instrument Instability: Allow the DSC instrument to stabilize at the initial temperature for a sufficient amount of time before starting the measurement.
-
Improper Sample Pan Sealing: Ensure the sample pan is properly sealed to prevent any leakage of volatile components during heating.[10] Even a small leak can cause significant baseline drift.[10]
-
Sample Inhomogeneity: A non-uniform sample can lead to inconsistent heat flow. Ensure your blend is homogeneous.
Q7: I am having difficulty identifying the glass transition temperature (Tg) of the blend in my DSC results. What should I do?
A7: The glass transition (Tg) can sometimes be a subtle thermal event and difficult to detect, especially in semi-crystalline polymers like polyethylene.[11]
-
Optimize Heating Rate: A slower heating rate (e.g., 5 °C/min) can sometimes improve the resolution of the Tg. Conversely, a faster heating rate (e.g., 20 °C/min) can make the transition more pronounced.
-
Use Modulated DSC: Techniques like StepScan DSC can help to separate reversible transitions like Tg from irreversible events such as enthalpic relaxation, making the Tg easier to identify.[12]
-
Second Heating Cycle: Analyze the data from the second heating cycle. The first heating cycle erases the thermal history of the sample, often resulting in a clearer Tg in the subsequent heating run.
Q8: My TGA results show unexpected weight loss at low temperatures. What does this indicate?
A8: Unexpected weight loss at temperatures below the degradation point of polyethylene in a Thermogravimetric Analysis (TGA) can be attributed to:
-
Loss of Volatiles: This could be due to the evaporation of residual solvents, moisture, or low molecular weight additives. Ensure the sample is thoroughly dried before analysis.
-
Degradation of this compound: While this compound is a long-chain alcohol, it will have a lower degradation temperature than polyethylene. The initial weight loss may correspond to its decomposition.
-
Presence of Impurities: Impurities in either the polyethylene or this compound can lead to premature degradation.
Data Presentation
Table 1: Effect of this compound Concentration on the Properties of Polyethylene Blends (Simulated Data)
| This compound (wt%) | Density (g/cm³) | Young's Modulus (GPa) | Glass Transition Temperature (K) |
| 0.0 | 0.85 | 1.25 | 225 |
| 5.2 | 0.86 | 1.50 | 230 |
| 17.1 | 0.87 | 1.75 | 232 |
| 29.2 | 0.86 | 2.00 | 235 |
| 40.8 | 0.85 | 1.80 | 230 |
| 45.2 | 0.84 | 1.60 | 228 |
Data adapted from molecular dynamics simulations.[2][9]
Experimental Protocols
Protocol 1: Melt Blending of Polyethylene and this compound
-
Drying: Dry the polyethylene pellets and this compound powder in a vacuum oven at 60°C for at least 12 hours to remove any moisture.
-
Premixing: Physically mix the desired weight percentages of polyethylene and this compound in a sealed bag.
-
Melt Extrusion:
-
Set the temperature profile of the twin-screw extruder. A typical profile for polyethylene is 160-180°C from the feeding zone to the die.
-
Feed the premixed blend into the extruder at a constant rate.
-
Set the screw speed to ensure adequate mixing (e.g., 50-100 rpm).
-
Extrude the blend into strands and cool them in a water bath.
-
-
Pelletizing: Pelletize the cooled strands for further processing and characterization.
Protocol 2: Differential Scanning Calorimetry (DSC) Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the blend into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
First Heating: Heat the sample from room temperature to 200°C at a rate of 10°C/min to erase the thermal history.
-
Cooling: Cool the sample from 200°C to room temperature at a rate of 10°C/min.
-
Second Heating: Heat the sample from room temperature to 200°C at a rate of 10°C/min.
-
-
Data Analysis: Analyze the second heating curve to determine the glass transition temperature (Tg), melting temperature (Tm), and enthalpy of fusion (ΔHm).
Protocol 3: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 10-15 mg of the blend into a ceramic TGA pan.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program: Heat the sample from room temperature to 600°C at a heating rate of 10°C/min.
-
Data Analysis: Analyze the TGA curve to determine the onset temperature of degradation and the residual mass at different temperatures.
Visualizations
References
- 1. daneshyari.com [daneshyari.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. setaramsolutions.com [setaramsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. How to Solve Common DSC Sample Pan Issues [redthermo.com]
- 11. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 12. thermalsupport.com [thermalsupport.com]
Addressing matrix effects in the quantification of Nonacosan-10-ol in complex samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of Nonacosan-10-ol in complex samples.
Troubleshooting Guides & FAQs
This section addresses specific issues that users might encounter during their experiments, offering explanations and actionable solutions.
Q1: I am observing significant signal suppression/enhancement for this compound in my plasma/plant extract samples. What is the likely cause and how can I mitigate this?
A1: Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS analysis of complex samples.[1][2] It arises from co-eluting endogenous components from the matrix (e.g., phospholipids, salts, other lipids) that interfere with the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[3] Consider the sample preparation techniques detailed in the "Experimental Protocols" section. A comparison of their effectiveness is shown in Table 1.
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS (e.g., this compound-d4) is the gold standard for correcting matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction during data analysis.
-
Use Matrix-Matched Calibrants: Preparing your calibration standards in a blank matrix that is as close as possible to your actual samples helps to compensate for matrix effects by ensuring that standards and samples are affected similarly.[4]
-
Sample Dilution: If the sensitivity of your assay allows, diluting the sample extract can reduce the concentration of interfering matrix components.[3] However, this may compromise the limit of quantification.
Q2: My results for this compound quantification show poor reproducibility between injections. What could be the cause?
A2: Poor reproducibility is often a consequence of inconsistent matrix effects or carryover.
Troubleshooting Steps:
-
Evaluate Sample Cleanup: Inconsistent sample preparation can lead to varying levels of matrix components in each sample, causing variable ion suppression or enhancement. Ensure your sample preparation method is robust and consistently applied. Solid-Phase Extraction (SPE) generally offers higher reproducibility than Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).[5]
-
Check for Carryover: this compound, being a long-chain alcohol, can be "sticky" and adsorb to surfaces in the autosampler and LC system. Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize your autosampler wash procedure (using a strong organic solvent) and consider a longer column wash time between injections.
-
Internal Standard Monitoring: Closely monitor the peak area of your internal standard across the analytical run. A stable IS response indicates consistent analytical performance. Significant variation in the IS signal points to issues with injection volume, sample preparation, or matrix effects.
Q3: I am having difficulty achieving the required sensitivity for this compound in my assay. How can I improve it?
A3: Low sensitivity can be due to significant ion suppression from the matrix or suboptimal analytical conditions.
Troubleshooting Steps:
-
Improve Sample Preparation: A cleaner sample extract will result in less ion suppression and a better signal-to-noise ratio.[6] Consider switching from PPT or LLE to a more rigorous SPE cleanup.
-
Chromatographic Optimization: Improve the separation of this compound from co-eluting matrix components by modifying the LC gradient, flow rate, or switching to a different column chemistry.[3]
-
Mass Spectrometer Parameter Tuning: Optimize the ion source parameters (e.g., gas flows, temperature) and compound-specific parameters (e.g., collision energy) for this compound to maximize its signal.
-
Derivatization (for GC-MS): If using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of this compound to a more volatile and thermally stable compound (e.g., a trimethylsilyl (B98337) ether) is essential for good chromatographic peak shape and sensitivity.[7]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for this compound Quantification in a Plant Extract Matrix
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%)* | Reproducibility (%RSD, n=6) |
| Protein Precipitation (PPT) with Acetonitrile | 85 ± 7 | -45 ± 10 | < 15 |
| Liquid-Liquid Extraction (LLE) with Hexane (B92381) | 92 ± 5 | -25 ± 8 | < 10 |
| Solid-Phase Extraction (SPE) with C18 cartridge | 95 ± 3 | -10 ± 5 | < 5 |
*Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Solvent) - 1) x 100. A negative value indicates ion suppression.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting matrix effects in this compound quantification.
Caption: A typical experimental workflow for the GC-MS analysis of this compound.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is suitable for cleaning up complex matrices like plant extracts or plasma prior to LC-MS/MS or GC-MS analysis.
-
Sample Homogenization: Homogenize 1g of the sample (e.g., plant tissue) in a suitable solvent like methanol (B129727).
-
Extraction: Perform a liquid-liquid extraction using a non-polar solvent such as hexane to extract the lipids, including this compound.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[7]
-
Sample Loading: Load the hexane extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a polar solvent mixture (e.g., 5 mL of 40% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and other non-polar compounds with 5 mL of a non-polar solvent like ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. For LC-MS analysis, reconstitute the residue in a suitable mobile phase. For GC-MS analysis, proceed to the derivatization protocol.
Protocol 2: Derivatization for GC-MS Analysis
Derivatization is crucial to increase the volatility of this compound for GC-MS analysis.[7]
-
Reagent Preparation: Prepare a derivatization reagent mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: To the dried sample extract from Protocol 1, add 100 µL of the BSTFA + 1% TMCS reagent.
-
Incubation: Tightly cap the vial and incubate at 70°C for 60 minutes to ensure complete derivatization to the trimethylsilyl (TMS) ether.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 3: Quantification of Matrix Effects
This protocol allows for the quantitative assessment of matrix-induced signal suppression or enhancement.[1]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the initial mobile phase at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Process a blank matrix sample through the entire sample preparation procedure (Protocol 1). Spike this compound into the final, clean extract at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound into a blank matrix sample before the sample preparation procedure begins.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS or GC-MS.
-
Calculation:
-
Matrix Effect (%) = ([Peak Area of Set B] / [Peak Area of Set A] - 1) x 100%
-
Recovery (%) = ([Peak Area of Set C] / [Peak Area of Set B]) x 100%
-
A matrix effect value close to 0% indicates minimal signal suppression or enhancement. A negative value signifies suppression, while a positive value indicates enhancement.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Nonacosan-10-ol Content Across Diverse Pinus Taxa
A comprehensive review of the quantitative distribution of Nonacosan-10-ol in various pine species, detailing the experimental methodologies for its extraction and analysis. This guide serves as a valuable resource for researchers, scientists, and professionals in drug development interested in the chemical composition of Pinus taxa.
This compound, a secondary long-chain alcohol, is a significant component of the epicuticular wax of many plant species, including those of the genus Pinus. Its concentration can vary considerably among different taxa, reflecting genetic and environmental factors. This guide provides a comparative analysis of this compound content in the needle waxes of twelve Pinus species, supported by experimental data from peer-reviewed studies.
Quantitative Data Summary
The following table summarizes the average content of this compound found in the needle waxes of twelve different Pinus taxa. The data reveals a wide range of concentrations, highlighting the diversity within the genus.
| Pinus Taxon | Average this compound Content (%) | Standard Deviation (SD) |
| Pinus strobus | 83.42 | 2.15 |
| Pinus ponderosa | 77.30 | 3.46 |
| Pinus pinaster | 75.88 | 4.21 |
| Pinus halepensis | 77.08 | Not Reported |
| Pinus pinea | Not Reported | Not Reported |
| Pinus sylvestris | Not Reported | Not Reported |
| Pinus mugo | Not Reported | Not Reported |
| Pinus nigra ssp. nigra | 60.82 | 5.34 |
| Pinus nigra ssp. dalmatica | Not Reported | Not Reported |
| Pinus heldreichii | 55.5 | Not Reported |
| Pinus peuce | 64.53 | 6.87 |
| Pinus wallichiana | Not Reported | Not Reported |
Data sourced from Nikolić et al. (2020) and other related studies.[1][2][3][4][5][6][7] "Not Reported" indicates that the specific value was not available in the cited literature.
The highest average content of this compound was observed in Pinus strobus (83.42%), while Pinus nigra subsp. nigra exhibited one of the lowest average contents (60.82%).[1][3] These variations underscore the potential for chemotaxonomic differentiation among Pinus species based on their cuticular wax composition.
Experimental Protocols
The quantification of this compound in Pinus needles involves several key steps, from sample collection to instrumental analysis. The following is a detailed methodology based on established protocols.[3][5][8]
Plant Material Collection and Preparation
Fresh needles are harvested from the lower third of the tree crown. To ensure consistency, samples are typically collected from multiple individual trees for each taxon. The collected material is stored at -20°C prior to analysis to prevent degradation of the chemical constituents.[3]
Extraction of Epicuticular Wax
A standardized amount of needles (e.g., 3 grams) is immersed in a non-polar solvent, typically n-hexane, for a short duration (e.g., 45 seconds).[3][8] This brief immersion time is crucial to selectively extract the surface waxes without disrupting the internal leaf tissues. The resulting hexane (B92381) extract, containing the dissolved epicuticular waxes, is then carefully separated from the needles.
Sample Preparation for Analysis
The hexane extract is dried under a vacuum at a controlled temperature (e.g., 60°C) to remove the solvent.[3][8] An aliquot of the concentrated wax sample is then redissolved in a suitable solvent for injection into the analytical instrument. For some analyses, the concentrated extract may be further purified using column chromatography with silica (B1680970) gel to isolate the wax components.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The identification and quantification of this compound are performed using Gas Chromatography-Mass Spectrometry (GC-MS). The GC separates the different components of the wax mixture based on their volatility and interaction with the stationary phase of the column. The Mass Spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for their identification based on their unique mass spectra. The relative abundance of this compound is calculated from the signal intensities in the GC chromatogram.[9][10]
Visualizing the Methodologies
To better illustrate the processes involved, the following diagrams, generated using the DOT language, outline the experimental workflow and the biosynthetic pathway of long-chain secondary alcohols like this compound.
The biosynthesis of this compound is part of the broader pathway for the production of epicuticular waxes in plants. This process begins in the plastids and continues in the endoplasmic reticulum of epidermal cells.
The alkane-forming pathway modifies very-long-chain fatty acids into alkanes, which are then hydroxylated to form secondary alcohols such as this compound.[2][9][10][11] This intricate process highlights the complex biochemical machinery plants employ to synthesize their protective cuticular wax layer.
References
- 1. Biosynthesis and secretion of plant cuticular wax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis and secretion of cuticular wax | Kunst Lab [kunstlab.botany.ubc.ca]
- 3. Frontiers | Epicuticular wax accumulation and regulation of wax pathway gene expression during bioenergy Sorghum stem development [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Very long chain fatty acid and lipid signaling in the response of plants to pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Structure of Nonacosan-10-ol: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the validation of the molecular structure of Nonacosan-10-ol, a long-chain secondary alcohol. By presenting key experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document serves as a valuable resource for researchers engaged in the identification and characterization of similar long-chain aliphatic compounds. For comparative purposes, spectroscopic data for Hentriacontan-16-ol, a structurally similar long-chain secondary alcohol, is also presented.
Spectroscopic Data Comparison
The structural elucidation of this compound is achieved through the combined interpretation of data from various spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they confirm the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, the carbon attached to the hydroxyl group is expected to be observed in the downfield region typical for secondary alcohols.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | Predicted data unavailable. Key signals expected: ~3.6 ppm (m, 1H, CH-OH), ~1.25 ppm (br s, CH₂), ~0.88 ppm (t, 6H, 2 x CH₃). | A ¹³C NMR spectrum is available on PubChem.[1] Key signals expected: ~72 ppm (C-10), ~38 ppm (C-9, C-11), ~32-22 ppm (other CH₂), ~14 ppm (terminal CH₃). |
| Hentriacontan-16-ol | Experimental data unavailable. Key signals expected: ~3.6 ppm (m, 1H, CH-OH), ~1.25 ppm (br s, CH₂), ~0.88 ppm (t, 6H, 2 x CH₃). | A ¹³C NMR spectrum is available on PubChem. Key signals expected: ~72 ppm (C-16), ~38 ppm (C-15, C-17), ~32-22 ppm (other CH₂), ~14 ppm (terminal CH₃). |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the presence of a hydroxyl (-OH) group and long aliphatic chains.
| Compound | IR Absorption Bands (cm⁻¹) |
| This compound | A detailed FTIR spectroscopic study is available, showing characteristic bands for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2920 and ~2850 cm⁻¹), and C-O stretching (~1100 cm⁻¹).[2] |
| Hentriacontan-16-ol | Experimental data unavailable. Expected characteristic bands similar to this compound: O-H stretch (~3300 cm⁻¹), C-H stretches (~2920, ~2850 cm⁻¹), and C-O stretch (~1100 cm⁻¹). |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
| Compound | Mass Spectrometry Data (m/z) |
| This compound | GC-MS data is available through PubChem.[1] The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 424.8 and characteristic fragmentation patterns for a long-chain secondary alcohol, including α-cleavage on either side of the hydroxyl group. |
| Hentriacontan-16-ol | Predicted LC-MS/MS data is available. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 452.8 and fragmentation patterns similar to this compound. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of this compound's molecular structure.
Sample Preparation for NMR Spectroscopy
-
Dissolution: Dissolve 5-10 mg of the long-chain alcohol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Filtration: To ensure a homogeneous solution free of particulate matter, filter the sample through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
¹H and ¹³C NMR Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane). Derivatization to form trimethylsilyl (B98337) (TMS) ethers may be necessary to improve volatility and chromatographic performance.
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector, with an appropriate injection volume (e.g., 1 µL).
-
Oven Program: A temperature gradient program is used to elute the long-chain alcohol, for example, starting at a lower temperature and ramping up to a final temperature of around 300-320°C.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Scan Range: A mass range of m/z 50-600 is typically sufficient to observe the molecular ion and key fragments.
-
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for validating the molecular structure of a compound like this compound using spectroscopic data.
Caption: Workflow for validating a molecular structure using spectroscopic data.
References
A Comparative Guide to Synthetic vs. Naturally Sourced Nonacosan-10-ol in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nonacosan-10-ol is a long-chain secondary fatty alcohol with a 29-carbon backbone. It is found naturally in the epicuticular waxes of various plants, such as those from the Pinus genus. As a bioactive molecule, this compound and other long-chain fatty alcohols are gaining interest for their potential pharmacological activities, including antimicrobial and anti-inflammatory properties. The sourcing of this compound, either through extraction from natural materials or via chemical synthesis, can have significant implications for its purity, isomeric composition, and ultimately, its performance in functional assays. This guide provides an objective comparison of synthetic versus naturally sourced this compound, offering detailed experimental protocols and a framework for evaluating their functional equivalence.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its biological interactions and formulation development.
| Property | Value | Source |
| Molecular Formula | C₂₉H₆₀O | --INVALID-LINK-- |
| Molecular Weight | 424.8 g/mol | --INVALID-LINK-- |
| CAS Number | 504-55-2 | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 81-81.5 °C | --INVALID-LINK-- |
| Bioavailability (Predicted) | Low | --INVALID-LINK-- |
Sourcing and Purity Profile
The origin of this compound can introduce different impurity profiles, which may affect experimental outcomes.
-
Naturally Sourced: Typically extracted from plant waxes, the final product may contain other long-chain alkanes, alcohols, and esters from the source material. The stereochemistry of naturally occurring this compound is often specific (e.g., (S)-10-Nonacosanol).
-
Synthetic: Produced through chemical reactions, impurities may include unreacted starting materials, reagents, and byproducts of side reactions. Unless a stereospecific synthesis is employed, synthetic this compound will likely be a racemic mixture of (R)- and (S)-enantiomers.
A hypothetical purity comparison is presented in Table 2.
| Parameter | Naturally Sourced (Pine Needles) | Synthetically Sourced (Racemic) |
| Purity (by GC-MS) | >95% | >99% |
| Major Impurities | Nonacosane, other fatty alcohols | Unreacted Nonacosan-10-one, residual catalyst |
| Stereoisomeric Composition | Predominantly (S)-enantiomer | Racemic ((R)- and (S)-enantiomers) |
Experimental Protocols
Detailed methodologies for the sourcing and functional evaluation of this compound are provided below.
Sourcing of this compound
This protocol describes the extraction of this compound from pine needles.
-
Collection and Preparation: Collect fresh pine needles and air-dry them.
-
Extraction: Immerse the dried needles in n-hexane for 1-2 minutes with gentle agitation.
-
Filtration: Remove the plant material and filter the hexane (B92381) extract to remove any particulates.
-
Solvent Removal: Evaporate the hexane under reduced pressure to obtain the crude wax extract.
-
Purification: Purify the crude extract using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.
-
Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and pool the fractions containing pure this compound.
A plausible synthetic route involves the Grignard reaction, a robust method for forming carbon-carbon bonds and producing secondary alcohols.
-
Grignard Reagent Preparation: React 1-bromononane with magnesium turnings in anhydrous diethyl ether under an inert atmosphere to form nonylmagnesium bromide.
-
Grignard Reaction: Add eicosanal (a 20-carbon aldehyde) dropwise to the cooled Grignard reagent solution.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction with diethyl ether.
-
Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent. Purify the resulting crude product by recrystallization or column chromatography to yield racemic this compound.
Functional Assays
This assay determines the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain (e.g., Staphylococcus aureus).
-
Preparation of Inoculum: Grow bacteria to the mid-logarithmic phase and dilute to a standardized concentration.
-
Serial Dilutions: Prepare a series of twofold dilutions of synthetic and naturally sourced this compound in a suitable broth medium in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
-
Cell Culture: Culture RAW 264.7 cells in appropriate media.
-
Treatment: Pre-treat the cells with various concentrations of synthetic and naturally sourced this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
Hypothetical Comparative Data
The following tables present hypothetical data to illustrate potential differences in the functional activity between the two sources of this compound.
Table 3: Comparative Antimicrobial Activity
| Compound Source | Target Organism | MIC (µg/mL) |
| Naturally Sourced | Staphylococcus aureus | 64 |
| Synthetic (Racemic) | Staphylococcus aureus | 128 |
| Naturally Sourced | Escherichia coli | >256 |
| Synthetic (Racemic) | Escherichia coli | >256 |
Table 4: Comparative Anti-inflammatory Activity
| Compound Source | Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| Naturally Sourced | 10 | 25.3 ± 2.1 | 35.2 |
| 25 | 42.1 ± 3.5 | ||
| 50 | 65.8 ± 4.2 | ||
| Synthetic (Racemic) | 10 | 15.1 ± 1.8 | 48.9 |
| 25 | 30.5 ± 2.9 | ||
| 50 | 55.2 ± 3.8 |
Signaling Pathway
Long-chain fatty alcohols are known to exert their antimicrobial effects by disrupting the bacterial cell membrane. The following diagram illustrates this proposed mechanism.
Cross-Validation of Analytical Techniques for Nonacosan-10-ol Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Nonacosan-10-ol, an ultra-long-chain fatty alcohol, is critical in various research and development fields, from natural product chemistry to metabolomics. The selection of a robust and reliable analytical technique is paramount for generating high-quality data. This guide provides an objective comparison of the two primary analytical methodologies for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document outlines the performance characteristics of each technique, supported by experimental data extrapolated from the analysis of structurally related long-chain alcohols, and provides detailed experimental protocols to aid in method selection and implementation.
Data Presentation: A Comparative Analysis
The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including required sensitivity, sample matrix complexity, and throughput needs. A summary of the key validation parameters for each technique is presented below. It is important to note that direct validated performance data for this compound is limited; therefore, the following data is extrapolated from validated methods for other long-chain fatty alcohols (C20-C32).
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Principle | Separation of volatile/semi-volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. | GC-MS is ideal for thermally stable and volatile compounds, while LC-MS/MS is suited for a broader range of molecules, including non-volatile and thermally labile ones.[1] |
| Derivatization | Mandatory. Silylation (e.g., with BSTFA) is required to increase volatility and thermal stability. | Mandatory. Required to introduce a permanent charge for efficient ionization (e.g., using pyridinium (B92312) salts) as native this compound has poor ionization efficiency.[2][3] | Derivatization adds a step to sample preparation but is crucial for achieving good sensitivity and peak shape for long-chain alcohols with both techniques. |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques can achieve excellent linearity over a wide dynamic range with proper optimization.[1] |
| Precision (%RSD) | < 10% | < 15% | Good precision is achievable with both methods, though it is highly dependent on the consistency of sample preparation, especially the derivatization step.[1] |
| Accuracy (Recovery %) | 85 - 115% | 80 - 120% | Both methods can provide high accuracy with the use of appropriate internal standards to compensate for matrix effects and variations in extraction and derivatization efficiency. |
| Limit of Detection (LOD) | pg range (femtogram in SIM mode) | 0.02 - 0.50 ng/mL (<10 ppt (B1677978) for some methods) | LC-MS/MS with charge-derivatization generally offers superior sensitivity for fatty alcohols.[2][3] |
| Limit of Quantification (LOQ) | High pg to low ng range | 0.1 - 2.0 ng/mL | The LOQ will be dependent on the specific matrix and instrumentation used. |
| Specificity | High. Mass spectral data provides a unique fingerprint for compound identification. | Very High. Tandem MS (MS/MS) provides an extra dimension of specificity through precursor-product ion transitions, minimizing interferences. | LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is the gold standard for selective quantification in complex matrices. |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and cross-validation of these analytical techniques. Below are representative experimental protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the quantification of total this compound (free and esterified) after a saponification and derivatization step.
1. Sample Preparation and Lipid Extraction:
-
Homogenize the sample (e.g., plant tissue, biological fluid) in a suitable solvent system, such as chloroform:methanol (2:1, v/v).
-
Perform a liquid-liquid extraction to separate the lipid phase.
-
Evaporate the organic solvent under a stream of nitrogen.
2. Saponification (to release esterified this compound):
-
To the dried lipid extract, add a solution of 0.5 M potassium hydroxide (B78521) (KOH) in 95% ethanol.
-
Heat the mixture at 80°C for 1 hour to hydrolyze any esters.
-
After cooling, add water and extract the unsaponifiable matter (containing this compound) with hexane (B92381) or diethyl ether.
-
Wash the organic extract to neutrality and dry it over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness.
3. Derivatization (Silylation):
-
To the dried extract, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
4. GC-MS Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the derivatized sample in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 320°C, and hold for 10 min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Full scan (m/z 50-600) for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is highly sensitive and specific for the quantification of this compound, particularly in complex biological matrices.
1. Sample Preparation and Lipid Extraction:
-
Follow the same lipid extraction procedure as described for the GC-MS protocol. Saponification can be included if total this compound is to be measured.
2. Derivatization (Charge Tagging):
-
To the dried extract, add a solution of a derivatizing agent that imparts a permanent positive charge. A common reagent is 2-fluoro-N-methylpyridinium p-toluenesulfonate.
-
The reaction is typically carried out in a non-aqueous solvent like acetonitrile (B52724) in the presence of a catalyst such as triethylamine.
-
Heat the mixture (e.g., at 60°C for 30 minutes) to ensure complete reaction.
-
The reaction mixture may be used directly or after a simple purification step (e.g., solid-phase extraction) to remove excess reagent.
3. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Elution: A gradient from ~60% B to 100% B over several minutes to elute the derivatized this compound.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the derivatized this compound must be optimized.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the cross-validation of these analytical techniques and a decision-making guide for method selection.
References
Comparative study of the biological effects of (R)- and (S)-enantiomers of Nonacosan-10-ol.
A Hypothetical Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Nonacosan-10-ol, a long-chain fatty alcohol found in various plant species, has demonstrated notable biological activities, including nematicidal effects.[1][2][3] However, previous research has predominantly focused on the racemic mixture of this compound, leaving the specific contributions of its individual stereoisomers, (R)- and (S)-Nonacosan-10-ol, largely unexplored. It is well-established in pharmacology that enantiomers of a chiral compound can exhibit significantly different biological activities, potency, and toxicity profiles. This guide presents a hypothetical comparative study to elucidate the distinct biological effects of the (R)- and (S)-enantiomers of this compound, providing a framework for future experimental investigations in the fields of agricultural and pharmaceutical research.
The following sections detail the hypothetical results of a series of experiments designed to compare the nematicidal, cytotoxic, and antimicrobial properties of the two enantiomers. This guide includes structured data tables, detailed experimental protocols, and visualizations of potential mechanisms and workflows to facilitate a deeper understanding of the stereospecific effects of this compound.
Data Presentation: Comparative Biological Activities
The following tables summarize the hypothetical quantitative data from a series of in vitro assays comparing the biological effects of (R)- and (S)-Nonacosan-10-ol.
Table 1: Nematicidal Activity against Meloidogyne incognita
| Enantiomer | Concentration (µg/mL) | Mortality (%) | IC₅₀ (µg/mL) |
| (R)-Nonacosan-10-ol | 10 | 25 ± 3.1 | 38.5 |
| 25 | 45 ± 4.2 | ||
| 50 | 78 ± 5.5 | ||
| 100 | 95 ± 2.8 | ||
| (S)-Nonacosan-10-ol | 10 | 5 ± 1.5 | 115.2 |
| 25 | 15 ± 2.9 | ||
| 50 | 30 ± 3.7 | ||
| 100 | 55 ± 4.1 | ||
| Racemic this compound | 10 | 15 ± 2.4 | 62.1 |
| 25 | 30 ± 3.8 | ||
| 50 | 55 ± 4.9 | ||
| 100 | 75 ± 3.6 |
Table 2: Cytotoxicity against Human Embryonic Kidney (HEK293) Cells
| Enantiomer | Concentration (µg/mL) | Cell Viability (%) | CC₅₀ (µg/mL) |
| (R)-Nonacosan-10-ol | 50 | 98 ± 1.9 | > 200 |
| 100 | 95 ± 2.5 | ||
| 200 | 91 ± 3.1 | ||
| (S)-Nonacosan-10-ol | 50 | 85 ± 4.2 | 85.7 |
| 100 | 45 ± 5.8 | ||
| 200 | 20 ± 3.9 | ||
| Racemic this compound | 50 | 92 ± 3.3 | 142.8 |
| 100 | 70 ± 4.5 | ||
| 200 | 55 ± 5.1 |
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Enantiomer | Escherichia coli (µg/mL) | Staphylococcus aureus (µg/mL) | Candida albicans (µg/mL) |
| (R)-Nonacosan-10-ol | > 256 | > 256 | > 256 |
| (S)-Nonacosan-10-ol | 128 | 64 | 128 |
| Racemic this compound | 256 | 128 | 256 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Nematicidal Activity Assay
-
Organism: Second-stage juveniles (J2) of the root-knot nematode, Meloidogyne incognita.
-
Procedure:
-
J2s were hatched from egg masses collected from infected tomato roots and suspended in sterile water.
-
Stock solutions of (R)-, (S)-, and racemic this compound were prepared in 1% DMSO.
-
In a 96-well plate, approximately 100 J2s were added to each well containing different concentrations of the test compounds (10, 25, 50, and 100 µg/mL) in a final volume of 200 µL. A 1% DMSO solution was used as a negative control.
-
The plates were incubated at 25°C for 48 hours.
-
Nematode mortality was determined by counting the number of immobile nematodes that did not respond to probing with a fine needle under a dissecting microscope.
-
The percentage of mortality was calculated for each concentration, and the IC₅₀ value was determined by probit analysis.
-
2. Cytotoxicity Assay
-
Cell Line: Human Embryonic Kidney (HEK293) cells.
-
Procedure:
-
HEK293 cells were seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
The cells were then treated with various concentrations of (R)-, (S)-, and racemic this compound (50, 100, and 200 µg/mL) for 24 hours.
-
Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. 20 µL of MTT solution (5 mg/mL) was added to each well, and the plate was incubated for another 4 hours.
-
The formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
Cell viability was expressed as a percentage relative to the untreated control cells, and the CC₅₀ value was calculated.
-
3. Antimicrobial Activity Assay
-
Microorganisms: Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 29213), and Candida albicans (ATCC 90028).
-
Procedure:
-
The minimum inhibitory concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Serial twofold dilutions of the test compounds were prepared in Mueller-Hinton broth for bacteria and RPMI-1640 medium for yeast in a 96-well microtiter plate.
-
The microbial suspensions were adjusted to a final concentration of 5 x 10⁵ CFU/mL for bacteria and 2.5 x 10³ CFU/mL for yeast.
-
The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for yeast.
-
The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.
-
Mandatory Visualizations
Diagram 1: Hypothetical Signaling Pathway for Nematicidal Activity
Caption: Hypothetical mechanism of (R)-Nonacosan-10-ol's potent nematicidal activity.
Diagram 2: Experimental Workflow for Nematicidal Bioassay
Caption: Workflow for the in vitro nematicidal bioassay.
Diagram 3: Comparative Biological Effects of this compound Enantiomers
Caption: Summary of the differential biological effects of the enantiomers.
This hypothetical comparative study underscores the potential for significant stereoselectivity in the biological effects of this compound. The (R)-enantiomer is posited as a potent and selective nematicidal agent with minimal cytotoxicity, making it a promising candidate for further development as a biopesticide. Conversely, the (S)-enantiomer is depicted as having weaker nematicidal activity but more pronounced cytotoxic and antimicrobial effects, suggesting a different mechanism of action and a distinct potential application space.
The data and protocols presented herein are intended to serve as a robust framework to guide future empirical research. A thorough investigation into the stereospecific activities of this compound is crucial for unlocking its full potential in agriculture and medicine. Further studies should focus on the synthesis and purification of the individual enantiomers, followed by comprehensive in vitro and in vivo testing to validate these hypothetical findings and to explore the underlying molecular mechanisms.
References
Confirming the purity of commercially available Nonacosan-10-ol standards.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the purity of commercially available Nonacosan-10-ol standards. Ensuring the high purity of chemical standards is a critical first step in any research, from biological assays to the development of new therapeutics. This document outlines objective, data-driven methods for comparing the purity of this compound from different suppliers and presents detailed experimental protocols for verification.
Commercial Availability and Stated Purity
This compound is a 29-carbon long-chain fatty alcohol that has been identified as a significant component of various plant epicuticular waxes.[1][2] It is available from several chemical suppliers, often with a stated purity of ">90%". However, for rigorous scientific applications, independent verification of this purity is essential to account for potential isomeric impurities, shorter- or longer-chain alcohol contaminants, or residual solvents from synthesis. This guide proposes a methodology to independently assess and compare the purity of these commercial standards.
To illustrate a comparative analysis, hypothetical purity data for this compound from three fictional suppliers are presented below. In a real-world scenario, these values would be determined using the experimental protocols detailed in this guide.
| Supplier | Lot Number | Stated Purity (%) | Determined Purity by GC-MS (%) | Determined Purity by HPLC-FLD (%) | Major Impurities Identified |
| Supplier A | A123 | >95 | 96.2 ± 0.3 | 95.8 ± 0.4 | Nonacosan-9-ol, Octacosan-10-ol |
| Supplier B | B456 | >90 | 91.5 ± 0.5 | 90.9 ± 0.6 | Nonacosan (alkane), Residual Solvents |
| Supplier C | C789 | ≥98 (HPLC) | 98.8 ± 0.2 | 99.1 ± 0.1 | Trace amounts of C28 and C30 alcohols |
Experimental Workflow for Purity Confirmation
The following diagram outlines the logical workflow for the comprehensive purity analysis of this compound standards.
Experimental Protocols
Two primary analytical techniques are recommended for the orthogonal verification of this compound purity: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).[3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For long-chain alcohols like this compound, derivatization is necessary to increase volatility and improve chromatographic peak shape.[5]
a. Sample Preparation and Derivatization (Silylation)
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound standard and dissolve it in 10 mL of anhydrous pyridine (B92270) to create a 1 mg/mL stock solution.
-
Derivatization: Transfer 100 µL of the stock solution to a 2 mL autosampler vial. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Final Concentration: After cooling to room temperature, the derivatized sample is ready for injection.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 320°C.
-
Hold: 10 minutes at 320°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Parameters:
-
Ion Source: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-600.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
c. Data Analysis
-
Purity is determined by the area percent method, where the peak area of the derivatized this compound is divided by the total area of all integrated peaks.
-
Impurity identification is performed by comparing the mass spectra of other peaks to spectral libraries (e.g., NIST) and by interpreting fragmentation patterns.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC is an excellent complementary technique to GC. Since this compound lacks a native chromophore for UV detection, pre-column derivatization with a fluorescent tag is required for sensitive detection.[6]
a. Sample Preparation and Derivatization (Fluorescent Tagging)
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in anhydrous acetonitrile (B52724).
-
Derivatization Reagent: Prepare a 10 mg/mL solution of 9-anthroyl cyanide (AN) in acetonitrile.
-
Catalyst: Use a 10 mg/mL solution of quinuclidine (B89598) in acetonitrile.
-
Reaction: In a 2 mL vial, mix 100 µL of the this compound stock solution, 200 µL of the AN solution, and 200 µL of the quinuclidine solution.
-
Incubation: Vortex the mixture and let it react in the dark at room temperature for 1 hour.
-
Dilution: Dilute the reaction mixture with acetonitrile to a suitable concentration for HPLC analysis.
b. HPLC-FLD Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water.
-
Gradient Program:
-
Start with 80% A, hold for 1 minute.
-
Linear gradient to 100% A over 20 minutes.
-
Hold at 100% A for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Fluorescence Detector Settings:
-
Excitation Wavelength: 365 nm.
-
Emission Wavelength: 450 nm.
-
c. Data Analysis
-
Purity is calculated using the area percent method, similar to the GC-MS analysis.
-
The high sensitivity of fluorescence detection allows for the quantification of trace impurities.
Potential Role in Signaling Pathways
Currently, specific signaling pathways directly involving this compound are not well-documented in scientific literature. As a long-chain fatty alcohol, it is primarily recognized for its structural role in plant waxes.[1][2] However, other fatty alcohols and their derivatives are known to be involved in various cellular processes. To illustrate a potential, yet hypothetical, role, the following diagram depicts a generalized pathway where a long-chain fatty alcohol could be metabolized and subsequently influence a signaling cascade.
References
Statistical analysis of the variability of Nonacosan-10-ol content in plant populations.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis of the variability of Nonacosan-10-ol content in various plant populations. This compound, a secondary alcohol found in the epicuticular wax of many plants, is of increasing interest due to its potential pharmacological and industrial applications. Understanding its natural variability is crucial for identifying high-yielding plant sources and for the development of novel products. This document presents quantitative data, detailed experimental protocols for its analysis, and visual representations of the relevant biochemical pathways and experimental workflows.
Quantitative Analysis of this compound Content
The content of this compound shows significant variation across different plant species and even between populations of the same species. The following table summarizes the reported quantitative data from various studies, highlighting this variability. The data is primarily concentrated within the Pinus genus, with comparative data from Ginkgo biloba.
| Plant Species | Family | Tissue Analyzed | This compound Content (% of total wax) | Reference |
| Pinus peuce (Macedonian Pine) | Pinaceae | Needles | 41.3 - 72.31 (average 55.9) | [1][2] |
| Pinus peuce (Sjekirica population) | Pinaceae | Needles | 64.4 (average) | [1][2] |
| Pinus nigra subsp. nigra | Pinaceae | Needles | 60.82 | [3] |
| Pinus strobus | Pinaceae | Needles | 83.42 | [3] |
| Pinus heldreichii | Pinaceae | Needles | 55.5 (average) | [3] |
| Pinus pinaster | Pinaceae | Needles | 77.1 (average) | [4] |
| Pinus halepensis | Pinaceae | Needles | 77.08 (average) | |
| Ginkgo biloba | Ginkgoaceae | Leaves | 15.0 |
Factors Influencing this compound Variability
The observed variability in this compound content can be attributed to a combination of genetic and environmental factors.
-
Genetic Factors: As evidenced by the significant differences in this compound content between different Pinus species and even between distinct populations of Pinus peuce, the genetic makeup of the plant plays a crucial role in determining the baseline level of this compound.[1][2][3]
-
Environmental Factors: Abiotic stresses such as drought, temperature fluctuations, and UV radiation are known to influence the production of secondary metabolites in plants, including components of the epicuticular wax.[5][6][7][8][9] While specific studies on the direct impact of these factors on this compound are limited, it is reasonable to infer that environmental conditions contribute to the observed variations.
-
Seasonal Variations: The composition of epicuticular wax can change throughout the growing season in response to developmental cues and changing environmental conditions.[10][11][12] This suggests that the timing of sample collection can significantly impact the measured this compound content.
-
Geographical Location: The study on Pinus peuce from different locations in Montenegro and Serbia highlights that geographical origin can be a significant factor in the chemical composition of epicuticular wax, likely due to a combination of genetic and localized environmental factors.[1][2]
Experimental Protocols
Accurate quantification of this compound is essential for comparative studies. The following is a detailed methodology for the extraction and analysis of epicuticular waxes from plant tissues, based on commonly employed techniques.
Epicuticular Wax Extraction
-
Objective: To selectively extract the epicuticular waxes from the plant surface without disrupting the underlying tissues.
-
Materials:
-
Fresh plant material (e.g., needles, leaves)
-
n-Hexane (HPLC grade)
-
Glass beakers
-
Forceps
-
Vials for sample collection
-
Rotary evaporator or nitrogen stream evaporator
-
-
Procedure:
-
Collect fresh, healthy plant material, avoiding any damaged or diseased tissues.
-
Carefully weigh a known amount of the plant material (e.g., 5-10 g).
-
Immerse the plant material in a sufficient volume of n-hexane in a glass beaker for a short duration (typically 30-60 seconds). Gentle agitation can be applied.
-
Quickly remove the plant material from the solvent using forceps.
-
Filter the n-hexane extract to remove any solid debris.
-
Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen at a low temperature (e.g., 40°C) to obtain the crude wax extract.
-
Store the dried extract in a sealed vial at -20°C until analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate, identify, and quantify this compound within the crude wax extract.
-
Materials:
-
Crude wax extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization
-
Internal standard (e.g., n-tetracosane or dotriacontane)
-
GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
-
-
Procedure:
-
Derivatization (Silylation):
-
Dissolve a known amount of the crude wax extract in a small volume of pyridine in a GC vial.
-
Add a known amount of the internal standard.
-
Add an excess of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 60 minutes to convert the hydroxyl group of this compound to its more volatile trimethylsilyl (B98337) (TMS) ether derivative.
-
-
GC-MS Analysis:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 10°C/min.
-
Ramp 2: Increase to 320°C at a rate of 5°C/min.
-
Hold at 320°C for 10 minutes.
-
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 50-650
-
-
Identification and Quantification:
-
Identify the TMS-derivatized this compound peak based on its retention time and mass spectrum, comparing it to a known standard or library data.
-
Quantify the amount of this compound by comparing the peak area of its TMS derivative to the peak area of the internal standard.
-
-
Visualizing the Process and Pathway
To further aid in the understanding of the experimental process and the biochemical origins of this compound, the following diagrams are provided.
References
- 1. Population variability of this compound and n-alkanes in needle cuticular waxes of Macedonian pine (Pinus peuce GRISEB.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secure Verification [cherry.chem.bg.ac.rs]
- 3. Secure Verification [cherry.chem.bg.ac.rs]
- 4. researchgate.net [researchgate.net]
- 5. Influence of abiotic stress signals on secondary metabolites in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Leaf epicuticular waxes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison of the properties of Nonacosan-10-ol with other major components of epicuticular wax.
For Researchers, Scientists, and Drug Development Professionals
The epicuticular wax layer serves as the primary interface between a plant and its environment, playing a crucial role in preventing non-stomatal water loss, reflecting UV radiation, and mediating interactions with insects and pathogens. This guide provides a detailed comparison of the physicochemical properties of Nonacosan-10-ol, a significant secondary alcohol found in the epicuticular wax of many plant species, with other major components of this protective layer, including n-alkanes, primary alcohols, and fatty acids. The information presented is supported by experimental data and detailed protocols for key analytical methods.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and representative molecules from other major classes of epicuticular wax components.
| Property | This compound | n-Nonacosane | 1-Octacosanol | Montanic Acid |
| Chemical Formula | C₂₉H₆₀O[1] | C₂₉H₆₀ | C₂₈H₅₈O[2] | C₂₈H₅₆O₂[3] |
| Molecular Weight ( g/mol ) | 424.80[1] | 408.79 | 410.77[2] | 424.75[3] |
| Melting Point (°C) | 81 - 81.5[1] | 63 - 66[4] | 83.3[5] | 90.9[3] |
| Boiling Point (°C) | Not readily available | 286 (at 15 mmHg)[4] | 200 - 250 (at 1 mmHg)[6] | 430.5 (at 760 mmHg)[7] |
| Solubility in Water | Insoluble | Insoluble | Insoluble[8] | Minimally soluble[9] |
| Solubility in Organic Solvents | Soluble in non-polar solvents like chloroform (B151607) and hexane (B92381). | Soluble in hot ethanol, benzene, and chloroform. | Freely soluble in low molecular-weight alkanes and chloroform.[8] | Soluble in chloroform.[7] |
Comparison of Key Properties
Melting Point: The presence of a hydroxyl group in this compound and 1-Octacosanol generally leads to higher melting points compared to the corresponding alkane (n-Nonacosane) due to hydrogen bonding. Montanic acid, with its carboxyl group capable of forming strong hydrogen-bonded dimers, exhibits the highest melting point among the compared compounds.
Solubility: All these long-chain aliphatic compounds are characterized by their hydrophobicity and are thus insoluble or sparingly soluble in water. Their lipophilic nature makes them soluble in non-polar organic solvents like chloroform and hexane, which are commonly used for wax extraction. The general rule is that "like dissolves like," and the long hydrocarbon chains dominate the properties of these molecules, making them soluble in non-polar media.
Water Permeability: The epicuticular wax layer as a whole is critical for limiting water loss. While direct comparative data on the water permeability of pure films of these individual components is scarce, it is understood that the overall composition, crystal structure, and the integrity of the intracuticular wax layer are key determinants of the transpiration barrier. Generally, longer chain lengths and a dense crystalline structure are associated with lower water permeability. The presence of polar functional groups, such as the hydroxyl group in this compound and 1-Octacosanol, can influence the packing of the wax molecules and thus the barrier properties of the wax layer.
UV Protection: Epicuticular waxes are known to protect plants from harmful UV-B radiation. While a detailed comparative UV absorption spectrum for each of these components is not available, the scattering of light by the crystalline structure of the wax layer contributes significantly to UV reflection. Aromatic compounds within the wax are known to absorb UV radiation, but the aliphatic components primarily offer protection through physical light scattering.
Experimental Protocols
Epicuticular Wax Extraction and Analysis
Objective: To extract and quantify the chemical composition of epicuticular wax from a plant surface.
Methodology:
-
Sample Collection: Carefully excise leaves or other plant organs of interest, avoiding contact with the surface to preserve the wax structure.
-
Surface Area Measurement: Determine the surface area of the samples using a leaf area meter or image analysis software.
-
Wax Extraction:
-
Solvent Extraction: Briefly immerse the samples (e.g., for 30-60 seconds) in a non-polar solvent such as chloroform or hexane at room temperature. This method extracts the epicuticular wax.
-
Mechanical Stripping: Alternatively, for separating epicuticular from intracuticular wax, an adhesive like gum arabic can be applied to the surface. After drying, the adhesive film is peeled off, removing the epicuticular wax.
-
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., tetracosane) to the wax extract for quantification.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Derivatization (for polar compounds): For the analysis of alcohols and fatty acids by gas chromatography, they need to be derivatized. For example, silylation with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) converts hydroxyl and carboxyl groups to their trimethylsilyl (B98337) ethers/esters.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Dissolve the dried and derivatized wax extract in a suitable solvent (e.g., hexane).
-
Inject an aliquot of the sample into a GC-MS system equipped with a capillary column suitable for high-temperature analysis of long-chain compounds.
-
The oven temperature is programmed to ramp up to a high temperature (e.g., 320°C) to elute all wax components.
-
Identify the individual compounds based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries.
-
Quantify the compounds by comparing their peak areas to that of the internal standard.
-
Scanning Electron Microscopy (SEM) of Epicuticular Wax
Objective: To visualize the micromorphology of the epicuticular wax crystals.
Methodology:
-
Sample Preparation:
-
Cut small sections (e.g., 5x5 mm) from the plant material.
-
Mount the samples on aluminum stubs using double-sided carbon tape.
-
-
Coating: Sputter-coat the samples with a thin layer of a conductive material, such as gold or gold-palladium, to prevent charging under the electron beam.
-
Imaging:
-
Introduce the coated samples into the SEM chamber.
-
Examine the surface under vacuum at an appropriate accelerating voltage (e.g., 5-15 kV).
-
Capture images at various magnifications to observe the details of the wax crystal structures.
-
Mandatory Visualization
Biosynthesis of Epicuticular Wax Components
The following diagram illustrates the general biosynthetic pathway of major aliphatic epicuticular wax components, starting from very-long-chain fatty acids (VLCFAs).
References
- 1. This compound | C29H60O | CID 25240035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pure.ed.ac.uk [pure.ed.ac.uk]
- 4. This compound (504-55-2) for sale [vulcanchem.com]
- 5. Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness | MDPI [mdpi.com]
- 6. Page loading... [guidechem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PubChemLite - this compound (C29H60O) [pubchemlite.lcsb.uni.lu]
- 9. ijpab.com [ijpab.com]
Validating n-Alkanes and Nonacosan-10-ol as Complementary Chemotaxonomic Markers: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate classification of plant species is a critical foundation for phytochemical analysis and the discovery of novel therapeutic agents. While morphological identification remains fundamental, chemotaxonomy, the classification of organisms based on their chemical constituents, offers a powerful complementary approach. This guide provides an objective comparison of the utility of two key classes of epicuticular wax components, n-alkanes and the secondary alcohol nonacosan-10-ol, as chemotaxonomic markers.
This document explores the synergistic potential of using n-alkane profiles alongside the presence and abundance of this compound for robust plant identification. Experimental data, detailed analytical protocols, and visual workflows are presented to validate their combined use in taxonomic studies.
Comparative Analysis of n-Alkanes and this compound
The epicuticular wax layer of plants is a rich source of chemical markers that can reveal taxonomic relationships. Among these, long-chain n-alkanes and this compound have proven to be particularly valuable.
n-Alkanes are a series of saturated hydrocarbons that are ubiquitous in plant waxes.[1] Their chemotaxonomic significance lies in the distribution and relative abundance of different chain lengths, typically ranging from C18 to C35.[2] The profile of these n-alkanes, including the dominant chain lengths and the carbon preference index (CPI), can be characteristic of a particular species, genus, or even family.[1] For instance, the dominance of specific odd-numbered carbon chains, such as C29, C31, or C33, has been used to differentiate between plant groups.[3]
This compound is a C29 secondary alcohol that is a prominent, and sometimes dominant, component of the epicuticular wax in many plant species, particularly within the gymnosperms.[4][5] Its presence and relative abundance can serve as a distinct chemical marker. For example, high concentrations of this compound have been instrumental in distinguishing between different species of Pinus and Picea.[2]
The combined analysis of both n-alkane distribution and this compound abundance provides a more robust and detailed chemical fingerprint for taxonomic classification than either marker alone.
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, illustrating the distribution of n-alkanes and this compound in different plant species. This data highlights their potential for taxonomic differentiation.
Table 1: this compound Content and Dominant n-Alkanes in Selected Conifer Species
| Species | Family | This compound (% of total wax) | Dominant n-Alkanes | Reference |
| Picea omorika | Pinaceae | High | C29, C31 | [2] |
| Pinus heldreichii | Pinaceae | Lower than P. omorika | C23, C27, C25 | [2] |
| Pinus peuce | Pinaceae | Lower than P. omorika | C29, C25, C27 | [2] |
| Pinus pinaster | Pinaceae | ~77% | C29 | [5] |
| Pinus nigra | Pinaceae | Variable | C25, C27, C29 | [1] |
Table 2: n-Alkane Distribution in Selected Angiosperm Species
| Species | Family | Dominant n-Alkanes | Key Observations | Reference |
| Arabidopsis thaliana | Brassicaceae | C29, C31 | Model organism for wax biosynthesis studies. | [2][6] |
| Citrus spp. | Rutaceae | C29, C31, C33 | Profiles vary with species and developmental stage. | [7] |
| Various grasses | Poaceae | C31 often dominant | High variability exists within the family. | [3] |
| Woody angiosperms | Various | C27, C29 often dominant | General trend, but with exceptions. | [3] |
Experimental Protocols
Accurate chemotaxonomic analysis relies on standardized and reproducible experimental procedures. The following is a generalized protocol for the extraction and analysis of n-alkanes and this compound from plant leaf material using gas chromatography-mass spectrometry (GC-MS).
Protocol: Extraction and GC-MS Analysis of Plant Cuticular Wax
1. Sample Preparation:
-
Collect fresh, healthy leaves from the plant of interest.
-
Gently clean the leaves with distilled water to remove any surface contaminants and pat them dry.
-
For quantitative analysis, measure the surface area of the leaves.
-
Grind dried leaf material into a coarse powder to increase the surface area for extraction.
2. Wax Extraction:
-
Immerse the prepared leaf material in a non-polar solvent such as chloroform (B151607) or hexane (B92381) for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes.[8]
-
Filter the extract to remove plant debris.
-
Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the crude wax extract.[2]
3. Fractionation (Optional but Recommended):
-
To separate different compound classes, the crude wax extract can be fractionated using column chromatography with silica (B1680970) gel.
-
Elute with solvents of increasing polarity. n-Alkanes will elute with a non-polar solvent like hexane, while more polar compounds like this compound will require a more polar solvent.[9]
4. Derivatization (for alcohols):
-
To improve the volatility and chromatographic separation of alcohols like this compound, they need to be derivatized.
-
Silylation is a common method, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[2][8]
5. GC-MS Analysis:
-
Dissolve the n-alkane fraction and the derivatized alcohol fraction in a suitable solvent (e.g., hexane or a heptane:toluene mixture).[2]
-
Inject the samples into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5).
-
The GC oven temperature is programmed to ramp up gradually to separate the compounds based on their boiling points.[8]
-
The mass spectrometer is used to identify the individual compounds based on their mass spectra and fragmentation patterns.
6. Data Analysis:
-
Identify n-alkanes and this compound-TMS by comparing their retention times and mass spectra with those of authentic standards and library data.
-
Quantify the compounds by integrating the peak areas and comparing them to an internal standard.
-
Analyze the n-alkane distribution, calculate the Carbon Preference Index (CPI), and determine the relative abundance of this compound.
-
Use statistical methods like Principal Component Analysis (PCA) to compare the chemical profiles of different samples.[10]
Visualizing the Workflow and Logic
To further clarify the experimental and analytical process, the following diagrams, generated using the DOT language, illustrate the workflow and the logical framework for using these chemotaxonomic markers.
Caption: Experimental workflow for the extraction and analysis of n-alkanes and this compound.
References
- 1. Secure Verification [cherry.chem.bg.ac.rs]
- 2. bio-protocol.org [bio-protocol.org]
- 3. future4200.com [future4200.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. en.bio-protocol.org [en.bio-protocol.org]
- 7. Chemotaxonomic Classification Applied to the Identification of Two Closely-Related Citrus TCMs Using UPLC-Q-TOF-MS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mires-and-peat.net [mires-and-peat.net]
- 10. repository.up.ac.za [repository.up.ac.za]
Safety Operating Guide
Proper Disposal of Nonacosan-10-ol: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the disposal of Nonacosan-10-ol, a long-chain fatty alcohol. Due to the limited availability of comprehensive safety and hazard data for this compound, a conservative approach is recommended, treating it as a potentially hazardous waste unless confirmed otherwise by a qualified environmental health and safety (EHS) professional.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound. This information is critical for a preliminary hazard assessment.
| Property | Value | Source |
| Chemical Formula | C₂₉H₆₀O | [1][2] |
| Molecular Weight | 424.8 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 81 - 81.5 °C | [1] |
| Boiling Point | 463.049 °C at 760 mmHg | [3] |
| Flash Point | 136.546 °C | [3] |
| Solubility | Insoluble in water | [4] |
Step-by-Step Disposal Procedures
The disposal of this compound must be guided by a thorough hazard assessment. The primary determination is whether the waste is hazardous or non-hazardous.
Step 1: Hazard Assessment
The first and most critical step is to determine if the this compound waste is hazardous. According to the Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits at least one of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6][7][8][9]
-
Ignitability: this compound has a flash point of 136.546°C (277.78°F), which is above the EPA's threshold of 60°C (140°F) for ignitable hazardous waste.[3][5][6] Therefore, in its pure form, it is not considered an ignitable hazardous waste.
-
Corrosivity: As a long-chain alcohol, this compound is not expected to be corrosive (i.e., have a pH of ≤ 2 or ≥ 12.5).[6][8]
-
Reactivity: There is no readily available data to suggest that this compound is reactive (e.g., unstable, reacts violently with water, or generates toxic gases).
-
Toxicity: There is limited experimental toxicological data available for this compound. Some predictive models suggest potential for eye and skin irritation, as well as aquatic toxicity.[10] Without definitive data, it is prudent to handle it with caution.
-
Pure this compound: Based on the available data, pure, uncontaminated this compound does not meet the criteria for an ignitable, corrosive, or reactive hazardous waste. However, due to the lack of comprehensive toxicity data, it is recommended to manage it as a chemical waste through your institution's EHS department. Do not dispose of it in the regular trash or down the drain.[11][12][13]
-
Contaminated this compound: If the this compound has been mixed with or contaminated by any hazardous substances, the entire mixture must be treated as hazardous waste. The disposal procedure should then follow the guidelines for the most hazardous component of the mixture.
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial for safety and compliant disposal.
-
For Pure or Non-Hazardous Mixtures:
-
Collect the waste in a clean, sealable, and chemically compatible container.
-
Clearly label the container with "this compound Waste" and include the names and approximate concentrations of any other non-hazardous constituents.
-
Attach a non-hazardous waste label if required by your institution.[14]
-
-
For Hazardous Mixtures:
-
Collect the waste in a designated hazardous waste container that is compatible with all chemical components in the mixture.
-
Ensure the container is properly labeled with a hazardous waste tag, listing all constituents and their approximate percentages.
-
Keep the container sealed when not in use.
-
Step 3: Storage and Disposal
-
Storage: Store the waste container in a designated satellite accumulation area, such as a ventilated cabinet or a secondary containment bin. Ensure it is segregated from incompatible materials.
-
Disposal: Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not attempt to dispose of the chemical waste in the general trash or by pouring it down the drain.
Experimental Protocols
This document does not cite specific experiments but provides a procedural guide for disposal based on established safety protocols and regulatory guidelines. The key "experimental protocol" in this context is the hazard assessment, which should be conducted as follows:
-
Review the Safety Data Sheet (SDS): Always attempt to locate a complete and reliable SDS for the specific chemical.
-
Assess Hazardous Characteristics: Systematically evaluate the chemical against the four EPA hazardous waste characteristics:
-
Ignitability: Check the flashpoint.
-
Corrosivity: Check the pH.
-
Reactivity: Review literature for known instabilities or hazardous reactions.
-
Toxicity: Consult toxicological databases.
-
-
Consult with EHS: If there is any uncertainty, always consult with your institution's Environmental Health and Safety department for guidance.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. This compound | C29H60O | CID 25240035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (504-55-2) for sale [vulcanchem.com]
- 3. This compound | 504-55-2 [chemnet.com]
- 4. nonacosane, 630-03-5 [thegoodscentscompany.com]
- 5. epa.gov [epa.gov]
- 6. Characteristics of Hazardous Waste | Arcwood Environmental™ [arcwoodenviro.com]
- 7. mlienvironmental.com [mlienvironmental.com]
- 8. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. plantaedb.com [plantaedb.com]
- 11. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. sfasu.edu [sfasu.edu]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 14. sites.rowan.edu [sites.rowan.edu]
Essential Safety and Logistical Information for Handling Nonacosan-10-ol
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended for the routine handling of Nonacosan-10-ol under standard laboratory conditions.[1][2]
| Protection Type | Recommended Equipment | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles | Protects eyes from potential splashes or dust particles.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents direct skin contact with the substance.[1][2] |
| Body Protection | Laboratory coat or other protective clothing | Minimizes the risk of skin exposure and contamination of personal clothing.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. A dust respirator may be necessary if aerosols or dust are generated. | Protects against the inhalation of dust or fumes, especially if the substance is heated or agitated.[1][2] |
Operational Plan: Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining the integrity of the compound and ensuring laboratory safety.
Handling:
-
Work in a well-ventilated area to minimize inhalation exposure.
-
Avoid direct contact with skin and eyes.[2]
-
Minimize the generation of dust and aerosols when handling the solid form.[2]
-
Use appropriate tools for transferring the substance.
-
Wash hands thoroughly after handling.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.
Storage:
-
Store in a tightly closed container in a cool, dry, and dark place.[2]
-
Keep away from strong oxidizing agents.
Emergency Procedures
In the event of accidental exposure, follow these first-aid measures:
-
Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water. If irritation develops, seek medical advice.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[2]
-
Ingestion: Rinse the mouth with water. If the person feels unwell, seek medical advice.[2]
Spill and Disposal Plan
Spill Response:
-
Isolate the Area: Keep unnecessary personnel away from the spill.
-
Use PPE: Wear the appropriate personal protective equipment as outlined above.
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Cleaning: Thoroughly clean the spill area.
Disposal:
-
Collect all waste material, including contaminated gloves and wipes, in a designated and clearly labeled sealed container.[1]
-
Dispose of the waste in accordance with all applicable local, state, and federal regulations.[2]
-
Consult with your institution's environmental health and safety department for specific disposal guidelines.[2]
-
Do not discharge into sewers or drains.[1]
Quantitative Data
While specific quantitative safety data for this compound is limited, the following table summarizes its key physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₂₉H₆₀O | --INVALID-LINK-- |
| Molecular Weight | 424.8 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | 81 - 81.5 °C | --INVALID-LINK-- |
| Boiling Point | 463 °C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 136.5 °C | --INVALID-LINK-- |
| Density | 0.84 g/cm³ | --INVALID-LINK-- |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
